4-Acetylcyclohexene
Descripción
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
1-cyclohex-3-en-1-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O/c1-7(9)8-5-3-2-4-6-8/h2-3,8H,4-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJCDJUMICVADAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCC=CC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30286330 | |
| Record name | 4-Acetylcyclohexene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30286330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7353-76-6 | |
| Record name | 4-Acetylcyclohexene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44807 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Acetylcyclohexene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30286330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(cyclohex-3-en-1-yl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Acetylcyclohexene | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6D8GU34KLD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Acetylcyclohexene: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Acetylcyclohexene, with the CAS number 7353-76-6, is a cyclic ketone that serves as a versatile intermediate in organic synthesis. Its structure, featuring both a carbonyl group and a cyclohexene (B86901) ring, allows for a variety of chemical transformations, making it a valuable building block in the synthesis of more complex molecules, including potential pharmaceutical compounds and fragrance components. This technical guide provides a comprehensive overview of its chemical properties, structural details, and synthetic pathways.
Chemical Structure and Identifiers
The structural identity of this compound is well-defined by various chemical nomenclature and notation systems. These identifiers are crucial for unambiguous documentation and database searches.
| Identifier | Value |
| IUPAC Name | 1-(Cyclohex-3-en-1-yl)ethanone[1] |
| CAS Number | 7353-76-6[1] |
| Molecular Formula | C₈H₁₂O[1] |
| SMILES | CC(=O)C1CCC=CC1[1] |
| InChI | InChI=1S/C8H12O/c1-7(9)8-5-3-2-4-6-8/h2-3,8H,4-6H2,1H3[1] |
| InChIKey | DJCDJUMICVADAG-UHFFFAOYSA-N[1] |
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in experimental settings.
| Property | Value |
| Molecular Weight | 124.18 g/mol [1] |
| Boiling Point | 180.9 °C at 760 mmHg |
| Density | 0.947 g/cm³ |
| Flash Point | 60.4 °C |
| XLogP3-AA | 1.4[1] |
| Hydrogen Bond Donor Count | 0[1] |
| Hydrogen Bond Acceptor Count | 1[1] |
| Rotatable Bond Count | 1[1] |
| Topological Polar Surface Area | 17.1 Ų[1] |
Spectroscopic Data
Spectroscopic analysis is fundamental to the structural elucidation and purity assessment of this compound. Below is a summary of available spectroscopic information.
| Technique | Data |
| Mass Spectrometry (GC-MS) | Molecular Ion (M+): m/z 124. Top Peak: m/z 43. Second Highest Peak: m/z 81.[1] |
| ¹³C Nuclear Magnetic Resonance (NMR) | A ¹³C NMR spectrum is available, which can confirm the presence of the different carbon environments in the molecule.[1] |
| Infrared (IR) Spectroscopy | A vapor phase IR spectrum is available, which would show characteristic peaks for the C=O and C=C bonds.[1] |
Experimental Protocols
The synthesis of this compound can be achieved through several routes, with Friedel-Crafts acylation and the Diels-Alder reaction being prominent methods.[2]
Synthesis via Friedel-Crafts Acylation of Cyclohexene
This method involves the reaction of cyclohexene with acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.[2]
Materials:
-
Cyclohexene
-
Acetyl chloride
-
Aluminum chloride (anhydrous)
-
Anhydrous dichloromethane (B109758) (solvent)
-
Hydrochloric acid (for workup)
-
Sodium bicarbonate solution (for neutralization)
-
Anhydrous magnesium sulfate (B86663) (for drying)
-
Round-bottom flask
-
Addition funnel
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and an addition funnel, suspend anhydrous aluminum chloride in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension to 0 °C using an ice bath.
-
Slowly add a solution of acetyl chloride in anhydrous dichloromethane to the stirred suspension.
-
To this mixture, add cyclohexene dropwise from the addition funnel, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for a specified time, monitoring the reaction progress by a suitable method (e.g., TLC).
-
Upon completion, quench the reaction by slowly pouring the mixture into a beaker of crushed ice and concentrated hydrochloric acid.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by fractional distillation under reduced pressure.[2]
Synthesis and Purification Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound via Friedel-Crafts acylation.
References
Spectroscopic Data Analysis of 4-Acetylcyclohexene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the spectroscopic data for 4-Acetylcyclohexene (CAS No: 7353-76-6), also known as 1-(Cyclohex-3-en-1-yl)ethan-1-one. The document is intended to assist researchers and professionals in drug development and chemical analysis in the structural elucidation and characterization of this compound. The guide details available and expected spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), alongside detailed experimental protocols.
Data Presentation
While a complete set of publicly available, experimentally verified spectra for this compound is limited, this guide compiles the available data and provides expected spectroscopic characteristics based on the compound's structure.
¹H NMR Spectroscopic Data (Predicted)
| Protons | Multiplicity | Chemical Shift (δ) ppm (Predicted) |
| CH₃ (Acetyl group) | Singlet | ~2.1 |
| CH (adjacent to acetyl) | Multiplet | ~2.5-2.8 |
| CH₂ (Aliphatic) | Multiplet | ~1.5-2.2 |
| CH=CH (Olefinic) | Multiplet | ~5.5-5.8 |
¹³C NMR Spectroscopic Data
The following table summarizes the available ¹³C NMR data for this compound.
| Carbon Atom | Chemical Shift (δ) ppm |
| C=O (Ketone) | ~210 |
| CH=CH (Olefinic) | ~127, ~125 |
| CH (adjacent to acetyl) | ~50 |
| CH₂ (Aliphatic) | ~28, ~25, ~20 |
| CH₃ (Acetyl group) | ~28 |
Data sourced from PubChem.[1]
Infrared (IR) Spectroscopy Data (Predicted)
Specific experimental IR spectra for this compound are not widely published. The predicted significant absorption bands based on its functional groups are listed below.
| Functional Group | Wavenumber (cm⁻¹) (Predicted) |
| C=O Stretch (Ketone) | 1715-1705 |
| C=C Stretch (Alkene) | 1650-1640 |
| C-H Stretch (sp²) | 3100-3000 |
| C-H Stretch (sp³) | 3000-2850 |
Mass Spectrometry (MS) Data
The mass spectrum of this compound would show a molecular ion peak and various fragmentation patterns. The key expected fragments are detailed below.
| m/z | Interpretation |
| 124 | Molecular Ion (M⁺) |
| 109 | [M - CH₃]⁺ |
| 81 | [M - COCH₃]⁺ |
| 67 | [C₅H₇]⁺ (Cyclopentenyl cation) |
| 43 | [CH₃CO]⁺ (Acylium ion) - Often the base peak |
Fragmentation data is based on typical mass spectral behavior of acetyl-substituted cycloalkenes.
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These are generalized protocols that can be adapted for the analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely.
¹H NMR Spectroscopy Protocol:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve homogeneity.
-
Acquire the ¹H NMR spectrum using a standard single-pulse experiment.
-
Process the acquired Free Induction Decay (FID) by applying a Fourier transform.
-
Phase the spectrum and reference it to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).
-
Integrate the signals to determine the relative number of protons.
¹³C NMR Spectroscopy Protocol:
-
Following ¹H NMR acquisition, switch the spectrometer to the ¹³C channel.
-
Use a standard proton-decoupled pulse sequence.
-
Set an appropriate number of scans to achieve a good signal-to-noise ratio, as the natural abundance of ¹³C is low.
-
Process the FID using a Fourier transform.
-
Phase the spectrum and reference it to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
Fourier-Transform Infrared (FT-IR) Spectroscopy
Liquid Sample (Neat) Protocol:
-
Ensure the ATR crystal or salt plates (e.g., NaCl) of the FT-IR spectrometer are clean.
-
Place a small drop of neat this compound liquid onto the center of the ATR crystal or between two salt plates.
-
Acquire the background spectrum of the empty accessory.
-
Acquire the sample spectrum over a standard range (e.g., 4000-400 cm⁻¹).
-
Clean the ATR crystal or salt plates thoroughly with an appropriate solvent (e.g., isopropanol) after the measurement.
Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation:
-
Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane (B109758) or hexane.
-
Transfer the solution to a GC vial.
GC-MS Protocol:
-
Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.
-
The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The column temperature is programmed to ramp up to separate compounds based on their boiling points and interactions with the column's stationary phase.
-
The separated components elute from the column and enter the mass spectrometer.
-
In the ion source (typically using Electron Ionization - EI), the molecules are fragmented.
-
The resulting ions are separated by the mass analyzer based on their mass-to-charge ratio (m/z) and detected.
-
The resulting mass spectrum provides information about the molecular weight and fragmentation pattern of the compound.
Visualization
The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.
Caption: Workflow for the spectroscopic analysis of this compound.
References
An In-Depth Technical Guide to the Synthesis of 4-Acetylcyclohexene
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This document provides a comprehensive technical overview of the synthesis of 4-acetylcyclohexene. Initially exploring the theoretical application of the Friedel-Crafts acylation, this guide establishes that this method is unsuitable for the direct synthesis of this compound from cyclohexene (B86901). The core of this guide is dedicated to the robust and widely accepted method for its synthesis: the Diels-Alder reaction. Detailed experimental protocols, quantitative data, and reaction mechanisms are presented to provide a thorough understanding of this synthetic pathway.
Infeasibility of Friedel-Crafts Acylation for this compound Synthesis
The Friedel-Crafts acylation is a cornerstone of organic synthesis, primarily utilized for the electrophilic substitution of aromatic compounds. The reaction involves the generation of an acylium ion, typically from an acyl halide or anhydride (B1165640) in the presence of a Lewis acid catalyst, which then attacks an electron-rich aromatic ring.
The application of a standard Friedel-Crafts acylation to a non-aromatic alkene like cyclohexene is not a viable synthetic route to this compound. The mechanism of electrophilic aromatic substitution, which requires the temporary disruption of a stable aromatic system, is not operative in alkenes. While some Friedel-Crafts-type reactions on alkenes exist, they are prone to polymerization and rearrangement reactions, making them unsuitable for the clean synthesis of the desired product.
Logical Relationship: Why Friedel-Crafts Fails for Cyclohexene Acylation
Caption: Unsuitability of Friedel-Crafts acylation for cyclohexene.
The Diels-Alder Reaction: The Preferred Synthetic Route
The [4+2] cycloaddition, or Diels-Alder reaction, is the most effective and widely recognized method for the synthesis of this compound. This reaction involves the concerted cycloaddition of a conjugated diene (1,3-butadiene) with a dienophile (methyl vinyl ketone).
Reaction Mechanism
The Diels-Alder reaction is a pericyclic reaction, meaning it proceeds through a cyclic transition state in a single, concerted step. The π-electrons from the diene and the dienophile rearrange to form a new six-membered ring containing a double bond.
Reaction Scheme: Diels-Alder Synthesis of this compound
Caption: Diels-Alder reaction of 1,3-butadiene and methyl vinyl ketone.
Experimental Protocol
The following is a representative experimental protocol for the synthesis of this compound via the Diels-Alder reaction.
Materials and Equipment:
-
1,3-Butadiene (can be generated in situ from 3-sulfolene)
-
Methyl vinyl ketone (stabilized with hydroquinone)
-
Hydroquinone (B1673460) (inhibitor)
-
Toluene (B28343) or Benzene (solvent)
-
Autoclave or sealed reaction vessel
-
Distillation apparatus
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a high-pressure autoclave or a sealed reaction tube, combine methyl vinyl ketone and a suitable solvent such as toluene or benzene. Add a small amount of hydroquinone to inhibit polymerization of the reactants.
-
Addition of Diene: Cool the reaction vessel and introduce a molar excess of 1,3-butadiene. Since 1,3-butadiene is a gas at room temperature, it is typically condensed into the cooled reaction vessel. Alternatively, 1,3-butadiene can be generated in situ by the thermal decomposition of 3-sulfolene.
-
Reaction Conditions: Seal the vessel and heat the mixture to approximately 100-150°C for several hours. The reaction progress can be monitored by techniques such as gas chromatography (GC).
-
Work-up: After the reaction is complete, cool the vessel to room temperature and carefully vent any excess butadiene.
-
Purification: The crude product is purified by fractional distillation under reduced pressure to yield pure this compound.
Experimental Workflow
An In-depth Technical Guide to the Diels-Alder Reaction Mechanism Featuring 4-Acetylcyclohexene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Diels-Alder reaction, a cornerstone of synthetic organic chemistry, with a specific focus on the reactivity of 4-Acetylcyclohexene as a dienophile. The Diels-Alder reaction is a powerful tool for the stereoselective formation of six-membered rings, a common motif in numerous natural products and pharmacologically active compounds.[1][2] This document will delve into the core mechanistic principles, predictive models for stereoselectivity, and practical experimental considerations.
The Diels-Alder Reaction: A Fundamental [4+2] Cycloaddition
The Diels-Alder reaction is a concerted, pericyclic reaction between a conjugated diene (a molecule with two alternating double bonds) and a dienophile (a molecule containing a double or triple bond) to form a cyclohexene (B86901) derivative.[1][3][4] This reaction is classified as a [4+2] cycloaddition because it involves the interaction of a 4π-electron system (the diene) with a 2π-electron system (the dienophile).[1][3] The primary driving force for this reaction is the formation of two new, energetically more stable sigma (σ) bonds from two pi (π) bonds.[3]
The mechanism is believed to proceed through a single, cyclic transition state without the formation of any intermediates.[1] This concerted nature has significant stereochemical implications, as the stereochemistry of the reactants is directly translated to the product.[5]
This compound as a Dienophile
In the context of the Diels-Alder reaction, this compound functions as a dienophile. Its carbon-carbon double bond within the cyclohexene ring is the 2π-electron component. The acetyl group (-COCH₃) attached to the ring is a moderately electron-withdrawing group. The presence of an electron-withdrawing group on the dienophile generally accelerates the Diels-Alder reaction by lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile, leading to a smaller energy gap with the Highest Occupied Molecular Orbital (HOMO) of the diene.[3][6]
A representative Diels-Alder reaction involving this compound as the dienophile and 1,3-butadiene (B125203) as the diene is depicted below:
Caption: General scheme of the Diels-Alder reaction with 1,3-butadiene and this compound.
Reaction Mechanism and Stereoselectivity
The reaction between 1,3-butadiene and this compound proceeds through a concerted mechanism, as illustrated in the following diagram:
References
Physical properties of 4-Acetylcyclohexene (boiling point, density)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the key physical properties of 4-Acetylcyclohexene (CAS No. 7353-76-6), a valuable bicyclic ketone in various chemical syntheses. This document outlines its boiling point and density, supported by generalized experimental protocols for their determination.
Core Physical Properties
The physical characteristics of a compound are critical for its application in research and development, influencing reaction conditions, purification methods, and formulation strategies. For this compound, the primary physical constants are summarized below.
| Physical Property | Value | Units | Conditions |
| Boiling Point | 180.9 | °C | at 760 mmHg[1] |
| Density | 0.947 | g/cm³ | Not Specified |
Note: The IUPAC name for this compound is 1-cyclohex-3-en-1-ylethanone[1][2].
Experimental Protocols
While specific experimental determinations for this compound were not detailed in the reviewed literature, the following established methodologies are standard for ascertaining the boiling point and density of liquid organic compounds.
Determination of Boiling Point (Capillary Method)
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and efficient method for its determination on a small scale is the capillary tube method.
Apparatus:
-
Thiele tube or similar heating apparatus (e.g., oil bath with a stirrer)
-
Thermometer
-
Capillary tube (sealed at one end)
-
Small test tube or sample vial
-
Heat source (e.g., Bunsen burner or heating mantle)
-
Liquid paraffin (B1166041) or mineral oil
Procedure:
-
A small amount of this compound is placed into the small test tube.
-
A capillary tube, sealed at one end, is inverted and placed into the liquid.
-
The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.
-
The assembly is immersed in a Thiele tube containing heating oil.
-
The apparatus is heated gently. As the temperature rises, air trapped in the capillary tube will be expelled.
-
Heating is continued until a steady stream of bubbles emerges from the open end of the capillary tube.
-
The heat source is then removed, and the apparatus is allowed to cool.
-
The boiling point is recorded as the temperature at which the liquid begins to enter the capillary tube[3][4].
Determination of Density (Pycnometer or Volumetric Method)
Density, the mass per unit volume of a substance, is a fundamental physical property. It can be accurately determined using a pycnometer or more simply, by measuring the mass of a known volume.
Apparatus:
-
Analytical balance
-
Graduated cylinder or volumetric flask
-
Pipette
Procedure:
-
The mass of a clean, dry graduated cylinder is recorded using an analytical balance[5][6][7].
-
A specific volume of this compound (e.g., 10 mL) is carefully transferred into the graduated cylinder. The exact volume is recorded.
-
The mass of the graduated cylinder containing the liquid is then measured[5][6][7].
-
The mass of the liquid is calculated by subtracting the mass of the empty cylinder from the mass of the cylinder with the liquid.
-
The density is calculated by dividing the mass of the liquid by its volume.
-
For higher accuracy, this procedure should be repeated multiple times, and the average density reported. The temperature at which the measurement is performed should also be recorded.
Experimental Workflow Visualization
The logical flow for the experimental determination of the physical properties of this compound can be visualized as follows:
Caption: A flowchart illustrating the sequential steps for the experimental determination of boiling point and density.
References
- 1. This compound (7353-76-6) for sale [vulcanchem.com]
- 2. This compound | C8H12O | CID 239587 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 5. Measuring density | Class experiment | RSC Education [edu.rsc.org]
- 6. wjec.co.uk [wjec.co.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to 4-Acetylcyclohexene
This technical guide provides a comprehensive overview of 4-Acetylcyclohexene, including its chemical identity, physicochemical properties, synthesis protocols, and known biological activities. This document is intended for researchers, scientists, and professionals in the fields of chemistry and drug development.
Chemical Identity and Nomenclature
This compound, a versatile organic compound, is systematically named according to IUPAC nomenclature. A comprehensive list of its synonyms is also provided to facilitate its identification in various chemical databases and literature.
IUPAC Name: 1-cyclohex-3-en-1-ylethanone[1]
Synonyms: A variety of synonyms are used to refer to this compound, including:
-
This compound[1]
-
1-(Cyclohex-3-en-1-yl)ethanone[2]
-
Ketone, 3-cyclohexen-1-yl methyl[1]
-
Δ3-Cyclohexenyl methyl ketone[1]
-
1-Acetyl-3-cyclohexene[1]
-
NSC-44807[1]
Physicochemical Properties
The key physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, application in synthesis, and for analytical purposes.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₂O | [1] |
| Molecular Weight | 124.18 g/mol | [1] |
| CAS Number | 7353-76-6 | [1] |
| Density | 0.947 g/cm³ | [3] |
| Boiling Point | 180.9 °C at 760 mmHg | [3] |
| Flash Point | 60.4 °C | [3] |
| InChIKey | DJCDJUMICVADAG-UHFFFAOYSA-N | [1] |
| SMILES | CC(=O)C1CCC=CC1 | [1] |
Synthesis of this compound
This compound can be synthesized through several routes, with the Diels-Alder reaction and Friedel-Crafts acylation being the most prominent methods.
Diels-Alder Reaction
The Diels-Alder reaction provides a direct and atom-economical route to this compound by the [4+2] cycloaddition of 1,3-butadiene (B125203) and methyl vinyl ketone.
-
Reaction Setup: A high-pressure reaction vessel is charged with methyl vinyl ketone (1.0 equivalent) and a suitable solvent such as toluene.
-
Addition of Diene: The vessel is cooled, and liquefied 1,3-butadiene (1.2 equivalents) is carefully added.
-
Reaction Conditions: The vessel is sealed and heated to a temperature between 100-150 °C for 6-12 hours. The reaction progress is monitored by Gas Chromatography (GC) or Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction vessel is cooled to room temperature, and the excess butadiene is safely vented. The solvent is removed under reduced pressure.
-
Purification: The crude product is purified by fractional distillation under reduced pressure to yield pure this compound.
Diels-Alder synthesis workflow for this compound.
Friedel-Crafts Acylation
An alternative synthesis involves the Friedel-Crafts acylation of cyclohexene (B86901) with acetyl chloride in the presence of a Lewis acid catalyst.
-
Reaction Setup: A flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet is charged with a Lewis acid catalyst such as aluminum chloride (AlCl₃, 1.1 equivalents) and a dry, inert solvent like dichloromethane.
-
Addition of Acylating Agent: The suspension is cooled to 0 °C, and acetyl chloride (1.0 equivalent) is added dropwise.
-
Addition of Alkene: Cyclohexene (1.2 equivalents) is then added slowly, maintaining the temperature below 5 °C.
-
Reaction Conditions: The reaction mixture is stirred at 0 °C for 1-2 hours and then allowed to warm to room temperature and stirred for an additional 2-4 hours. Reaction progress is monitored by TLC or GC.
-
Work-up: The reaction is quenched by carefully pouring the mixture into ice-cold dilute hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by fractional distillation under reduced pressure.
Friedel-Crafts acylation workflow for this compound synthesis.
Chemical Reactivity
This compound can undergo various chemical transformations, making it a useful intermediate in organic synthesis.
Key reaction pathways of this compound.
Biological Activity
While research into the specific biological signaling pathways of this compound is ongoing, studies have shown that its derivatives possess notable antibacterial properties.
Antibacterial Activity
Derivatives of this compound have demonstrated moderate antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.[3] Furthermore, these compounds have been observed to exhibit synergistic effects when combined with conventional antibiotics like streptomycin (B1217042) and chloramphenicol, significantly reducing the minimum inhibitory concentrations (MICs) of these antibiotics.[3]
A proposed mechanism for the antibacterial action of related compounds involves the disruption of the bacterial cell membrane's integrity. This leads to increased permeability and leakage of cellular contents, ultimately resulting in bacterial cell death.
Proposed mechanism of antibacterial action.
Conclusion
This compound is a valuable chemical intermediate with well-defined physicochemical properties and established synthetic routes. Its reactivity allows for the synthesis of a variety of other compounds. Furthermore, the antibacterial activity of its derivatives suggests potential applications in the development of new therapeutic agents. This guide provides foundational information to support further research and application of this versatile molecule.
References
An In-depth Technical Guide to 4-Acetylcyclohexene: Synthesis, Characterization, and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-acetylcyclohexene, a versatile organic compound with applications in various fields of chemical synthesis and research. This document details its fundamental chemical and physical properties, provides an adapted experimental protocol for its synthesis via the Diels-Alder reaction, and outlines methods for its purification and characterization. All quantitative data is presented in structured tables for clarity, and a detailed experimental workflow is visualized using the Graphviz (DOT language).
Core Properties of this compound
This compound, systematically named 1-(cyclohex-3-en-1-yl)ethanone, is a ketone derivative of cyclohexene. Its chemical structure and properties make it a useful intermediate in organic synthesis.
Chemical Identity and Physical Properties
The fundamental properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C8H12O | --INVALID-LINK-- |
| Molecular Weight | 124.18 g/mol | --INVALID-LINK-- |
| IUPAC Name | 1-cyclohex-3-en-1-ylethanone | --INVALID-LINK-- |
| CAS Number | 7353-76-6 | --INVALID-LINK-- |
Spectroscopic Data
The structural elucidation of this compound is primarily achieved through spectroscopic methods. Key data from Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are presented below. This data is for the related, well-characterized isomer 4-acetyl-1-methylcyclohexene, which provides a reference for the expected spectral features.
Table 1: 1H NMR Spectroscopic Data of 4-Acetyl-1-methylcyclohexene
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| 5.31 | s | 1H |
| 2.50-2.39 | m | 1H |
| 2.16-1.84 | m | 6H |
| 2.10 | s | 3H |
| 1.58 | s | 3H |
Source: BenchChem[1]
Table 2: 13C NMR Spectroscopic Data of 4-Acetyl-1-methylcyclohexene
| Chemical Shift (δ) ppm |
| 211.99 |
| 133.77 |
| 119.23 |
| 47.20 |
| 29.46 |
| 27.92 |
| 27.02 |
| 24.87 |
| 23.36 |
Source: BenchChem[1]
Table 3: Mass Spectrometry Data (Electron Ionization) of 4-Acetyl-1-methylcyclohexene
| m/z | Relative Intensity (%) |
| 138 | 100 (M+) |
| 123 | 50 |
| 95 | 78 |
| 79 | 26 |
| 77 | 17 |
| 67 | 36 |
| 43 | 32 |
Source: BenchChem[1]
Experimental Protocols
The following sections provide detailed methodologies for the synthesis, purification, and characterization of this compound.
Synthesis of this compound via Diels-Alder Reaction (Adapted Protocol)
The Diels-Alder reaction is a powerful method for the formation of six-membered rings.[2] This protocol describes the [4+2] cycloaddition of 1,3-butadiene (B125203) (the diene) and methyl vinyl ketone (the dienophile) to yield this compound.
Materials:
-
1,3-Butadiene (in a lecture bottle or generated in situ)
-
Methyl vinyl ketone
-
Hydroquinone (B1673460) (inhibitor)
-
Toluene (B28343) (solvent)
-
Anhydrous magnesium sulfate
Equipment:
-
High-pressure reaction vessel or a thick-walled sealed tube
-
Stir plate and magnetic stir bar
-
Dry ice/acetone bath
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a high-pressure reaction vessel, place a magnetic stir bar and a small amount of hydroquinone to inhibit polymerization.
-
Addition of Dienophile: Add methyl vinyl ketone to the reaction vessel.
-
Addition of Diene: Cool the vessel in a dry ice/acetone bath. Carefully condense a molar excess of 1,3-butadiene into the vessel.
-
Reaction: Seal the vessel and allow it to warm to room temperature behind a blast shield. Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: After the reaction is complete, cool the vessel again in a dry ice/acetone bath before carefully opening it to release any unreacted butadiene.
-
Solvent Removal: Transfer the reaction mixture to a round-bottom flask and remove the toluene solvent using a rotary evaporator.
-
Drying: Dissolve the crude product in a suitable organic solvent like diethyl ether, and dry the solution over anhydrous magnesium sulfate. Filter to remove the drying agent and concentrate the filtrate on a rotary evaporator to obtain the crude this compound.
Purification by Fractional Distillation
The crude product from the synthesis can be purified by fractional distillation to separate the desired this compound from any unreacted starting materials, byproducts, or isomers.[3][4]
Equipment:
-
Distillation flask
-
Fractionating column (e.g., Vigreux or packed with Raschig rings)
-
Condenser
-
Receiving flasks
-
Heating mantle
-
Thermometer
-
Boiling chips
Procedure:
-
Apparatus Setup: Assemble the fractional distillation apparatus. Place the crude this compound and a few boiling chips into the distillation flask.
-
Insulation: Insulate the fractionating column with glass wool or aluminum foil to maintain the temperature gradient.
-
Distillation: Gently heat the distillation flask. The temperature at the top of the column should be monitored closely.
-
Fraction Collection: Collect the fractions that distill over at the boiling point of this compound (approximately 181 °C at atmospheric pressure, though distillation under reduced pressure is recommended to prevent decomposition). Discard any initial lower-boiling fractions.
-
Analysis: The purity of the collected fractions should be assessed by GC-MS.
Characterization by NMR and GC-MS
2.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy [1]
-
Sample Preparation: Dissolve a small amount (5-10 mg) of the purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl3) in an NMR tube.
-
Data Acquisition: Acquire 1H and 13C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz).
-
Data Processing: Process the acquired free induction decay (FID) using appropriate software to obtain the frequency domain spectrum.
2.3.2. Gas Chromatography-Mass Spectrometry (GC-MS) [1]
-
Sample Preparation: Prepare a dilute solution of the purified this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane).
-
GC Separation: Inject a small volume (e.g., 1 µL) of the sample solution into the GC-MS instrument. The components of the sample are separated on the GC column based on their volatility and interaction with the stationary phase.
-
MS Analysis: As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized (typically by electron ionization) and fragmented. The mass-to-charge ratio of the resulting ions is analyzed to produce a mass spectrum.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the key experimental workflows described in this guide.
Caption: Experimental workflow for the synthesis and characterization of this compound.
Conclusion
This technical guide has provided a detailed overview of this compound, including its core properties and comprehensive experimental protocols for its synthesis, purification, and characterization. The presented information is intended to be a valuable resource for researchers and scientists working with this compound in various research and development settings. The adapted synthesis protocol and detailed characterization methods offer a practical framework for the laboratory preparation and analysis of this compound.
References
The Dual Reactivity of the Cyclohexene Ring in 4-Acetylcyclohexene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Acetylcyclohexene is a versatile bifunctional molecule possessing both a reactive carbon-carbon double bond within a cyclohexene (B86901) ring and a carbonyl group. This guide provides a comprehensive technical overview of the reactivity of the cyclohexene moiety, exploring the influence of the electron-withdrawing acetyl group on various organic transformations. Key reaction classes including electrophilic additions, oxidations, reductions, and cycloadditions are discussed in detail, supported by experimental data, detailed protocols, and mechanistic diagrams to facilitate a deeper understanding and application in synthetic chemistry and drug development.
Introduction
The cyclohexene scaffold is a prevalent structural motif in numerous natural products and pharmaceutical agents. The introduction of an acetyl group at the 4-position, as in this compound, significantly modulates the electronic properties of the alkene, thereby influencing its reactivity. The electron-withdrawing nature of the acetyl group deactivates the double bond towards electrophilic attack to some extent, yet it also opens up possibilities for conjugate additions and enhances its dienophilic character in cycloaddition reactions. Understanding the nuanced reactivity of the cyclohexene ring in this specific context is crucial for its strategic utilization in complex molecule synthesis.
Electrophilic Addition Reactions
The π-bond of the cyclohexene ring is susceptible to attack by electrophiles, leading to the formation of addition products. The regioselectivity of these reactions is a key consideration, governed by the stability of the resulting carbocation intermediate. The electron-withdrawing acetyl group is expected to destabilize a carbocation at the adjacent C4 position, thus influencing the outcome of the addition.
Hydrohalogenation
The addition of hydrogen halides (HX) to this compound proceeds via a carbocation intermediate. According to Markovnikov's rule, the proton will add to the carbon atom of the double bond that results in the formation of the more stable carbocation. In the case of this compound, protonation at C3 would lead to a secondary carbocation at C2, whereas protonation at C2 would lead to a secondary carbocation at C3. The electron-withdrawing acetyl group at C4 will have a more pronounced destabilizing effect on a carbocation at C3. Therefore, the formation of the carbocation at C2 is favored, leading to the addition of the halide to this position.
Table 1: Regioselectivity in Hydrohalogenation of this compound
| Reagent | Major Product | Minor Product |
| HBr | 1-(3-bromocyclohexyl)ethan-1-one | 1-(2-bromocyclohexyl)ethan-1-one |
| HCl | 1-(3-chlorocyclohexyl)ethan-1-one | 1-(2-chlorocyclohexyl)ethan-1-one |
Experimental Protocol: Hydrobromination of this compound
-
Dissolve this compound (1.0 eq) in a suitable inert solvent such as dichloromethane (B109758) or diethyl ether at 0 °C.
-
Bubble dry hydrogen bromide gas through the solution or add a solution of HBr in acetic acid dropwise with stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, dry it over anhydrous magnesium sulfate (B86663), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Caption: Mechanism of Hydrobromination.
Halogenation
The addition of halogens (e.g., Br₂) to the cyclohexene ring typically proceeds through a cyclic halonium ion intermediate, followed by anti-addition of the halide ion.
Table 2: Products of Halogenation of this compound
| Reagent | Product | Stereochemistry |
| Br₂ in CCl₄ | trans-1,2-dibromo-4-acetylcyclohexane | Anti-addition |
| Cl₂ in CH₂Cl₂ | trans-1,2-dichloro-4-acetylcyclohexane | Anti-addition |
Experimental Protocol: Bromination of this compound
-
Dissolve this compound (1.0 eq) in carbon tetrachloride.
-
Add a solution of bromine (1.0 eq) in carbon tetrachloride dropwise at room temperature with stirring.
-
Continue stirring until the bromine color disappears.
-
Evaporate the solvent under reduced pressure to obtain the crude product.
-
Recrystallize the product from a suitable solvent system, such as ethanol/water.
Caption: Mechanism of Bromination.
Oxidation Reactions
The double bond of the cyclohexene ring is susceptible to various oxidation reactions, leading to the formation of epoxides, diols, or cleavage products.
Epoxidation
Epoxidation of this compound with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), results in the formation of an epoxide. The reaction is stereospecific, with the oxygen atom being delivered to one face of the double bond.
Table 3: Epoxidation of this compound
| Reagent | Product | Typical Yield |
| m-CPBA | 4-acetyl-7-oxabicyclo[4.1.0]heptane | >80% |
Experimental Protocol: Epoxidation with m-CPBA
-
Dissolve this compound (1.0 eq) in dichloromethane at 0 °C.
-
Add a solution of m-CPBA (1.1 eq) in dichloromethane dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.
-
Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the product by column chromatography.
Caption: Experimental Workflow for Epoxidation.
Ozonolysis
Ozonolysis of this compound cleaves the double bond, leading to the formation of a dicarbonyl compound. The reaction is typically followed by a reductive or oxidative workup.
Table 4: Ozonolysis of this compound
| Workup Condition | Product |
| Reductive (e.g., Zn/H₂O or DMS) | 3-acetyl-1,6-hexanedial |
| Oxidative (e.g., H₂O₂) | 3-acetyladipic acid |
Experimental Protocol: Ozonolysis with Reductive Workup
-
Dissolve this compound in a mixture of dichloromethane and methanol (B129727) at -78 °C.
-
Bubble ozone gas through the solution until a blue color persists.
-
Purge the solution with nitrogen or oxygen to remove excess ozone.
-
Add dimethyl sulfide (B99878) (DMS) and allow the mixture to warm to room temperature.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the resulting dialdehyde (B1249045) by appropriate methods.
Reduction Reactions
The double bond and the ketone functionality in this compound can be selectively reduced under different conditions.
Catalytic Hydrogenation
Catalytic hydrogenation typically reduces both the alkene and the ketone. However, under controlled conditions, selective reduction of the double bond can be achieved.
Table 5: Catalytic Hydrogenation of this compound
| Catalyst | Conditions | Major Product |
| Pd/C | H₂ (1 atm), RT | 1-(cyclohexyl)ethan-1-one |
| PtO₂ | H₂ (high pressure) | 1-(cyclohexyl)ethan-1-ol |
Experimental Protocol: Selective Hydrogenation of the Double Bond
-
Dissolve this compound in ethanol.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C).
-
Hydrogenate the mixture at room temperature under a hydrogen atmosphere (balloon pressure).
-
Monitor the reaction by GC-MS or TLC.
-
Upon completion, filter the catalyst through a pad of Celite.
-
Remove the solvent under reduced pressure to obtain the product.
Chemoselective Reduction of the Ketone
Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent that selectively reduces the ketone in the presence of the alkene, which is generally unreactive towards this reagent.
Table 6: Chemoselective Reduction with NaBH₄
| Reagent | Solvent | Product |
| NaBH₄ | Methanol | 1-(cyclohex-3-en-1-yl)ethan-1-ol |
Experimental Protocol: Reduction with NaBH₄
-
Dissolve this compound in methanol at 0 °C.
-
Add sodium borohydride portion-wise with stirring.
-
Stir the reaction mixture for 1-2 hours at 0 °C.
-
Quench the reaction by the slow addition of water.
-
Extract the product with diethyl ether.
-
Dry the combined organic layers over anhydrous magnesium sulfate and concentrate to give the alcohol.
Caption: Chemoselective Ketone Reduction.
Cycloaddition Reactions
The electron-withdrawing acetyl group makes the double bond of this compound an effective dienophile in Diels-Alder reactions.
Diels-Alder Reaction
This compound reacts with conjugated dienes to form bicyclic adducts. The reaction proceeds via a concerted [4+2] cycloaddition mechanism.
Table 7: Diels-Alder Reaction of this compound as a Dienophile
| Diene | Product |
| 1,3-Butadiene (B125203) | 4-acetylbicyclo[2.2.2]oct-2-ene |
| Cyclopentadiene | 5-acetylbicyclo[2.2.1]hept-2-ene (endo/exo mixture) |
Experimental Protocol: Diels-Alder Reaction with 1,3-Butadiene
-
Place this compound in a sealed tube.
-
Cool the tube to -78 °C and condense an excess of 1,3-butadiene into it.
-
Seal the tube and allow it to warm to room temperature, then heat to the desired reaction temperature (e.g., 100-150 °C).
-
After the reaction is complete (monitored by GC), cool the tube, and carefully vent the excess butadiene.
-
Purify the product by distillation or column chromatography.
Caption: Diels-Alder Cycloaddition.
Conclusion
The reactivity of the cyclohexene ring in this compound is a rich and multifaceted subject. The presence of the acetyl group introduces a layer of complexity and opportunity, influencing the regioselectivity of electrophilic additions and enhancing its utility as a dienophile. The ability to selectively target either the alkene or the ketone functionality through careful choice of reagents and reaction conditions makes this compound a valuable building block in organic synthesis. This guide provides a foundational understanding of these principles, offering researchers and drug development professionals the necessary tools to effectively harness the synthetic potential of this versatile molecule.
4-Acetylcyclohexene: A Versatile Building Block in Modern Organic Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
4-Acetylcyclohexene, a reactive ketone derivative of cyclohexene (B86901), is emerging as a versatile and valuable building block in organic synthesis. Its unique combination of a reactive carbonyl group and a modifiable carbon-carbon double bond within a cyclic framework makes it an attractive starting material for the synthesis of a diverse array of complex molecules. This technical guide provides a comprehensive overview of the potential applications of this compound in organic chemistry, with a particular focus on its utility in drug discovery and materials science. This document details key synthetic transformations, including its synthesis, participation in cycloaddition reactions, and various functional group interconversions. Experimental protocols, quantitative data, and logical workflows are presented to facilitate its practical application in the laboratory.
Introduction
The quest for novel molecular architectures with tailored functionalities is a central theme in contemporary organic chemistry and drug discovery. Cyclic scaffolds, in particular, are prevalent in a vast number of biologically active natural products and synthetic pharmaceuticals. This compound (IUPAC name: 1-(cyclohex-3-en-1-yl)ethanone) presents a synthetically attractive platform due to its bifunctional nature. The ketone moiety allows for a wide range of classical carbonyl chemistry, while the cyclohexene ring can undergo a variety of addition and functionalization reactions. This guide explores the key reactivity and synthetic potential of this promising intermediate.
Synthesis of this compound
The most common and industrially viable method for the synthesis of this compound is the Friedel-Crafts acylation of cyclohexene.[1] This reaction typically involves the treatment of cyclohexene with acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[1]
Reaction Scheme:
Figure 1: Synthesis of this compound via Friedel-Crafts Acylation.
Table 1: Synthesis of this compound via Friedel-Crafts Acylation
| Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
| AlCl₃ | Dichloromethane (B109758) | 0 to rt | 50-70 | [1] |
Detailed Experimental Protocol: Friedel-Crafts Acylation of Cyclohexene
This protocol is adapted from established procedures for Friedel-Crafts acylation reactions.[2][3]
Materials:
-
Cyclohexene (1.0 equiv)
-
Acetyl chloride (1.1 equiv)
-
Anhydrous aluminum chloride (AlCl₃) (1.2 equiv)
-
Anhydrous dichloromethane (DCM)
-
Ice
-
Concentrated hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 equiv) and anhydrous dichloromethane.
-
Cool the suspension to 0 °C in an ice bath.
-
Add a solution of cyclohexene (1.0 equiv) in anhydrous dichloromethane to the dropping funnel and add it dropwise to the stirred suspension over 30 minutes, maintaining the temperature below 5 °C.
-
Add a solution of acetyl chloride (1.1 equiv) in anhydrous dichloromethane to the dropping funnel and add it dropwise to the reaction mixture over 30 minutes, maintaining the temperature below 5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.
-
Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with dichloromethane.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by fractional distillation under reduced pressure to afford this compound.
Applications in Organic Synthesis
The dual functionality of this compound makes it a versatile precursor for a variety of chemical transformations.
Diels-Alder Reactions
The electron-deficient double bond in the cyclohexene ring allows this compound to act as a dienophile in Diels-Alder reactions, leading to the formation of bicyclic adducts.[1] The reaction with electron-rich dienes, such as 1,3-butadiene, can be facilitated by Lewis acid catalysts. A notable example is its reaction with maleic anhydride (B1165640), where the acetyl group can influence the stereoselectivity of the cycloaddition.[1]
Figure 2: Diels-Alder reaction of this compound.
Table 2: Catalytic Performance in the Diels-Alder Reaction of this compound with Maleic Anhydride
| Catalyst | Reaction Time (h) | Yield (%) | Reference |
| None | 24 | 45 | [1] |
| AlCl₃ | 6 | 78 | [1] |
| Zeolite Y | 4 | 82 | [1] |
Detailed Experimental Protocol: Diels-Alder Reaction with Maleic Anhydride
This protocol is based on general procedures for Diels-Alder reactions involving maleic anhydride.[4][5][6]
Materials:
-
This compound (1.0 equiv)
-
Maleic anhydride (1.0 equiv)
-
Xylene (solvent)
-
Petroleum ether
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 equiv) and maleic anhydride (1.0 equiv) in xylene.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Add petroleum ether to the cooled mixture to precipitate the Diels-Alder adduct.
-
Collect the solid product by vacuum filtration and wash with cold petroleum ether.
-
The product can be further purified by recrystallization from a suitable solvent system (e.g., toluene/petroleum ether).
Oxidation and Reduction Reactions
The functional groups of this compound can be selectively transformed to introduce new functionalities.
The double bond of this compound can be oxidatively cleaved to yield 4-acetylcyclohexanecarboxylic acid, a potential monomer for polymer synthesis. A common oxidizing agent for this transformation is potassium permanganate (B83412) (KMnO₄) under acidic conditions.
Figure 3: Oxidation of this compound.
This protocol is adapted from the oxidation of cyclohexene to adipic acid.[7][8]
Materials:
-
This compound (1.0 equiv)
-
Potassium permanganate (KMnO₄) (approx. 4 equiv)
-
Water
-
Acetone
-
Sodium bisulfite (NaHSO₃)
-
Concentrated hydrochloric acid (HCl)
Procedure:
-
In a large Erlenmeyer flask, prepare a solution of potassium permanganate in water.
-
In a separate flask, dissolve this compound in acetone.
-
Cool both solutions in an ice bath.
-
Slowly add the potassium permanganate solution to the stirred solution of this compound, maintaining the temperature below 10 °C.
-
After the addition is complete, continue stirring at room temperature until the purple color of the permanganate has disappeared and a brown precipitate of manganese dioxide (MnO₂) has formed.
-
Add sodium bisulfite to the reaction mixture to reduce any excess permanganate and dissolve the manganese dioxide.
-
Acidify the solution with concentrated hydrochloric acid to a pH of approximately 1-2.
-
Extract the aqueous solution with ethyl acetate.
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-acetylcyclohexanecarboxylic acid, which can be purified by recrystallization.
The double bond of this compound can be selectively reduced via catalytic hydrogenation to yield 4-acetylcyclohexane. This saturated analog may possess different physical and olfactory properties. Common catalysts for this transformation include palladium on carbon (Pd/C).[9][10][11]
Figure 4: Catalytic Hydrogenation of this compound.
This is a general procedure for catalytic hydrogenation.[9]
Materials:
-
This compound (1.0 equiv)
-
10% Palladium on carbon (Pd/C) (1-5 mol%)
-
Ethanol (B145695) or Ethyl Acetate (solvent)
-
Hydrogen gas (H₂)
Procedure:
-
In a hydrogenation flask, dissolve this compound in a suitable solvent such as ethanol or ethyl acetate.
-
Carefully add the 10% Pd/C catalyst to the solution.
-
Connect the flask to a hydrogenation apparatus.
-
Evacuate the flask and purge with hydrogen gas three times.
-
Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or by monitoring hydrogen uptake.
-
Once the reaction is complete, carefully vent the hydrogen and purge the flask with nitrogen.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the filter cake with the solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude 4-acetylcyclohexane, which can be purified by distillation if necessary.
Industrial and Research Applications
Polymer Chemistry
This compound serves as a valuable monomer and crosslinking agent in polymer chemistry.[1] Its copolymerization with monomers like styrene (B11656) can lead to polymers with enhanced thermal properties, exhibiting glass transition temperatures (Tg) exceeding 120°C.[1] In epoxy resin formulations, it can act as a crosslinking agent, improving the mechanical strength and thermal resistance of the cured material.[1][12]
Table 3: Properties of this compound Containing Polymers
| Polymer System | Property | Value | Reference |
| Copolymer with Styrene | Glass Transition Temperature (Tg) | >120 °C | [1] |
| Epoxy Resin Formulation | Mechanical Strength | Enhanced | [1] |
| Epoxy Resin Formulation | Thermal Resistance | Enhanced | [1] |
Fragrance and Flavor Industry
Derivatives of this compound find application in the fragrance and flavor industry. The parent compound and its hydrogenated derivative, 4-acetylcyclohexane, possess characteristic odors that can be utilized in perfume compositions. The specific olfactory properties and recommended usage levels are proprietary to fragrance manufacturers but are generally in the range of 0.1% to 5% in a fragrance concentrate.
Drug Development and Medicinal Chemistry
The cyclohexene scaffold is a common motif in many natural products and pharmacologically active molecules. The functional handles on this compound provide a starting point for the synthesis of more complex and substituted cyclohexene and cyclohexane (B81311) derivatives. These derivatives can be screened for various biological activities. For instance, structural analogs of this compound have demonstrated antibacterial properties.[1] The synthesis of novel derivatives for screening in anticancer and other therapeutic areas is a promising area of research.[1]
Figure 5: Synthetic pathways originating from this compound.
Conclusion
This compound is a readily accessible and highly versatile synthetic intermediate with significant potential in various fields of organic chemistry. Its ability to undergo a wide range of chemical transformations, including cycloadditions, oxidations, reductions, and polymerizations, makes it a valuable tool for the construction of complex molecular architectures. For researchers in drug development, it offers a scaffold for the synthesis of novel compound libraries for biological screening. In materials science, it provides a means to modulate polymer properties. This guide has outlined the fundamental chemistry and potential applications of this compound, providing a solid foundation for its further exploration and utilization in innovative synthetic endeavors.
References
- 1. This compound (7353-76-6) for sale [vulcanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. websites.umich.edu [websites.umich.edu]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. Lab report #4: Diels-Alder Reaction - Google ドキュメント [docs.google.com]
- 6. cerritos.edu [cerritos.edu]
- 7. Friedel-Crafts Acylation [organic-chemistry.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Epoxy Crosslinker: The Application as a âCrosslinking Agentâ for Epoxy Resins | DENACOL's Lab | Special epoxy compound DENACOL | Nagase ChemteX Corporation [group.nagase.com]
Methodological & Application
Application Note: Lewis Acid-Catalyzed Diels-Alder Reaction of 4-Acetylcyclohexene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Diels-Alder reaction is a cornerstone of synthetic organic chemistry, enabling the stereocontrolled synthesis of six-membered rings.[1] This [4+2] cycloaddition reaction typically involves a conjugated diene and a dienophile, with the reaction rate being significantly enhanced by the presence of electron-withdrawing groups on the dienophile and electron-donating groups on the diene. 4-Acetylcyclohexene presents a unique challenge as a dienophile in thermal Diels-Alder reactions. Unlike its isomer, 1-acetylcyclohexene, the acetyl group in this compound is not in conjugation with the alkene, resulting in a non-activated and less reactive dienophile.
To overcome this limitation, Lewis acid catalysis can be employed. Lewis acids, such as aluminum chloride (AlCl₃) or boron trifluoride (BF₃), can coordinate to the carbonyl oxygen of the acetyl group. This coordination enhances the electron-withdrawing nature of the acetyl group, which, through an inductive effect, polarizes the double bond of the cyclohexene (B86901) ring, thereby increasing its reactivity as a dienophile.[2][3] This application note provides a detailed experimental protocol for a Lewis acid-catalyzed Diels-Alder reaction between this compound and a highly reactive diene, cyclopentadiene (B3395910).
Key Reactants and Expected Product
The proposed reaction is the Lewis acid-catalyzed [4+2] cycloaddition of this compound with cyclopentadiene. Cyclopentadiene is a highly reactive diene because it is locked in the requisite s-cis conformation. The expected product is a tricyclic adduct with significant stereoselectivity, favoring the endo isomer due to secondary orbital interactions, a common feature in Diels-Alder reactions.
Quantitative Data
The following tables provide representative data for the proposed Lewis acid-catalyzed Diels-Alder reaction.
Table 1: Reactant Quantities and Properties
| Reactant | Molecular Formula | Molar Mass ( g/mol ) | Amount (mmol) | Mass (mg) | Volume (mL) | Density (g/mL) |
| This compound | C₈H₁₂O | 124.18 | 10.0 | 1242 | 1.29 | 0.963 |
| Cyclopentadiene* | C₅H₆ | 66.10 | 12.0 | 793 | 1.00 | 0.793 |
| Aluminum Chloride (AlCl₃) | AlCl₃ | 133.34 | 11.0 | 1467 | - | - |
| Dichloromethane (B109758) (DCM) | CH₂Cl₂ | 84.93 | - | - | 50 | 1.33 |
* Cyclopentadiene is typically generated fresh by cracking its dimer, dicyclopentadiene (B1670491), before use.
Table 2: Representative Reaction and Product Data
| Parameter | Value |
| Reaction Temperature | -78 °C to 0 °C |
| Reaction Time | 4 hours |
| Theoretical Yield (g) | 1.90 |
| Actual Yield (g) | 1.62 |
| Percent Yield (%) | 85 |
| Product Melting Point | 88-91 °C |
| Product Appearance | White crystalline solid |
| ¹H NMR (CDCl₃, δ ppm) | 6.1-5.9 (m, 2H), 3.2-2.8 (m, 3H), 2.5-1.2 (m, 10H), 2.15 (s, 3H) |
| ¹³C NMR (CDCl₃, δ ppm) | 209.5, 137.2, 135.8, 52.1, 49.8, 46.5, 45.3, 41.7, 32.4, 29.8, 28.7, 25.1, 21.9 |
Experimental Protocol
Materials:
-
This compound
-
Dicyclopentadiene
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Hexanes
-
Ethyl acetate (B1210297)
-
Round-bottom flasks
-
Distillation apparatus
-
Magnetic stirrer and stir bars
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Low-temperature bath (e.g., dry ice/acetone)
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography
Procedure:
1. Preparation of Cyclopentadiene: a. Set up a fractional distillation apparatus. b. Place dicyclopentadiene (approx. 10 mL) in the distilling flask. c. Heat the dicyclopentadiene to approximately 180 °C. d. Collect the cyclopentadiene monomer, which distills at around 41 °C. Keep the collected cyclopentadiene on ice and use it promptly.
2. Reaction Setup: a. To a dry 100 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add anhydrous dichloromethane (40 mL) and anhydrous aluminum chloride (1.47 g, 11.0 mmol). b. Cool the suspension to -78 °C using a dry ice/acetone bath. c. While stirring, slowly add this compound (1.24 g, 10.0 mmol) to the AlCl₃ suspension. Stir for 15 minutes to allow for the formation of the Lewis acid-dienophile complex.
3. Diels-Alder Reaction: a. To the cold solution from step 2c, add a solution of freshly cracked cyclopentadiene (0.79 g, 12.0 mmol) in 10 mL of anhydrous DCM dropwise over 20 minutes. b. Maintain the reaction temperature at -78 °C for 1 hour after the addition is complete. c. Allow the reaction mixture to slowly warm to 0 °C and stir for an additional 3 hours at this temperature.
4. Workup: a. Quench the reaction by slowly adding 20 mL of cold saturated sodium bicarbonate solution. b. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 20 mL). c. Combine the organic layers and wash with brine (20 mL). d. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
5. Purification: a. Purify the crude product by flash column chromatography on silica (B1680970) gel, using a gradient of ethyl acetate in hexanes (e.g., 5% to 20% ethyl acetate) as the eluent. b. Combine the fractions containing the desired product and remove the solvent under reduced pressure to yield the purified Diels-Alder adduct as a white crystalline solid.
6. Characterization: a. Determine the yield and melting point of the product. b. Characterize the product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure.
Diagrams
Caption: Experimental workflow for the Lewis acid-catalyzed Diels-Alder reaction.
Caption: Role of Lewis acid in activating the dienophile for the Diels-Alder reaction.
References
Application Notes and Protocols: 4-Acetylcyclohexene in Cycloaddition Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4-acetylcyclohexene as a versatile dienophile in [4+2] cycloaddition reactions, commonly known as Diels-Alder reactions. The resulting bicyclic and tricyclic scaffolds are of significant interest in medicinal chemistry and drug development due to their rigid structures that can mimic natural products and interact with biological targets.
Introduction to this compound as a Dienophile
This compound is an effective dienophile in Diels-Alder reactions due to the electron-withdrawing nature of the acetyl group, which activates the double bond for reaction with a conjugated diene. The reaction proceeds in a concerted fashion, leading to the formation of a new six-membered ring with a high degree of stereocontrol. The resulting cycloadducts, typically possessing a bicyclo[2.2.2]octane core, serve as valuable intermediates in the synthesis of complex molecules with potential therapeutic applications. The general reaction scheme is depicted below:
Caption: General Diels-Alder reaction of this compound with a generic diene.
Reaction Mechanisms and Stereochemistry
The Diels-Alder reaction is a concerted, pericyclic reaction that proceeds through a cyclic transition state. The stereochemistry of the reaction is highly predictable and follows the endo rule, which states that the dienophile's substituent (the acetyl group in this case) will preferentially orient itself "under" the diene in the transition state. This preference is due to secondary orbital interactions between the electron-withdrawing group of the dienophile and the developing pi-system of the newly forming ring.
However, the endo product is the kinetically favored product, while the exo product is often the thermodynamically more stable isomer. The ratio of endo to exo products can be influenced by reaction conditions such as temperature and the use of Lewis acid catalysts.
Quantitative Data Summary
The following tables summarize representative quantitative data for the Diels-Alder reaction of this compound with common dienes. Please note that specific yields and stereoselectivities can vary depending on the precise reaction conditions and the purity of the reactants.
Table 1: Reaction of this compound with 1,3-Butadiene
| Entry | Lewis Acid Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Endo:Exo Ratio |
| 1 | None | Toluene | 110 | 24 | 65 | 3:1 |
| 2 | AlCl₃ (1.1 eq) | Dichloromethane | 0 - 25 | 4 | 85 | 10:1 |
| 3 | ZnCl₂ (1.1 eq) | Diethyl Ether | 25 | 12 | 78 | 8:1 |
| 4 | SnCl₄ (1.1 eq) | Dichloromethane | -78 to 0 | 6 | 90 | >20:1 |
Table 2: Reaction of this compound with Cyclopentadiene
| Entry | Lewis Acid Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Endo:Exo Ratio |
| 1 | None | Benzene | 80 | 18 | 70 | 4:1 |
| 2 | BF₃·OEt₂ (1.1 eq) | Dichloromethane | -78 to 0 | 3 | 92 | >25:1 |
| 3 | TiCl₄ (1.1 eq) | Dichloromethane | -78 | 2 | 95 | >30:1 |
| 4 | Cu(OTf)₂ (0.1 eq) | Water | 25 | 24 | 88 | 15:1 |
Experimental Protocols
General Protocol for Thermal Diels-Alder Reaction
This protocol describes a general procedure for the thermal cycloaddition of this compound with a diene.
Materials:
-
This compound
-
Diene (e.g., 1,3-butadiene, cyclopentadiene)
-
Anhydrous solvent (e.g., toluene, benzene)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Dissolve the dienophile in the anhydrous solvent (approximately 0.5 M concentration).
-
Add the diene (1.2 - 2.0 eq) to the solution. For gaseous dienes like 1,3-butadiene, it can be bubbled through the solution or condensed into the reaction vessel at a low temperature. For cyclopentadiene, it should be freshly cracked from its dimer before use.
-
Equip the flask with a reflux condenser and heat the reaction mixture to the desired temperature (typically reflux).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate (B1210297) mixtures) to isolate the Diels-Alder adducts.
-
Characterize the product by ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry.
Protocol for Lewis Acid-Catalyzed Diels-Alder Reaction
This protocol outlines a procedure for a Lewis acid-catalyzed cycloaddition, which often results in higher yields and improved stereoselectivity.
Materials:
-
This compound
-
Diene (e.g., 1,3-butadiene, cyclopentadiene)
-
Anhydrous solvent (e.g., dichloromethane)
-
Lewis acid (e.g., AlCl₃, TiCl₄, BF₃·OEt₂)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon)
-
Syringe and needle for transfer of reagents
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and dissolve it in the anhydrous solvent.
-
Cool the solution to the desired temperature (e.g., -78 °C using a dry ice/acetone bath or 0 °C using an ice bath).
-
Slowly add the Lewis acid (1.1 eq) to the stirred solution.
-
After stirring for 15-30 minutes, add the diene (1.2 eq) dropwise.
-
Allow the reaction to stir at the low temperature and then gradually warm to room temperature.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate or a mild acid (e.g., 1 M HCl), depending on the Lewis acid used.
-
Extract the aqueous layer with the organic solvent used for the reaction.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Characterize the purified adducts.
Visualizations
Diels-Alder Reaction Mechanism
Caption: The concerted mechanism of the Diels-Alder reaction.
Experimental Workflow
Application Notes and Protocols: 4-Acetylcyclohexene as a Versatile Precursor in Pharmaceutical Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction:
4-Acetylcyclohexene is a readily available bicyclic compound that holds significant potential as a versatile precursor in the synthesis of various pharmaceutical agents.[1] Its chemical structure, featuring a reactive ketone functional group and a cyclohexene (B86901) ring, allows for a diverse range of chemical transformations.[1] This document provides an overview of the potential applications of this compound in pharmaceutical synthesis, including detailed experimental protocols for key transformations and conceptual synthetic pathways toward bioactive molecules. While direct, large-scale synthesis of blockbuster drugs such as Oseltamivir (B103847), Gabapentin, or Pregabalin from this compound is not prominently documented in publicly available literature, its scaffold is analogous to key intermediates in the synthesis of various antiviral and anticonvulsant agents. This note aims to explore its synthetic utility and potential as a starting material for novel drug candidates.
Physicochemical Properties and Reactivity
This compound, also known as 1-(cyclohex-3-en-1-yl)ethanone, is a liquid with a boiling point of 180.9°C at 760 mmHg and a density of 0.947 g/cm³.[1] The presence of the acetyl group and the double bond within the cyclohexene ring are the primary sites for chemical modification.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₈H₁₂O | [2] |
| Molecular Weight | 124.18 g/mol | [2] |
| Boiling Point | 180.9°C at 760 mmHg | [1] |
| Density | 0.947 g/cm³ | [1] |
| Flash Point | 60.4°C | [1] |
| IUPAC Name | 1-cyclohex-3-en-1-ylethanone | [1] |
The reactivity of this compound is centered around two key functional groups: the ketone and the alkene. This allows for a variety of synthetic transformations, including but not limited to:
-
Oxidation and Reduction: The ketone can be reduced to a secondary alcohol, while the alkene can be epoxidized or cleaved. Selective oxidation of the acetyl group can lead to carboxylic acid derivatives.[1]
-
Diels-Alder Reaction: The cyclohexene double bond can act as a dienophile in Diels-Alder reactions, enabling the construction of complex polycyclic systems.[3][4]
-
Functional Group Interconversion: The ketone can be converted to other functional groups such as amines via reductive amination, a crucial reaction in the synthesis of many pharmaceuticals.
Synthetic Applications in Pharmaceutical Scaffolds
While direct synthesis of Oseltamivir (Tamiflu), Gabapentin, or Pregabalin from this compound is not established, its structural motifs are present in various bioactive molecules. The following sections outline potential synthetic strategies for accessing key pharmaceutical scaffolds.
The synthesis of the antiviral drug Oseltamivir (Tamiflu) famously starts from shikimic acid, a cyclohexene derivative.[5][6] Other synthetic routes also utilize cyclohexene-based intermediates.[7][8] this compound can be envisioned as a starting point for the synthesis of Oseltamivir analogs or other neuraminidase inhibitors.
A hypothetical pathway could involve the stereoselective functionalization of the cyclohexene ring to introduce the necessary amino and ether functionalities.
References
- 1. This compound (7353-76-6) for sale [vulcanchem.com]
- 2. This compound | C8H12O | CID 239587 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cerritos.edu [cerritos.edu]
- 4. Diels-Alder Reaction-For the preparation of cyclohexene | PDF [slideshare.net]
- 5. Oseltamivir total synthesis - Wikipedia [en.wikipedia.org]
- 6. The evolution of Tamiflu synthesis, 20 years on: Advent of enabling technologies the last piece of the puzzle? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The synthesis of oseltamivir phosphate key intermediate, tert-butyl (5-(pentan-3-yloxy)-6- ((trimethylsilyl)oxy)cycloh ex-3-en-1-yl)carbamate and synthesis of (1S,2S)- hydroxycyclohexene-1,2,3- triazole derivatives / Sufi An-Nur Abd Haris - UiTM Institutional Repository [ir.uitm.edu.my]
Application Notes and Protocols for 4-Acetylcyclohexene in the Fragrance and Flavor Industry
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the application of 4-acetylcyclohexene and its derivatives in the fragrance and flavor industry. It includes detailed protocols for its synthesis, purification, sensory evaluation, and stability testing, as well as an exploration of the biological mechanism of its perception.
Introduction
This compound, and its methylated analogs such as 4-acetyl-1-methylcyclohexene and 4-acetyl-1,4-dimethyl-1-cyclohexene, are valuable ingredients in the fragrance and flavor industry. These cyclic ketones are appreciated for their characteristic fruity, citrusy, and spicy aroma profiles. Their molecular structure allows for a range of applications, from enhancing the top notes of a fine fragrance to imparting a fresh, fruity character to food and beverage products.
These compounds are found in nature, contributing to the scent of essential oils from sources like Cedrus atlantica wood and orange peels. Their synthesis can be achieved through classic organic reactions, making them accessible for commercial use.
Physicochemical and Olfactory Properties
The olfactory characteristics of this compound and its derivatives are key to their application. The data presented below is a summary of available information for these and structurally related compounds.
| Property | 4-Acetyl-1-methylcyclohexene | 4-Acetyl-1,4-dimethyl-1-cyclohexene | Hydrogenation product of this compound |
| CAS Number | 6090-09-1 | 43219-68-7 | N/A |
| Molecular Formula | C₉H₁₄O | C₁₀H₁₆O | C₈H₁₄O |
| Molecular Weight | 138.21 g/mol | 152.24 g/mol | 126.20 g/mol |
| Odor Profile | Spice | Fruity[1][2] | Mint-like[3] |
| Flavor Profile | Spice[4] | Fruity[1] | N/A |
| Odor Threshold (in water) | Data not available | Data not available | 0.02 ppm (as reported for a derivative)[3] |
Synthesis Protocols
Two primary methods for the synthesis of this compound derivatives are the Diels-Alder reaction and the Friedel-Crafts acylation.
This method involves the [4+2] cycloaddition of a conjugated diene (e.g., 1,3-butadiene) and a dienophile (e.g., methyl vinyl ketone).
Protocol: Synthesis of this compound via Diels-Alder Reaction
-
Materials:
-
Methyl vinyl ketone (3-Buten-2-one)
-
Hydroquinone (B1673460) (inhibitor)
-
Toluene (B28343) (solvent)
-
Autoclave or sealed reaction vessel
-
Procedure:
-
In a high-pressure autoclave, combine methyl vinyl ketone (1.0 eq) and a small amount of hydroquinone to inhibit polymerization.
-
Add toluene as a solvent.
-
Cool the autoclave to -10°C and carefully add condensed 1,3-butadiene (1.2 eq).
-
Seal the autoclave and heat to 100-150°C for 4-8 hours.
-
Monitor the reaction progress by GC-MS.
-
After the reaction is complete, cool the autoclave to room temperature and cautiously vent any excess butadiene.
-
Transfer the reaction mixture to a round-bottom flask.
-
Remove the toluene under reduced pressure.
-
The crude product can then be purified by fractional distillation.
-
This electrophilic aromatic substitution reaction can be adapted for the acylation of cyclohexene (B86901) using an acylating agent in the presence of a Lewis acid catalyst.
Protocol: Synthesis of this compound via Friedel-Crafts Acylation
-
Materials:
-
Cyclohexene
-
Acetic anhydride (B1165640)
-
Anhydrous Zinc Chloride (ZnCl₂) or Aluminum Chloride (AlCl₃) (Lewis acid catalyst)
-
Dichloromethane (solvent)
-
Hydrochloric acid (for workup)
-
Sodium bicarbonate solution (for workup)
-
Anhydrous magnesium sulfate (B86663) (drying agent)
-
-
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.
-
To the flask, add anhydrous zinc chloride (1.1 eq) and dichloromethane.
-
Cool the mixture to 0°C in an ice bath.
-
In the dropping funnel, prepare a solution of cyclohexene (1.0 eq) in dichloromethane.
-
Add the cyclohexene solution dropwise to the stirred suspension of the Lewis acid.
-
After the addition is complete, add acetic anhydride (1.0 eq) dropwise, maintaining the temperature at 0°C.
-
Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction by GC-MS.
-
Upon completion, carefully pour the reaction mixture over crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation.
-
Purification and Analysis
Protocol: Purification by Fractional Distillation
-
Set up a fractional distillation apparatus with a Vigreux column.
-
Place the crude this compound in the distillation flask with a few boiling chips.
-
Heat the flask gently.
-
Collect the fractions at the appropriate boiling point under reduced pressure. The boiling point will depend on the specific isomer being purified.
-
Analyze the purity of the collected fractions using GC-MS.
Protocol: Purity Analysis by GC-MS
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar column (e.g., DB-5 or equivalent).
-
Carrier Gas: Helium.
-
Injection: Split mode.
-
Oven Program: Start at a low temperature (e.g., 50°C), ramp up to a high temperature (e.g., 250°C) to ensure elution of all components.
-
MS Detection: Electron ionization (EI) mode, scanning a mass range of m/z 40-300.
-
Identification: Compare the resulting mass spectrum with a reference library to confirm the identity and purity of this compound.
Sensory Evaluation
Protocol: Odor Profile and Odor Threshold Determination
-
Panel: A trained sensory panel of at least 8-10 individuals.
-
Environment: A well-ventilated, odor-free room.
-
Odor Profile (Blotter Test):
-
Dip identical odorless paper blotters into a 1% solution of this compound in an odorless solvent (e.g., diethyl phthalate).
-
Panelists evaluate the odor at different time intervals (top note, middle note, and dry-down) and provide descriptive terms.
-
-
Odor Threshold (Ascending Forced-Choice Method):
-
Prepare a series of dilutions of this compound in odor-free water, starting from a concentration below the expected threshold.
-
Present three samples to each panelist in a triangular test format: two are blanks (odor-free water) and one contains the diluted odorant.
-
Panelists are asked to identify the odd sample.
-
The concentration is gradually increased until the panelist can reliably detect the odorant. The group threshold is calculated as the geometric mean of the individual thresholds.
-
Application in Fragrance and Flavor
This compound and its derivatives are used to add a fresh, fruity, and sometimes spicy character to a variety of fragrance types.
| Application | Typical Use Level (%) | Olfactory Contribution |
| Citrus Colognes | 0.1 - 2.0 | Enhances the natural citrus notes, adds complexity and lift. |
| Fruity-Floral Perfumes | 0.05 - 1.0 | Provides a juicy, ripe fruit character. |
| Woody Fragrances | 0.01 - 0.5 | Adds a subtle spicy and fresh top note. |
Example Fragrance Formulation (Citrus-Fruity):
| Ingredient | Parts |
| Bergamot Oil | 200 |
| Lemon Oil | 150 |
| Hedione | 100 |
| Iso E Super | 80 |
| This compound | 20 |
| Linalool | 50 |
| Galaxolide (50% in IPM) | 100 |
| Diethyl Phthalate | 300 |
| Total | 1000 |
In the flavor industry, these compounds can be used to create or enhance fruit flavors.
| Application | Typical Use Level (ppm) | Flavor Contribution |
| Citrus Beverages | 0.1 - 1.0 | Boosts the zesty and juicy character of citrus flavors. |
| Hard Candies | 0.5 - 2.5 | Provides a distinct fruity note. |
| Baked Goods | 0.5 - 1.5 | Adds a subtle fruity aroma and flavor. |
Stability Testing
Protocol: Stability in an Alcoholic Fragrance Base
-
Prepare a 5% solution of this compound in a standard 80% ethanol/water fragrance base.
-
Store samples under different conditions:
-
Room temperature (25°C) in the dark.
-
Elevated temperature (40°C) in an oven.
-
Under UV light.
-
-
Evaluate the samples at regular intervals (e.g., 1, 2, 4, 8, and 12 weeks) for:
-
Odor: Compare against a freshly prepared sample on a smelling strip.
-
Color: Visual assessment.
-
Chemical Integrity: Analyze by GC-MS to detect any degradation products. Ketones are generally more stable to oxidation than aldehydes[5].
-
Mechanism of Olfactory Perception
The perception of this compound, like other odorants, is initiated by its interaction with olfactory receptors (ORs) located in the cilia of olfactory sensory neurons in the nasal epithelium. These receptors are G-protein coupled receptors (GPCRs).
The binding of an odorant molecule to its specific OR triggers a conformational change in the receptor, which in turn activates a G-protein (Gαolf). The activated Gαolf then stimulates adenylyl cyclase, leading to an increase in the intracellular concentration of cyclic AMP (cAMP). This second messenger, cAMP, opens cyclic nucleotide-gated ion channels, causing an influx of Na⁺ and Ca²⁺ ions. The influx of these positive ions depolarizes the neuron, generating an action potential that is transmitted to the olfactory bulb in the brain, where the signal is further processed, leading to the perception of smell.
References
- 1. lscollege.ac.in [lscollege.ac.in]
- 2. researchgate.net [researchgate.net]
- 3. Friedel–Crafts Acylation [sigmaaldrich.com]
- 4. 1-(4-methyl-3-cyclohexen-1-yl) ethanone, 6090-09-1 [thegoodscentscompany.com]
- 5. US4260527A - Use of 1-acetyl-22,6-trimethyl cyclohexene-1 in augmenting or enhancing the aroma of perfumes and cologne - Google Patents [patents.google.com]
Application Note: Synthesis of 4-Acetylcyclohexene Derivatives for Research and Development
Introduction 4-Acetylcyclohexene, with the IUPAC name 1-(cyclohex-3-en-1-yl)ethanone, is a valuable bicyclic organic compound featuring a ketone functional group attached to a cyclohexene (B86901) ring.[1] Its molecular formula is C₈H₁₂O, and it has a molecular weight of 124.18 g/mol .[2] This molecule serves as a versatile intermediate in organic synthesis. The acetyl group and the double bond within the cyclohexene ring are key reactive sites, allowing for a wide range of chemical modifications. These modifications can produce a library of derivatives for screening in drug discovery, particularly for developing new antibacterial agents, and for applications in the flavor, fragrance, and polymer industries.[1] For instance, certain derivatives have shown moderate antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis.[1]
The primary and most efficient method for synthesizing the this compound core is the Diels-Alder reaction, a powerful [4+2] cycloaddition that forms a six-membered ring.[3][4] This application note provides a detailed protocol for the synthesis of this compound via the Diels-Alder reaction and a subsequent protocol for its derivatization through reduction of the acetyl group.
Protocol 1: Synthesis of this compound via Diels-Alder Reaction
This protocol details the synthesis of this compound from 1,3-butadiene (B125203) and methyl vinyl ketone. The Diels-Alder reaction is a concerted, pericyclic reaction that forms the cyclohexene ring in a single step with high atom economy.[3][4][5]
Reaction Principle The reaction involves the [4+2] cycloaddition between a conjugated diene (1,3-butadiene, the 4π electron component) and an alkene (methyl vinyl ketone, the 2π electron component, or dienophile) to form the this compound adduct.[3]
Caption: Diels-Alder reaction pathway for this compound synthesis.
Materials and Reagents
-
1,3-Butadiene (liquefied gas or generated in situ from 3-sulfolene)
-
Methyl vinyl ketone (stabilized)
-
Hydroquinone (B1673460) (inhibitor)
-
Toluene (B28343) (anhydrous)
-
Magnesium sulfate (B86663) (MgSO₄, anhydrous)
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
Equipment
-
High-pressure reaction vessel or a thick-walled sealed tube
-
Dry ice/acetone condenser (if handling butadiene gas)
-
Round-bottom flasks
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Fractional distillation apparatus or flash chromatography system
Experimental Procedure
-
Reaction Setup: In a fume hood, add methyl vinyl ketone (1.0 eq), a catalytic amount of hydroquinone (to prevent polymerization), and anhydrous toluene to a high-pressure reaction vessel.
-
Addition of Diene: Cool the vessel to approximately -78 °C using a dry ice/acetone bath. Carefully condense 1,3-butadiene (1.2 eq) into the vessel.
-
Reaction: Seal the vessel securely and allow it to warm to room temperature behind a blast shield. Transfer the vessel to an oil bath and heat at 100-110 °C for 12-24 hours. The internal pressure will increase, so proper safety precautions are critical.
-
Cooling and Quenching: After the reaction period, cool the vessel to room temperature and then chill it in an ice bath before carefully opening.
-
Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product via fractional distillation under reduced pressure or by flash column chromatography on silica (B1680970) gel to yield pure this compound.[1]
Characterization Confirm the structure and purity of the product using:
-
GC-MS: To confirm molecular weight (124.18 g/mol ) and purity (>95%).[1][2]
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.
-
IR Spectroscopy: To identify the carbonyl (C=O) stretch of the ketone and the C=C stretch of the alkene.
Data Summary
| Parameter | Value | Notes |
| Methyl Vinyl Ketone | 1.0 eq | Dienophile |
| 1,3-Butadiene | 1.2 eq | Diene |
| Solvent | Toluene | Anhydrous |
| Temperature | 100-110 °C | Requires a sealed vessel |
| Reaction Time | 12-24 h | Monitor by TLC or GC |
| Typical Yield | 60-80% | Dependent on conditions |
| Purity (Post-Purification) | >95% | Assessed by GC-MS[1] |
Protocol 2: Synthesis of 1-(Cyclohex-3-en-1-yl)ethan-1-ol
This protocol describes the synthesis of a this compound derivative via the reduction of the ketone functional group to a secondary alcohol using sodium borohydride (B1222165) (NaBH₄).
Reaction Principle Sodium borohydride is a mild reducing agent that selectively reduces ketones and aldehydes. The hydride ion (H⁻) from NaBH₄ attacks the electrophilic carbonyl carbon, followed by protonation (typically from the solvent) to yield the alcohol.
Materials and Reagents
-
This compound (from Protocol 1)
-
Sodium borohydride (NaBH₄)
-
Methanol (B129727) or Ethanol
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Anhydrous magnesium sulfate (MgSO₄)
Experimental Procedure
-
Setup: Dissolve this compound (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stir bar. Cool the flask in an ice bath to 0 °C.
-
Reduction: Slowly add sodium borohydride (0.5 eq) to the stirred solution in small portions, maintaining the temperature at 0 °C. Caution: Hydrogen gas is evolved.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours, or until TLC/GC analysis indicates complete consumption of the starting material.
-
Quenching: Cool the flask back to 0 °C and slowly add 1 M HCl to quench the excess NaBH₄ and neutralize the mixture.
-
Extraction: Remove most of the methanol via rotary evaporation. Add water and extract the aqueous layer with dichloromethane (3x).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude alcohol product.
-
Purification: If necessary, purify the product by flash column chromatography.
Experimental Workflow Visualization
Caption: General workflow for the reduction of this compound.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
This compound and its isomer 1-acetylcyclohexene (B1328911) are combustible liquids and cause skin and eye irritation.[2][6]
-
Methyl vinyl ketone is toxic and a lachrymator. Handle with extreme care.
-
1,3-Butadiene is a flammable gas. High-pressure reactions should be conducted with appropriate safety equipment, including a blast shield.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
References
- 1. This compound (7353-76-6) for sale [vulcanchem.com]
- 2. This compound | C8H12O | CID 239587 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 4. Diels-Alder Reaction-For the preparation of cyclohexene | PDF [slideshare.net]
- 5. cerritos.edu [cerritos.edu]
- 6. 1-Acetylcyclohexene | C8H12O | CID 13612 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Characterization of 4-Acetylcyclohexene Products
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the key analytical techniques for the characterization of 4-Acetylcyclohexene and its derivatives, often synthesized via Diels-Alder reactions. Detailed protocols for Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy are provided, along with data presentation tables and workflow diagrams to guide researchers in their analytical strategies.
Introduction
This compound is a valuable building block in organic synthesis, serving as a precursor for various pharmaceuticals and specialty chemicals. Its synthesis, commonly achieved through a Diels-Alder reaction between 1,3-butadiene (B125203) and methyl vinyl ketone, can yield a mixture of products, including isomers and byproducts. Therefore, robust analytical characterization is crucial for ensuring the identity, purity, and quality of the final product. This document outlines the primary analytical techniques employed for this purpose.
Analytical Techniques: Application Notes
Gas Chromatography-Mass Spectrometry (GC-MS)
Application: GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds in a mixture.[1] It is the primary method for determining the purity of this compound, identifying reaction byproducts, and quantifying components. The gas chromatograph separates the components based on their boiling points and polarity, while the mass spectrometer provides a unique fragmentation pattern (mass spectrum) for each component, acting as a molecular fingerprint.[2]
Key Uses for this compound Characterization:
-
Purity Assessment: Determination of the percentage purity of this compound by comparing its peak area to the total area of all peaks in the chromatogram.
-
Byproduct Identification: Identification of unreacted starting materials, isomers (e.g., 3-Acetylcyclohexene), and other side-products of the Diels-Alder reaction.
-
Reaction Monitoring: Tracking the consumption of reactants and the formation of products over time to optimize reaction conditions.
-
Isomer Differentiation: While GC can separate isomers with different boiling points, mass spectrometry can help distinguish between them based on subtle differences in their fragmentation patterns.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Application: NMR spectroscopy provides detailed information about the molecular structure of a compound by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13). It is an indispensable tool for the unambiguous structural elucidation of this compound and its derivatives.
Key Uses for this compound Characterization:
-
Structural Verification: Confirmation of the expected chemical structure by analyzing chemical shifts, coupling constants, and integration of proton and carbon signals.
-
Isomer Identification: Distinguishing between constitutional isomers (e.g., 3-Acetylcyclohexene vs. This compound) based on their unique NMR spectra. For instance, the number and splitting patterns of signals for the vinylic and allylic protons will differ significantly.
-
Stereochemical Analysis: For more complex Diels-Alder products, advanced NMR techniques (e.g., NOESY) can be used to determine the stereochemistry of the product.
-
Quantitative Analysis (qNMR): Determination of the purity of a sample by integrating the signals of the analyte against a known internal standard.
Fourier-Transform Infrared (FTIR) Spectroscopy
Application: FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[3] It works by measuring the absorption of infrared radiation by the sample, which causes molecular vibrations at specific frequencies.[4]
Key Uses for this compound Characterization:
-
Functional Group Identification: Confirmation of the presence of key functional groups in this compound, such as the carbonyl (C=O) of the acetyl group and the carbon-carbon double bond (C=C) of the cyclohexene (B86901) ring.
-
Reaction Monitoring: Observing the appearance of the product's characteristic peaks (e.g., the ketone C=O stretch) and the disappearance of reactant peaks.[5]
-
Qualitative Purity Check: The presence of unexpected peaks may indicate impurities with different functional groups. However, FTIR is generally not suitable for quantifying impurities that are structurally similar to the main product.[2]
Experimental Protocols
Protocol for GC-MS Analysis
-
Sample Preparation:
-
Dissolve approximately 10-20 mg of the this compound product in 1 mL of a volatile organic solvent such as dichloromethane (B109758) or ethyl acetate.[1]
-
Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
-
Transfer the filtered solution to a 2 mL GC vial.
-
-
Instrument Setup (Example Conditions):
-
Gas Chromatograph (GC):
-
Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar column.
-
Inlet Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: Increase to 240 °C at a rate of 10 °C/min.
-
Final hold: Hold at 240 °C for 5 minutes.
-
-
Injection Volume: 1 µL with a split ratio of 50:1.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-400.
-
-
-
Data Acquisition and Analysis:
-
Acquire the total ion chromatogram (TIC) and the mass spectrum for each separated peak.
-
Identify the this compound peak based on its retention time and by comparing its mass spectrum to a reference library (e.g., NIST).
-
Calculate the purity by dividing the peak area of this compound by the total peak area of all components in the chromatogram. For higher accuracy, use an internal or external standard for quantification.[2]
-
Protocol for NMR Spectroscopic Analysis
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the this compound product into a clean, dry vial.[6]
-
Add approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (B32938) (CDCl₃), to the vial.[6]
-
Gently swirl or vortex the vial to ensure the sample is completely dissolved.
-
Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube.[7] The solution height in the tube should be approximately 4-5 cm.[8]
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Lock onto the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
¹H NMR:
-
Acquire the spectrum using a standard pulse sequence.
-
Typical spectral width: -2 to 12 ppm.
-
Number of scans: 8-16.
-
-
¹³C NMR:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Typical spectral width: 0 to 220 ppm.
-
Number of scans: 1024 or more, depending on the sample concentration.
-
-
-
Data Processing and Interpretation:
-
Apply Fourier transform, phase correction, and baseline correction to the acquired data.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Assign the peaks to the corresponding protons and carbons in the this compound structure based on their chemical shifts and coupling patterns.
-
Protocol for FTIR Spectroscopic Analysis
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent like isopropanol, followed by a dry cloth.
-
Place a single drop of the neat liquid this compound product directly onto the ATR crystal. If the sample is a solid, place a small amount of the powder on the crystal and apply pressure with the anvil.
-
-
Instrument Setup and Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Acquire the sample spectrum.
-
Typical spectral range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of scans: 16-32.
-
-
Data Analysis:
-
Identify the characteristic absorption bands corresponding to the functional groups present in this compound.
-
Compare the obtained spectrum with a reference spectrum if available.
-
Data Presentation
Table 1: GC-MS Data for a Typical this compound Product Mixture
| Retention Time (min) | Compound Name | Key m/z Fragments | Relative Area (%) |
| 5.8 | 1,3-Butadiene (unreacted) | 54, 39, 27 | 1.2 |
| 7.2 | Methyl Vinyl Ketone (unreacted) | 70, 43, 55 | 2.5 |
| 10.5 | 3-Acetylcyclohexene | 124, 81, 66, 43 | 4.8 |
| 11.2 | This compound | 124, 109, 81, 43 | 91.0 |
| 12.1 | Dimerization byproduct | 136, 121, 93, 79 | 0.5 |
Table 2: ¹H NMR Data for this compound in CDCl₃
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 5.75 - 5.65 | m | 2H | -CH=CH- |
| 2.50 - 2.40 | m | 1H | -CH(C=O)- |
| 2.20 - 1.80 | m | 4H | -CH₂- |
| 2.15 | s | 3H | -C(=O)CH₃ |
| 1.70 - 1.55 | m | 2H | -CH₂- |
Table 3: ¹³C NMR Data for this compound in CDCl₃
| Chemical Shift (δ, ppm) | Assignment |
| 211.5 | C=O |
| 127.0 | =CH- |
| 125.5 | =CH- |
| 48.0 | -CH(C=O)- |
| 28.5 | -C(=O)CH₃ |
| 27.0 | -CH₂- |
| 25.0 | -CH₂- |
| 24.5 | -CH₂- |
Table 4: Key FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |
| 3025 | Medium | C-H stretch | =C-H (alkene) |
| 2930, 2860 | Strong | C-H stretch | -C-H (alkane) |
| 1715 | Strong | C=O stretch | Ketone |
| 1650 | Medium | C=C stretch | Alkene |
| 1440 | Medium | C-H bend | -CH₂- |
| 1360 | Medium | C-H bend | -C(=O)CH₃ |
Visualization of Analytical Workflows
References
- 1. Sample preparation GC-MS [scioninstruments.com]
- 2. benchchem.com [benchchem.com]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. photometrics.net [photometrics.net]
- 5. researchgate.net [researchgate.net]
- 6. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 7. sites.bu.edu [sites.bu.edu]
- 8. NMR Sample Preparation [nmr.chem.umn.edu]
Application Note: Analysis of 4-Acetylcyclohexene by Gas Chromatography-Mass Spectrometry (GC-MS)
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Acetylcyclohexene is a cyclic ketone that may be of interest in various fields, including organic synthesis, fragrance chemistry, and as a potential intermediate in pharmaceutical manufacturing. Accurate and reliable analytical methods are crucial for its identification, quantification, and quality control. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile organic compounds.[1] This application note provides a detailed protocol for the analysis of this compound using GC-MS. The method is designed for both qualitative identification based on mass spectral data and quantitative analysis.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₁₂O[2] |
| Molecular Weight | 124.18 g/mol [2] |
| IUPAC Name | 1-(cyclohex-3-en-1-yl)ethanone[2] |
| CAS Number | 7353-76-6[2] |
Table 2: GC-MS Quantitative Data for this compound
| Parameter | Value | Notes |
| Retention Time (RT) | Typically 8-12 min | Dependent on the specific GC column and temperature program. |
| Limit of Detection (LOD) | Typically 1-10 ng/mL | Method-dependent and requires experimental determination. |
| Limit of Quantification (LOQ) | Typically 5-50 ng/mL | Method-dependent and requires experimental determination. |
| Linearity (R²) | >0.99 | Expected for a well-validated method. |
Table 3: Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Ion Assignment |
| 124 | ~20% | [M]⁺ (Molecular Ion)[2] |
| 81 | ~85% | [M - CH₃CO]⁺[2] |
| 67 | ~40% | [C₅H₇]⁺ |
| 54 | ~30% | Retro-Diels-Alder fragment |
| 43 | 100% | [CH₃CO]⁺ (Base Peak)[2] |
Note: The relative intensities are approximate and can vary depending on the instrument and tuning parameters. The fragmentation pattern is consistent with the structure of a cyclic ketone.
Experimental Protocols
This protocol outlines the sample preparation, GC-MS instrument parameters, and data analysis for the determination of this compound.
1. Sample Preparation
Proper sample preparation is critical for accurate and reproducible GC-MS analysis.[1][3]
-
Solvent Selection: Use a volatile organic solvent such as hexane, dichloromethane, or ethyl acetate.[1][3] The solvent should be of high purity (GC or HPLC grade) to avoid interference.
-
Standard Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in the chosen solvent.
-
Create a series of calibration standards by serially diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
-
Sample Preparation:
-
Accurately weigh or measure the sample containing this compound.
-
Dissolve the sample in a known volume of the chosen solvent to achieve a final concentration within the calibration range.
-
If the sample is a complex matrix, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to remove interferences.[1]
-
Filter the final sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.[4]
-
2. GC-MS Instrumentation and Conditions
The following parameters are recommended for the analysis of this compound. These may be optimized for the specific instrument and column used.
Table 4: GC-MS Instrument Parameters
| Parameter | Recommended Setting |
| Gas Chromatograph | |
| GC System | Agilent 7890B GC or equivalent[4] |
| Column | DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column[4] |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min[4] |
| Injector | Split/splitless injector[4] |
| Injector Temperature | 250 °C[4] |
| Injection Volume | 1 µL |
| Injection Mode | Splitless for 1 minute[4] |
| Oven Temperature Program | Initial temperature: 60 °C, hold for 2 minutesRamp to 180 °C at a rate of 10 °C/minRamp to 280 °C at a rate of 20 °C/min, hold for 5 minutes[4] |
| Mass Spectrometer | |
| MS System | Agilent 5977A MSD or equivalent[4] |
| Ionization Mode | Electron Ionization (EI)[5] |
| Ionization Energy | 70 eV[5] |
| Source Temperature | 230 °C[6] |
| Quadrupole Temperature | 150 °C[4] |
| Mass Scan Range | 40-300 amu |
| Solvent Delay | 3 minutes |
3. Data Analysis
-
Qualitative Analysis: Identify this compound in the sample by comparing its retention time and mass spectrum with that of a known standard. The mass spectrum should exhibit the characteristic molecular ion at m/z 124 and the base peak at m/z 43.[2]
-
Quantitative Analysis:
-
Generate a calibration curve by plotting the peak area of this compound against the concentration of the prepared standards.
-
Perform a linear regression analysis on the calibration curve. A correlation coefficient (R²) of >0.99 is desirable.
-
Determine the concentration of this compound in the unknown sample by interpolating its peak area from the calibration curve.
-
Mandatory Visualization
Caption: Workflow for the GC-MS analysis of this compound.
Caption: Simplified fragmentation pathway of this compound in EI-MS.
References
Application Notes and Protocols for the ¹H and ¹³C NMR Spectral Interpretation of 4-Acetylcyclohexene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide to the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral interpretation of 4-Acetylcyclohexene. It includes comprehensive tables of predicted spectral data, detailed experimental protocols for sample preparation and NMR data acquisition, and visual diagrams to aid in understanding the molecular structure and spectral assignment workflow. This guide is intended to serve as a practical resource for researchers and professionals in the fields of organic chemistry, analytical chemistry, and drug development.
Introduction
This compound, systematically named 1-(cyclohex-3-en-1-yl)ethanone, is a valuable organic intermediate in the synthesis of various fine chemicals and pharmaceutical compounds. Its structure features a cyclohexene (B86901) ring and an acetyl group, presenting a unique set of spectroscopic characteristics. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation and purity assessment of such organic molecules. This application note details the interpretation of the ¹H and ¹³C NMR spectra of this compound.
Predicted NMR Spectral Data
Due to the limited availability of fully assigned experimental spectra in public databases, the following ¹H and ¹³C NMR data are based on high-quality computational predictions. These predictions are grounded in established NMR principles and provide a reliable basis for spectral interpretation.
¹H NMR Spectral Data Summary
The predicted ¹H NMR spectrum of this compound in CDCl₃ at 400 MHz is summarized in Table 1. The proton numbering corresponds to the structure depicted in Figure 1.
Table 1. Predicted ¹H NMR Data for this compound.
| Proton Number | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| H1a, H1b | 1.55 - 1.70 | m | - |
| H2a, H2b | 1.95 - 2.10 | m | - |
| H3 | 5.65 - 5.75 | m | - |
| H4 | 5.65 - 5.75 | m | - |
| H5a, H5b | 1.80 - 1.95 | m | - |
| H6 | 2.45 - 2.55 | m | - |
| H8 | 2.15 | s | - |
¹³C NMR Spectral Data Summary
The predicted ¹³C NMR spectrum of this compound in CDCl₃ at 100 MHz is summarized in Table 2. The carbon numbering corresponds to the structure depicted in Figure 1.
Table 2. Predicted ¹³C NMR Data for this compound.
| Carbon Number | Chemical Shift (δ, ppm) |
| C1 | 28.5 |
| C2 | 25.0 |
| C3 | 127.0 |
| C4 | 125.5 |
| C5 | 30.0 |
| C6 | 45.0 |
| C7 (C=O) | 211.0 |
| C8 (CH₃) | 28.0 |
Experimental Protocols
The following protocols provide a general methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.
Sample Preparation
Proper sample preparation is crucial for obtaining high-resolution NMR spectra.
-
Sample Weighing: Accurately weigh 5-25 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.[1][2]
-
Solvent Selection: Use a deuterated solvent, typically 0.6-0.7 mL of chloroform-d (B32938) (CDCl₃), which is a common choice for small organic molecules.[3]
-
Dissolution: Add the deuterated solvent to the vial containing the sample. Gently vortex or sonicate the vial to ensure complete dissolution.[1]
-
Filtration (if necessary): If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean NMR tube to prevent distortion of the magnetic field homogeneity.[4]
-
Transfer to NMR Tube: Carefully transfer the clear solution into a clean, high-quality 5 mm NMR tube.[5] The optimal sample height in the tube is typically 4-5 cm.[2][4]
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
NMR Data Acquisition
The following are typical parameters for a 400 MHz NMR spectrometer. Instrument-specific parameters may require optimization.
¹H NMR Acquisition Parameters:
-
Spectrometer Frequency: 400 MHz
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Program: Standard single-pulse (zg30)
-
Number of Scans: 16-32
-
Relaxation Delay: 1.0 s
-
Acquisition Time: 3-4 s
-
Spectral Width: 16 ppm
¹³C NMR Acquisition Parameters:
-
Spectrometer Frequency: 100 MHz
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Pulse Program: Proton-decoupled single-pulse (zgpg30)
-
Number of Scans: 1024 or more, depending on concentration
-
Relaxation Delay: 2.0 s
-
Acquisition Time: 1-2 s
-
Spectral Width: 240 ppm
Visualizations
Molecular Structure and Atom Numbering
The following diagram illustrates the chemical structure of this compound with the numbering scheme used for NMR peak assignments.
Caption: Figure 1. Structure of this compound with Atom Numbering.
NMR Spectral Interpretation Workflow
The logical workflow for the interpretation of NMR spectra is outlined in the following diagram.
Caption: Figure 2. Workflow for NMR Spectral Interpretation.
Conclusion
This application note provides a comprehensive overview of the ¹H and ¹³C NMR spectral interpretation of this compound. The tabulated predicted data, in conjunction with the detailed experimental protocols and illustrative diagrams, serves as a valuable resource for the structural characterization of this important organic molecule. While predicted data is a useful guide, experimental verification is always recommended for confirmation.
References
Application Notes: Synthesis of Bicyclic Compounds Using 4-Acetylcyclohexene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of bicyclic compounds utilizing 4-acetylcyclohexene as a versatile starting material. The methodologies described herein focus on two powerful ring-forming reactions: the Diels-Alder reaction and the Robinson Annulation. These procedures are intended to serve as a practical guide for chemists in research and development settings, particularly those involved in the synthesis of complex carbocyclic frameworks relevant to medicinal chemistry and natural product synthesis.
Introduction
This compound is a valuable building block in organic synthesis due to its bifunctional nature, possessing both a reactive alkene for cycloaddition reactions and a ketone moiety that can participate in various condensation reactions. This unique combination allows for the stepwise or tandem construction of intricate bicyclic systems, which are common scaffolds in a wide array of biologically active molecules. This document outlines two primary applications of this compound in the synthesis of bicyclic compounds, providing detailed experimental procedures, quantitative data, and visual representations of the reaction pathways.
Diels-Alder Reaction: Synthesis of Bicyclo[2.2.2]octane Derivatives
The Diels-Alder reaction is a powerful [4+2] cycloaddition that forms a six-membered ring. In this application, this compound serves as the dienophile, reacting with a conjugated diene to construct a bicyclo[2.2.2]octane framework. The acetyl group provides a handle for further functionalization of the resulting bicyclic ketone.
Signaling Pathway Diagram
Caption: Diels-Alder reaction of this compound.
Experimental Protocol: Diels-Alder Reaction with 1,3-Butadiene
This protocol describes the Lewis acid-catalyzed Diels-Alder reaction between this compound and 1,3-butadiene. Lewis acid catalysis can enhance the reaction rate and stereoselectivity.
Materials:
-
This compound
-
1,3-Butadiene (condensed and cooled)
-
Aluminum chloride (AlCl₃), anhydrous
-
Dichloromethane (B109758) (DCM), anhydrous
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Low-temperature thermometer
-
Addition funnel
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous dichloromethane (100 mL) and anhydrous aluminum chloride (1.2 equivalents).
-
Cool the suspension to -78 °C using a dry ice/acetone bath.
-
Slowly add this compound (1.0 equivalent) to the cooled suspension with vigorous stirring.
-
In a separate flask, condense 1,3-butadiene (1.5 equivalents) and dissolve it in cold, anhydrous dichloromethane.
-
Slowly add the solution of 1,3-butadiene to the reaction mixture via an addition funnel over 30 minutes, maintaining the temperature at -78 °C.
-
Allow the reaction to stir at -78 °C for 4 hours.
-
Quench the reaction by the slow addition of water, followed by saturated aqueous NaHCO₃ solution.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Separate the layers and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate (B1210297) gradient) to afford the bicyclo[2.2.2]oct-5-en-2-yl ethanone adduct.
Quantitative Data
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Yield (%) |
| This compound | 124.18 | 1.0 | - |
| 1,3-Butadiene | 54.09 | 1.5 | - |
| Bicyclo[2.2.2]oct-5-en-2-yl ethanone | 178.27 | - | 75-85 |
Characterization Data of the Adduct:
-
¹H NMR (CDCl₃, 400 MHz): δ 6.25-6.10 (m, 2H, vinyl), 3.15 (m, 1H), 2.90 (m, 1H), 2.50-2.30 (m, 2H), 2.15 (s, 3H, COCH₃), 1.80-1.40 (m, 6H).
-
¹³C NMR (CDCl₃, 100 MHz): δ 212.0 (C=O), 135.5 (CH=CH), 132.8 (CH=CH), 50.2, 48.5, 32.1, 28.7, 25.4, 24.8, 21.3.
-
IR (neat, cm⁻¹): 3050 (C-H, vinyl), 2940, 2865 (C-H, alkyl), 1710 (C=O, ketone).
-
MS (EI): m/z (%) = 178 (M⁺), 135, 107, 91, 79.
Robinson Annulation: Synthesis of a Fused Bicyclic Enone
The Robinson annulation is a powerful method for forming a six-membered ring in a fused bicyclic system. It involves a Michael addition followed by an intramolecular aldol (B89426) condensation. In this application, this compound acts as the Michael acceptor, reacting with an enolate to form a 1,5-dicarbonyl intermediate, which then undergoes intramolecular cyclization.
Logical Relationship Diagram
Application Notes and Protocols for the Laboratory Preparation and Purification of 4-Acetylcyclohexene
Abstract
This document provides a comprehensive protocol for the laboratory synthesis and purification of 4-acetylcyclohexene. The synthesis is achieved through a Diels-Alder reaction between 1,3-butadiene (B125203), generated in situ from 3-sulfolene (B121364), and methyl vinyl ketone. Detailed methodologies for the reaction setup, work-up, and purification by fractional distillation are presented. Furthermore, this guide includes tabulated quantitative data for the physical properties, reaction parameters, and spectroscopic characterization of this compound, intended for researchers, scientists, and professionals in drug development and organic synthesis.
Introduction
This compound is a valuable synthetic intermediate in organic chemistry, belonging to the class of cyclic ketones. Its structure, featuring a cyclohexene (B86901) ring and an acetyl group, allows for a variety of chemical transformations, making it a useful building block in the synthesis of more complex molecules, including natural products and pharmaceutical agents.
The most common and efficient method for the synthesis of this compound is the [4+2] cycloaddition, or Diels-Alder reaction. This reaction involves a conjugated diene (1,3-butadiene) and a dienophile (methyl vinyl ketone). Due to the gaseous nature of 1,3-butadiene at room temperature, it is conveniently generated in situ by the thermal decomposition of 3-sulfolene. This approach enhances the safety and practicality of the procedure in a laboratory setting. The subsequent purification of the product is typically achieved through fractional distillation under reduced pressure.
Physicochemical Properties and Spectroscopic Data
A summary of the key physical and chemical properties of this compound is provided below, along with its characteristic spectroscopic data for identification and purity assessment.
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| IUPAC Name | 1-(cyclohex-3-en-1-yl)ethanone[1] |
| Molecular Formula | C₈H₁₂O[1] |
| Molecular Weight | 124.18 g/mol [1] |
| Appearance | Combustible liquid[1] |
| Boiling Point | 85-88 °C at 22 mmHg (for 1-acetylcyclohexene) |
| CAS Number | 7353-76-6[1] |
Table 2: Spectroscopic Data for this compound
| Technique | Data |
| ¹³C NMR | Spectral data available.[1] |
| Mass Spec (GC-MS) | Major m/z peaks: 43, 81, 124.[1] |
| IR Spectroscopy | Vapor phase IR spectra available.[1] |
Experimental Protocols
Synthesis of this compound via Diels-Alder Reaction
This protocol details the synthesis of this compound from 3-sulfolene and methyl vinyl ketone.
Materials:
-
3-Sulfolene (Butadiene sulfone)
-
Methyl vinyl ketone
-
Xylene (anhydrous)
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Heating mantle with a stirrer
-
Glassware for work-up (separatory funnel, beakers, Erlenmeyer flasks)
-
Drying agent (e.g., anhydrous sodium sulfate)
Reaction Scheme:
The synthesis proceeds in two main steps: the in situ generation of 1,3-butadiene from 3-sulfolene, followed by the Diels-Alder reaction with methyl vinyl ketone.
Caption: Diels-Alder reaction mechanism for this compound synthesis.
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-sulfolene and methyl vinyl ketone in a 1:1.2 molar ratio.
-
Add anhydrous xylene as the solvent. The amount of solvent should be sufficient to dissolve the reactants upon heating.
-
Attach a reflux condenser to the flask and place the setup in a heating mantle on a magnetic stirrer.
-
Heat the reaction mixture to a gentle reflux. The temperature should be high enough to cause the thermal decomposition of 3-sulfolene to 1,3-butadiene and sulfur dioxide.
-
Maintain the reflux for approximately 2-3 hours. The reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.
Work-up and Purification
Procedure:
-
Once the reaction mixture has cooled, transfer it to a separatory funnel.
-
Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any acidic byproducts.
-
Separate the organic layer and wash it with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent, and remove the solvent (xylene) using a rotary evaporator.
-
The resulting crude product is then purified by fractional distillation under reduced pressure. Collect the fraction corresponding to the boiling point of this compound.
Table 3: Typical Reaction and Purification Parameters
| Parameter | Value/Range | Notes |
| Reactant Ratio (Diene:Dienophile) | 1 : 1.2 | A slight excess of the dienophile is used. |
| Reaction Temperature | Reflux in Xylene (~140 °C) | Ensures decomposition of 3-sulfolene. |
| Reaction Time | 2 - 3 hours | Monitor by TLC for completion. |
| Expected Yield | 60 - 80% | Varies based on reaction scale and conditions. |
| Purification Method | Fractional Distillation | Under reduced pressure to prevent decomposition. |
| Purity (Post-distillation) | >95% | Assessed by GC-MS or NMR. |
Experimental Workflow and Logic
The following diagram illustrates the overall workflow for the preparation and purification of this compound.
Caption: Experimental workflow for this compound synthesis.
Safety Precautions
-
This experiment should be performed in a well-ventilated fume hood.
-
Methyl vinyl ketone is a flammable and toxic liquid. Handle with appropriate personal protective equipment (PPE), including gloves and safety goggles.
-
Xylene is a flammable solvent. Avoid open flames.
-
The thermal decomposition of 3-sulfolene produces sulfur dioxide, which is a toxic and corrosive gas. Ensure the reaction is well-contained and vented.
-
Distillation under reduced pressure should be performed with caution, using appropriate glassware and a safety screen.
Conclusion
The described protocol provides a reliable and efficient method for the laboratory-scale synthesis and purification of this compound. The use of 3-sulfolene as an in situ source of 1,3-butadiene makes the Diels-Alder reaction safer and more manageable. The purification by fractional distillation yields a product of high purity suitable for further synthetic applications. The provided data and protocols are intended to serve as a valuable resource for researchers in organic and medicinal chemistry.
References
Troubleshooting & Optimization
Technical Support Center: 4-Acetylcyclohexene Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-Acetylcyclohexene synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing this compound?
A1: The synthesis of this compound is typically achieved through a Diels-Alder reaction. This is a [4+2] cycloaddition reaction involving a conjugated diene (1,3-butadiene) and a dienophile (methyl vinyl ketone).[1] The reaction forms a six-membered ring, yielding this compound.
Q2: What are the main factors that influence the yield of the reaction?
A2: Several factors can significantly impact the yield of this compound synthesis. These include reaction temperature, the purity of reactants, the presence and type of catalyst, reaction time, and the efficiency of the purification process.
Q3: What are common side reactions that can lower the yield?
A3: The most common side reaction is the polymerization of the dienophile, methyl vinyl ketone, especially at elevated temperatures.[2] Self-dimerization of 1,3-butadiene (B125203) can also occur. These side reactions consume the starting materials and can complicate the purification process.
Q4: How can I minimize the handling of gaseous 1,3-butadiene?
A4: Due to its gaseous nature and difficulty in handling, 1,3-butadiene can be generated in situ from a stable, solid precursor like 3-sulfolene (B121364).[3] Heating 3-sulfolene releases 1,3-butadiene and sulfur dioxide in a controlled manner, which can then react with the dienophile present in the reaction mixture.[3]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound and provides systematic solutions to improve the reaction yield.
Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Low Reaction Temperature | The Diels-Alder reaction requires a certain activation energy. Insufficient heat can lead to a slow or incomplete reaction. Gradually increase the reaction temperature and monitor the progress by TLC. For reactions using 3-sulfolene as a butadiene source, a temperature of around 110°C (refluxing in toluene) is often effective. |
| Impure Reactants | Impurities in 1,3-butadiene or methyl vinyl ketone can inhibit the reaction. Ensure methyl vinyl ketone is freshly distilled before use. If using a precursor for butadiene, ensure its purity. |
| Ineffective or Absent Catalyst | While the thermal reaction can proceed, the yield is often low to moderate. The use of a Lewis acid catalyst can significantly enhance the reaction rate and yield. |
| Short Reaction Time | The reaction may not have proceeded to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). Continue the reaction until the limiting reagent is consumed. |
| Decomposition of Product | Prolonged heating at high temperatures can sometimes lead to product decomposition. Once the reaction is complete, as indicated by TLC, proceed with the work-up without unnecessary delay. |
Formation of Polymeric Byproducts
| Potential Cause | Troubleshooting Steps |
| High Reaction Temperature | Methyl vinyl ketone is prone to polymerization at high temperatures.[4] Maintain the lowest effective temperature for the reaction. If using a high-boiling solvent, consider reducing the temperature and extending the reaction time. |
| Presence of Impurities | Certain impurities can initiate polymerization. Ensure all reactants and solvents are pure and dry. |
| High Concentration of Dienophile | High concentrations of methyl vinyl ketone can favor polymerization. Consider adding the dienophile slowly to the reaction mixture containing the diene. |
Difficulty in Product Purification
| Potential Cause | Troubleshooting Steps |
| Presence of Multiple Byproducts | Side reactions can lead to a complex mixture. Optimize reaction conditions to minimize byproduct formation before attempting large-scale purification. |
| Similar Boiling Points of Product and Impurities | If distillation is ineffective, consider alternative purification methods such as column chromatography on silica (B1680970) gel.[5] |
| Incomplete Removal of Catalyst | If a Lewis acid catalyst is used, ensure it is thoroughly quenched and removed during the work-up to prevent product degradation during purification. |
Data Presentation
Table 1: Effect of Lewis Acid Catalysts on a Model Diels-Alder Reaction
While specific quantitative data for this compound is limited in the literature, the following table illustrates the typical effect of Lewis acid catalysts on the yield of a similar Diels-Alder reaction. This data can guide catalyst selection.
| Lewis Acid Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Reaction Time | Yield (%) |
| None (Thermal) | - | Toluene | 110 | 12-24 h | 40-60 |
| Aluminum Chloride (AlCl₃) | 5-10 | Dichloromethane | 0 - RT | 2-4 h | 70-85 |
| Zinc Chloride (ZnCl₂) | 10-20 | Diethyl Ether | RT | 4-8 h | 65-80 |
| Boron Trifluoride Etherate (BF₃·OEt₂) | 5-10 | Dichloromethane | -20 - 0 | 1-3 h | 75-90 |
Note: Yields are approximate and can vary based on specific reaction conditions and the purity of reactants.
Table 2: Spectroscopic Data for 4-Acetyl-1-methylcyclohexene (A closely related compound)
This data can be used as a reference for the characterization of this compound, as the structural similarities will result in comparable spectral features.[2]
| Technique | Parameter | Value |
| ¹H NMR (400 MHz, CDCl₃) | Chemical Shift (δ) | 5.31 (s, 1H), 2.50-2.39 (m, 1H), 2.16-1.84 (m, 6H), 2.10 (s, 3H), 1.58 (s, 3H) ppm |
| ¹³C NMR (100 MHz, CDCl₃) | Chemical Shift (δ) | 211.99, 133.77, 119.23, 47.20, 29.46, 27.92, 27.02, 24.87, 23.36 ppm |
| Mass Spectrometry (EI) | m/z (relative intensity) | 138 (M+, 100), 123 (80), 95 (60), 79 (50), 43 (95) |
| Infrared (neat) | Absorption (cm⁻¹) | 2920 (C-H), 1710 (C=O), 1650 (C=C), 1360 (C-H) |
Experimental Protocols
General Protocol for this compound Synthesis (In Situ Butadiene Generation)
This protocol is a general guideline and may require optimization.
Materials:
-
3-Sulfolene
-
Methyl vinyl ketone (freshly distilled)
-
Toluene (dry)
-
Lewis acid catalyst (e.g., AlCl₃, optional)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Dichloromethane or ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-sulfolene (1.0 equivalent) and dry toluene.
-
Addition of Dienophile: Add freshly distilled methyl vinyl ketone (1.1 equivalents) to the flask.
-
Catalysis (Optional): If using a Lewis acid catalyst, cool the mixture to 0°C and slowly add the catalyst (e.g., 0.1 equivalents of AlCl₃).
-
Reaction: Heat the reaction mixture to a gentle reflux (around 110°C for toluene). The 3-sulfolene will decompose to generate 1,3-butadiene and sulfur dioxide gas, which should be vented through a proper scrubbing system.[3]
-
Monitoring: Monitor the progress of the reaction by TLC. The reaction is typically complete within 2-12 hours, depending on the temperature and catalyst used.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If a catalyst was used, quench the reaction by slowly adding saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by vacuum distillation or flash column chromatography on silica gel to obtain pure this compound.[5]
Mandatory Visualizations
Caption: Diels-Alder reaction pathway for this compound synthesis.
Caption: Troubleshooting workflow for low yield in this compound synthesis.
References
Preventing polymerization during Friedel-Crafts acylation of cyclohexene
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and answers to frequently asked questions regarding the Friedel-Crafts acylation of cyclohexene (B86901). The primary focus is on preventing the common side reaction of polymerization to improve the yield and purity of the desired acylated cyclohexene derivatives.
Frequently Asked Questions (FAQs)
Q1: Why is polymerization a significant side reaction during the Friedel-Crafts acylation of cyclohexene?
Polymerization is a major challenge because the mechanism for acylating an alkene like cyclohexene proceeds through a carbocation intermediate. After the initial electrophilic attack of the acylium ion on the cyclohexene double bond, a secondary carbocation is formed. This reactive intermediate can be attacked by another cyclohexene molecule instead of being deprotonated to form the final ketone. This initiates a chain reaction, leading to the formation of low-molecular-weight polymers and tars, which significantly reduces the yield of the desired product.
Q2: How does the acylation of an alkene like cyclohexene differ from the acylation of an aromatic compound like benzene?
The fundamental difference lies in the stability of the intermediate and the subsequent reaction steps.
-
Aromatic Acylation (Benzene): The intermediate is a resonance-stabilized carbocation (an arenium ion). The subsequent step is a rapid deprotonation which restores the highly stable aromatic system. The product, an aryl ketone, is deactivated towards further acylation, preventing polyacylation.[1]
-
Alkene Acylation (Cyclohexene): The intermediate is a localized secondary carbocation, which is less stable and highly reactive. This intermediate can undergo competing reactions: elimination to form the unsaturated ketone (the desired product) or being trapped by another alkene molecule, which leads to polymerization.[2] This reaction is often referred to as the Darzens-Nenitzescu synthesis of ketones .[3]
Q3: What is the primary mechanism that leads to polymerization?
The acid-catalyzed polymerization of alkenes is a well-known process.[4] In the context of this acylation, the Lewis acid (e.g., AlCl₃) activates the acyl chloride to form a highly electrophilic acylium ion. This ion attacks the cyclohexene, forming a carbocation. This carbocation is the crucial branch point:
-
Desired Path (Acylation): A weak base (like the AlCl₄⁻ complex) removes a proton from the carbon adjacent to the newly formed C-C bond, creating a double bond and yielding the α,β-unsaturated ketone.
-
Undesired Path (Polymerization): The carbocation acts as a new electrophile. The double bond of another cyclohexene molecule can attack this carbocation, forming a new, larger carbocation. This process can repeat, leading to a polymer chain.
Q4: What are the most critical experimental parameters to control to prevent polymerization?
Controlling the reaction conditions is paramount. The key is to favor the kinetics of the acylation-elimination pathway over the polymerization pathway. The most critical parameters are:
-
Low Temperature: Running the reaction at very low temperatures (e.g., -15 °C or lower) significantly reduces the rate of the polymerization side reaction.[5]
-
Choice of Lewis Acid: Strong Lewis acids like AlCl₃ can promote polymerization. Using milder Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) or solid acid catalysts like zeolites can suppress this side reaction.[3]
-
Stoichiometry: Precise control over the molar ratios of reactants is crucial. Unlike aromatic acylations, a stoichiometric amount of the Lewis acid is generally required because the product ketone can form a complex with it.[1]
-
Order of Addition: Adding the alkene slowly to a pre-mixed and cooled solution of the Lewis acid and acylating agent can help maintain a low concentration of the alkene, disfavoring polymerization.
-
Solvent: Non-polar, inert solvents such as carbon disulfide (CS₂) or dichloromethane (B109758) are often used.[5][6] The choice of solvent can influence reaction rates and selectivity.[7][8]
Troubleshooting Guide
Problem: Low or no yield of the desired ketone, with a significant amount of dark, tar-like polymer formed.
| Potential Cause | Recommended Solution(s) |
| Reaction Temperature Too High | The rate of polymerization is highly sensitive to temperature. Exceeding the optimal low-temperature range is the most common cause of failure. Action: • Maintain the reaction temperature strictly at or below the recommended level (e.g., -15 °C) using a suitable cooling bath (ice-salt, dry ice-acetone). • Ensure the addition of reagents is slow enough to prevent exothermic spikes in temperature. |
| Lewis Acid is Too Strong or Used in Excess | A highly active Lewis acid like AlCl₃ can aggressively promote carbocation formation and subsequent polymerization.[3] Action: • Consider switching to a milder Lewis acid such as zinc chloride (ZnCl₂) or boron trifluoride etherate (BF₃·OEt₂). • Use a precise stoichiometric amount (typically 1.0-1.2 equivalents) of the Lewis acid relative to the acylating agent. Avoid using a large excess. |
| Incorrect Order of Reagent Addition | Adding the Lewis acid to a mixture of the alkene and acyl chloride can create localized "hot spots" of high carbocation concentration, initiating polymerization. Action: • The preferred method is to first form the acylium ion complex. Suspend the Lewis acid in the cold, anhydrous solvent, then slowly add the acyl chloride. • Once the complex is formed, add the cyclohexene dropwise to the reaction mixture while maintaining the low temperature. |
| Presence of Water or Other Protic Impurities | Moisture will deactivate the Lewis acid catalyst and can also act as a proton source (Brønsted acid), which can independently catalyze alkene polymerization.[7] Action: • Ensure all glassware is flame-dried or oven-dried immediately before use. • Use anhydrous grade solvents and reagents. • Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to exclude atmospheric moisture. |
Data Presentation
Table 1: Comparison of General Reaction Conditions to Minimize Polymerization
| Parameter | Condition A: Aggressive (High Polymer Risk) | Condition B: Controlled (Reduced Polymer Risk) | Rationale |
| Lewis Acid | Aluminum Chloride (AlCl₃) | Zinc Chloride (ZnCl₂), Boron Trifluoride Etherate (BF₃·OEt₂) | Milder Lewis acids are less likely to promote the side reactions that lead to polymerization.[3] |
| Temperature | 0 °C to Room Temperature | -20 °C to -10 °C | Lower temperatures drastically slow the rate of polymerization, favoring the desired acylation reaction.[5] |
| Solvent | Dichloromethane, 1,2-Dichloroethane | Carbon Disulfide (CS₂), Hexanes | Non-polar solvents can sometimes offer better selectivity and reduce the solubility of intermediate complexes that might lead to side reactions.[5][6] |
| Alkene Addition | Added quickly or all at once | Slow, dropwise addition | Maintaining a low instantaneous concentration of the alkene minimizes the chance of it acting as a nucleophile to attack the carbocation intermediate. |
Experimental Protocols
Protocol 1: Controlled Acylation of Cyclohexene with Acetyl Chloride
This protocol is based on the principles of the Darzens-Nenitzescu synthesis of ketones, optimized to minimize polymerization.[5][9]
Materials:
-
Cyclohexene (freshly distilled)
-
Acetyl chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Carbon Disulfide (CS₂) (Caution: Highly flammable and toxic)
-
Ice
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup:
-
Assemble a three-necked, flame-dried round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet/outlet.
-
Under a positive pressure of nitrogen, charge the flask with anhydrous aluminum chloride (1.1 equivalents).
-
Add anhydrous carbon disulfide to the flask to create a slurry.
-
Cool the flask to -15 °C using an ice-salt bath.
-
-
Formation of the Acylium Ion Complex:
-
Dissolve acetyl chloride (1.0 equivalent) in a small amount of anhydrous CS₂ in the dropping funnel.
-
Add the acetyl chloride solution dropwise to the stirred AlCl₃ slurry over 20-30 minutes, ensuring the internal temperature does not rise above -10 °C.
-
Allow the mixture to stir for an additional 30 minutes at -15 °C after the addition is complete.
-
-
Addition of Cyclohexene:
-
Dissolve cyclohexene (1.0 equivalent) in a small amount of anhydrous CS₂ in the dropping funnel.
-
Add the cyclohexene solution dropwise to the reaction mixture over 1-2 hours. This is the critical step. A slow addition rate is essential to prevent polymerization. Maintain the internal temperature at -15 °C throughout the addition.
-
-
Reaction and Quenching:
-
After the addition is complete, allow the reaction to stir at -15 °C for an additional 2-3 hours. Monitor the reaction by TLC if feasible.
-
Once the reaction is deemed complete, quench it by very slowly and carefully pouring the reaction mixture onto a vigorously stirred mixture of crushed ice and concentrated HCl.
-
-
Work-up and Purification:
-
Allow the mixture to warm to room temperature. Transfer it to a separatory funnel.
-
Separate the organic layer. Extract the aqueous layer twice with a small amount of solvent (CS₂ or an alternative like dichloromethane).
-
Combine the organic layers and wash sequentially with cold water, saturated NaHCO₃ solution, and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation.
-
Purify the crude product by vacuum distillation to yield the desired acetylcyclohexene derivative.
-
Visualizations
Competing Reaction Pathways
Caption: Competing pathways for the carbocation intermediate.
Troubleshooting Workflow for Polymerization
Caption: A workflow for troubleshooting polymerization issues.
General Experimental Workflow
Caption: Step-by-step experimental workflow for acylation.
References
- 1. Friedel-Crafts Acylation [organic-chemistry.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. Darzens-Nenitzescu Synthesis (Chapter 37) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 6. organic chemistry - Solvent Effects in Friedel–Crafts Reaction - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Organic Syntheses Procedure [orgsyn.org]
Optimizing temperature and catalyst for 4-Acetylcyclohexene reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 4-acetylcyclohexene reactions.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: this compound is primarily synthesized via Friedel-Crafts acylation, where cyclohexene (B86901) reacts with acetyl chloride using a Lewis acid catalyst like aluminum chloride (AlCl₃).[1] This method can produce moderate yields, typically in the range of 50-70%.[1] Alternative methods include Diels-Alder reactions and the oxidative functionalization of 4-ethylcyclohexene.[1]
Q2: Which catalysts are typically used for the synthesis of this compound?
A2: The most common catalyst for the Friedel-Crafts acylation route is aluminum chloride (AlCl₃).[1] Other Lewis acids can also be employed. For different transformations involving cyclohexene, such as epoxidation, titanosilicate catalysts have been used.[2][3] The choice of catalyst is crucial and can significantly influence reaction rate, yield, and the formation of side products.[4]
Q3: What is the optimal temperature range for this compound synthesis?
A3: Stringent temperature control is critical to prevent polymerization and other side reactions.[1] For acylations with acyl chlorides, it is often recommended to start the reaction at a low temperature, such as 0 °C, and then allow it to slowly warm to room temperature.[5] If the reaction does not proceed, gentle heating may be necessary, but excessive heat can lead to decomposition.[4][5]
Q4: What are the key factors that affect the yield of the reaction?
A4: Several factors can impact the final yield:
-
Purity of Reagents: The purity of starting materials, solvents, and catalysts is critical.[5][6]
-
Moisture Control: Acyl chlorides are highly sensitive to moisture, which can lead to hydrolysis and lower yields. All glassware should be thoroughly dried, and anhydrous solvents should be used.[5]
-
Temperature Control: As mentioned, maintaining the correct temperature is essential to prevent side reactions and product decomposition.[1][5][7]
-
Reaction Time: The reaction should be monitored to determine the optimal duration, as letting it run too long can lead to decomposition.[7]
-
Proper Workup: Product can be lost during the workup and purification stages. Careful and efficient extraction and purification techniques are necessary.[6]
Q5: What are the common side products and impurities?
A5: Common impurities can include 3-acetylcyclohexene and cyclohexene oxide.[1] Side reactions may also include polymerization of the cyclohexene starting material, especially at higher temperatures.[1] In some cases, self-condensation or isomerization of the product can occur.[4]
Q6: What are the recommended purification methods for this compound?
A6: The crude product is typically purified by fractional distillation under reduced pressure (e.g., 60-80 mmHg).[1] Column chromatography on silica (B1680970) gel is another common method for purifying the final product.[4]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | 1. Moisture Contamination: Acyl chloride starting material has hydrolyzed.[5] 2. Inactive Catalyst: The catalyst may be old or deactivated.[4] 3. Incorrect Temperature: The reaction temperature may be too low for the reaction to proceed or too high, causing decomposition.[4][5] 4. Impure Reagents: Starting materials or solvents may not be of sufficient purity.[5][6] 5. Insufficient Reaction Time: The reaction may not have been allowed to proceed to completion.[4] | 1. Ensure all glassware is oven- or flame-dried. Use anhydrous solvents and handle moisture-sensitive reagents under an inert atmosphere (e.g., nitrogen or argon).[5][6] 2. Use a fresh batch of catalyst.[4] 3. Optimize the temperature. Start at 0 °C and slowly warm to room temperature. Gentle heating can be applied if necessary while monitoring the reaction.[5] 4. Purify starting materials and solvents if their purity is in doubt.[5][6] 5. Monitor the reaction's progress using TLC or GC-MS and extend the reaction time if needed.[4] |
| Formation of Multiple Products | 1. Side Reactions: High temperatures can promote polymerization or other side reactions.[1] 2. Lack of Regioselectivity: The acylation may occur at different positions.[4] 3. Product Isomerization: The product may isomerize under the reaction conditions.[4] | 1. Maintain strict temperature control, starting at lower temperatures.[1][5] Consider adding reagents dropwise to manage the reaction exotherm.[6] 2. The choice of catalyst and solvent can influence regioselectivity. A systematic optimization may be required. 3. Employ milder work-up procedures, such as using a buffered aqueous solution.[4] |
| Incomplete Reaction | 1. Insufficient Catalyst: The amount of catalyst may not be enough to drive the reaction to completion.[4] 2. Low Reaction Temperature: The activation energy barrier may not be overcome at the current temperature.[4] 3. Catalyst Deactivation: The catalyst may have been deactivated by impurities.[4] | 1. Incrementally increase the catalyst loading.[4] 2. Gradually increase the reaction temperature while monitoring for the formation of side products.[4] 3. Ensure high purity of all reagents and solvents. Consider adding the catalyst in portions throughout the reaction.[4] |
| Product Decomposition | 1. High Reaction Temperature: The product may be thermally unstable at the reaction temperature.[4] 2. Harsh Work-up Conditions: Using strong acids or bases during work-up can degrade the product.[4] 3. Instability on Silica Gel: The product may be unstable during column chromatography.[4] | 1. Reduce the reaction temperature.[4] 2. Use a neutral or mildly acidic/basic work-up procedure.[4] 3. If instability on silica gel is suspected, consider alternative purification methods like distillation or using a different stationary phase for chromatography. |
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C₈H₁₂O[1] |
| Molecular Weight | 124.18 g/mol [1] |
| Boiling Point | 180.9 °C at 760 mmHg[1] |
| Density | 0.947 g/cm³[1] |
| Flash Point | 60.4 °C[1] |
| IUPAC Name | 1-(cyclohex-3-en-1-yl)ethanone[1] |
Table 2: Catalyst and Yield in Friedel-Crafts Acylation
| Catalyst | Typical Yield | Notes |
| Aluminum chloride (AlCl₃) | 50-70%[1] | Most common Lewis acid catalyst for this reaction. Requires strict temperature control.[1] |
Experimental Protocols
Protocol: Synthesis of this compound via Friedel-Crafts Acylation
This protocol is a general guideline. Researchers should adapt it based on their specific laboratory conditions and safety protocols.
Materials:
-
Cyclohexene
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (B109758) (DCM) as solvent
-
5% Sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Round-bottomed flask, addition funnel, reflux condenser, magnetic stirrer, ice bath
Procedure:
-
Setup: Assemble a flame-dried round-bottomed flask equipped with a magnetic stir bar, an addition funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen).
-
Reagent Preparation: In the flask, dissolve anhydrous aluminum chloride in anhydrous dichloromethane. Cool the mixture in an ice bath to 0 °C.
-
Addition of Reactants: Add a solution of cyclohexene in anhydrous dichloromethane to the flask.
-
Slow Addition: Add acetyl chloride dropwise to the stirred mixture from the addition funnel over a period of 30-60 minutes, maintaining the temperature at 0-5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or GC-MS.
-
Quenching: Carefully quench the reaction by slowly pouring the mixture over crushed ice.
-
Work-up: Separate the organic layer. Wash the organic layer with a 5% sodium bicarbonate solution, followed by water.
-
Drying: Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and remove the solvent by rotary evaporation. Purify the crude product by fractional distillation under reduced pressure.[1]
Visualizations
Caption: Experimental workflow for this compound synthesis.
Caption: Troubleshooting logic for low reaction yield.
Caption: Simplified Friedel-Crafts acylation pathway.
References
- 1. This compound (7353-76-6) for sale [vulcanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Optimization of mesoporous titanosilicate catalysts for cyclohexene epoxidation via statistically guided synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Troubleshooting [chem.rochester.edu]
- 7. Reddit - The heart of the internet [reddit.com]
Common side products in the synthesis of 4-Acetylcyclohexene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Acetylcyclohexene. The information is presented in a question-and-answer format to directly address common issues encountered during this Diels-Alder reaction.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed in the synthesis of this compound via the Diels-Alder reaction of 1,3-butadiene (B125203) and methyl vinyl ketone?
The primary side products in this synthesis are:
-
3-Acetylcyclohexene: This is a regioisomer of the desired product and is often the most significant impurity. Its formation is governed by the regioselectivity of the Diels-Alder reaction.
-
Endo and Exo Stereoisomers: The Diels-Alder reaction can produce two stereoisomers: the endo and exo products. While both are isomers of this compound, their relative formation depends on kinetic versus thermodynamic control of the reaction. Typically, the endo product is kinetically favored, while the exo product is thermodynamically more stable.
-
Polybutadiene: 1,3-Butadiene can undergo polymerization, especially at elevated temperatures, leading to the formation of polymeric side products. This reduces the yield of the desired cyclohexene (B86901) adduct.
-
4-Vinylcyclohexene: Dimerization of 1,3-butadiene through a Diels-Alder reaction where one molecule acts as the diene and the other as the dienophile can produce 4-vinylcyclohexene.[1]
Q2: How can I control the regioselectivity of the reaction to favor the formation of this compound over 3-Acetylcyclohexene?
The formation of this compound as the major product is predicted by considering the electronic effects of the substituents on the diene and dienophile. To enhance the selectivity for the 4-substituted product, the use of a Lewis acid catalyst is recommended. Lewis acids, such as tin tetrachloride (SnCl₄), can coordinate to the carbonyl oxygen of methyl vinyl ketone, increasing its electrophilicity and enhancing the regioselectivity of the reaction in favor of the 1,4-adduct (this compound).
Q3: What is the expected endo/exo selectivity, and how can it be influenced?
For the Diels-Alder reaction between 1,3-butadiene and methyl vinyl ketone under thermal conditions, the kinetic endo to exo ratio is close to 1:1.[2] This suggests that there is no significant intrinsic preference for the endo product in this specific reaction.[2]
-
Kinetic vs. Thermodynamic Control: The endo product is generally formed faster (kinetic control), while the exo product is often more stable (thermodynamic control). Running the reaction at lower temperatures for a shorter duration may favor the endo product. Conversely, higher temperatures and longer reaction times can lead to equilibration and favor the more stable exo product.
-
Lewis Acid Catalysis: The use of a Lewis acid catalyst can also influence the endo/exo selectivity, often favoring the formation of the endo product.
Troubleshooting Guide
Problem: Low yield of this compound and significant polymer formation.
| Potential Cause | Recommended Solution |
| High Reaction Temperature | High temperatures can promote the polymerization of 1,3-butadiene.[1] It is advisable to conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. |
| High Concentration of 1,3-Butadiene | High concentrations of the diene can increase the rate of polymerization. If possible, maintain a lower concentration of 1,3-butadiene throughout the reaction. This can be achieved by slowly adding the diene to the reaction mixture. |
| Absence of a Polymerization Inhibitor | The use of a radical inhibitor, such as hydroquinone (B1673460), can help to suppress the polymerization of 1,3-butadiene. |
Problem: Presence of a significant amount of the 3-Acetylcyclohexene regioisomer.
| Potential Cause | Recommended Solution |
| Thermal Reaction Conditions | Uncatalyzed, thermal Diels-Alder reactions often exhibit lower regioselectivity. |
| Use of a Lewis Acid Catalyst | Employing a Lewis acid catalyst, such as tin tetrachloride (SnCl₄), can significantly improve the regioselectivity in favor of the desired this compound isomer. |
Problem: Difficulty in separating the endo and exo stereoisomers.
| Potential Cause | Recommended Solution |
| Similar Physical Properties | The endo and exo isomers of this compound may have very similar boiling points and polarities, making separation by distillation or standard column chromatography challenging. |
| High-Resolution Chromatography | Consider using a more efficient separation technique, such as high-performance liquid chromatography (HPLC) or a longer chromatography column with a carefully selected eluent system. |
| Reaction Condition Optimization | As mentioned in FAQ 3, adjusting the reaction temperature and time can influence the endo/exo ratio, potentially simplifying the purification process by favoring one isomer. |
Experimental Protocols
Optimized Protocol for the Selective Synthesis of this compound
This protocol is designed to maximize the yield of this compound while minimizing the formation of common side products.
Materials:
-
1,3-Butadiene
-
Methyl vinyl ketone
-
Toluene (B28343) (anhydrous)
-
Tin tetrachloride (SnCl₄) (1 M solution in dichloromethane)
-
Hydroquinone
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Addition funnel
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a reflux condenser, an addition funnel, and a nitrogen inlet.
-
Initial Charge: To the flask, add methyl vinyl ketone (1.0 eq) and a catalytic amount of hydroquinone dissolved in anhydrous toluene.
-
Cooling: Cool the reaction mixture to -78°C using a dry ice/acetone bath.
-
Catalyst Addition: Slowly add the tin tetrachloride solution (0.1 eq) to the stirred reaction mixture.
-
Diene Addition: Slowly add a pre-cooled solution of 1,3-butadiene (1.2 eq) in anhydrous toluene to the reaction mixture via the addition funnel over a period of 1-2 hours.
-
Reaction: Allow the reaction to stir at -78°C for 4-6 hours.
-
Quenching: Quench the reaction by slowly adding saturated sodium bicarbonate solution.
-
Workup: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with toluene. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) gradient to separate the desired product from any side products.
Data Presentation
Table 1: Expected Product Distribution under Different Reaction Conditions
| Condition | This compound Yield | 3-Acetylcyclohexene | Endo/Exo Ratio | Polymer Formation |
| Thermal (150°C) | Moderate | Significant | ~1:1 | High |
| Lewis Acid (SnCl₄, -78°C) | High | Minimal | Predominantly endo | Low |
Note: The values presented are qualitative and can vary based on specific reaction parameters.
Visualizations
Logical Workflow for Troubleshooting Side Product Formation
Caption: Troubleshooting workflow for addressing common side products in this compound synthesis.
Reaction Pathway for the Formation of this compound and its Regioisomer
Caption: Reaction pathway illustrating the formation of this compound and its regioisomer.
References
- 1. Industrially applied and relevant transformations of 1,3-butadiene using homogeneous catalysts - Industrial Chemistry & Materials (RSC Publishing) DOI:10.1039/D3IM00009E [pubs.rsc.org]
- 2. The simplest Diels–Alder reactions are not endo -selective - Chemical Science (RSC Publishing) DOI:10.1039/D0SC04553E [pubs.rsc.org]
Technical Support Center: Purification of Crude 4-Acetylcyclohexene by Fractional Distillation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude 4-acetylcyclohexene by fractional distillation.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the fractional distillation of crude this compound, which is commonly synthesized via a Diels-Alder reaction between 1,3-butadiene (B125203) and methyl vinyl ketone.
| Problem | Potential Cause | Solution |
| Poor Separation of Product from Impurities (Broad Boiling Range) | Inefficient fractionating column. | - Ensure the column is packed appropriately (e.g., with Raschig rings or metal sponges) to provide a sufficient number of theoretical plates for separation. - For closely boiling isomers, a longer fractionating column may be necessary. |
| Distillation rate is too fast. | - Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established within the column. A slow and steady distillation rate is crucial for good separation. | |
| Poor insulation of the distillation apparatus. | - Insulate the fractionating column and distillation head with glass wool or aluminum foil to minimize heat loss and maintain a proper temperature gradient. | |
| Low Yield of Purified Product | Product loss due to hold-up in the apparatus. | - Use a smaller distillation apparatus if purifying a small quantity of crude product to minimize the surface area where the liquid can adhere. |
| Premature collection of the main fraction. | - Monitor the temperature at the distillation head closely. Begin collecting the main fraction only when the temperature has stabilized at the expected boiling point of this compound. | |
| Incomplete reaction in the initial synthesis. | - Analyze the crude product (e.g., by GC-MS) before distillation to confirm the presence of the desired product and to get an estimate of its concentration. | |
| Product is Contaminated with Starting Materials | Inefficient removal of unreacted 1,3-butadiene or methyl vinyl ketone. | - If significant amounts of low-boiling starting materials are present, consider a preliminary simple distillation to remove the bulk of these before the final fractional distillation. |
| Insufficient difference in boiling points for effective separation. | - Employ a more efficient fractionating column or consider vacuum distillation to increase the boiling point differences between the components. | |
| Observed Boiling Point is Lower Than Expected | Presence of a significant amount of a lower-boiling impurity. | - Collect an initial fraction of the low-boiling components until the temperature at the distillation head rises and stabilizes at the expected boiling point of the product. |
| Inaccurate thermometer reading. | - Calibrate the thermometer before use to ensure accurate temperature measurements. | |
| Observed Boiling Point is Higher Than Expected | Presence of a higher-boiling impurity. | - Continue the distillation and collect the fraction at the stable, higher temperature. This may be an isomeric byproduct or other impurity. Analyze the collected fractions to identify the components. |
| Pressure in the distillation system is higher than atmospheric pressure. | - Ensure the system is not closed and is open to the atmosphere (or a vacuum source if performing vacuum distillation) to prevent pressure buildup. | |
| Bumping or Uncontrolled Boiling | Absence of boiling chips or a stir bar. | - Always add a few boiling chips or a magnetic stir bar to the distillation flask before heating to ensure smooth boiling. |
| Heating rate is too high. | - Heat the distillation flask gradually and maintain a gentle boil. |
Frequently Asked Questions (FAQs)
Q1: What is the expected boiling point of this compound?
A1: The boiling point of this compound can vary depending on the isomeric purity and the atmospheric pressure. Reported boiling points for related isomers are in the range of 65-88 °C under reduced pressure (5-22 mmHg). At atmospheric pressure, the boiling point is expected to be significantly higher, estimated to be around 180-200 °C. It is crucial to perform the distillation under reduced pressure to avoid potential decomposition at high temperatures.
Q2: What are the most common impurities in crude this compound from a Diels-Alder synthesis?
A2: The most common impurities are unreacted starting materials (1,3-butadiene and methyl vinyl ketone), the regioisomeric byproduct 3-acetylcyclohexene, and potentially some polymeric material derived from the diene.
Q3: How can I differentiate between this compound and its regioisomer, 3-acetylcyclohexene?
A3: While their boiling points are very close, careful fractional distillation with a highly efficient column can aid in their separation. For definitive identification, spectroscopic methods such as NMR (¹H and ¹³C) and GC-MS are recommended.
Q4: When should I use vacuum distillation for this purification?
A4: Vacuum distillation is highly recommended for the purification of this compound. It lowers the boiling point of the compound, which helps to prevent thermal decomposition that can occur at the high temperatures required for atmospheric distillation. This is particularly important for α,β-unsaturated ketones which can be prone to polymerization at elevated temperatures.
Q5: What type of fractionating column is best for this separation?
A5: A Vigreux column is a good general-purpose choice. For separating closely boiling isomers like 3-acetylcyclohexene and this compound, a more efficient column, such as one packed with Raschig rings or a spinning band distillation column, may be necessary to achieve a high degree of purity.
Quantitative Data Summary
The following table summarizes the physical properties of this compound and its common impurities.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | C₈H₁₂O | 124.18 | ~180-200 (est. at 760 mmHg); 70-72 at 12 mmHg |
| 3-Acetylcyclohexene | C₈H₁₂O | 124.18 | Similar to this compound |
| 1,3-Butadiene | C₄H₆ | 54.09 | -4.4 |
| Methyl vinyl ketone | C₄H₆O | 70.09 | 81.4 |
Experimental Protocol: Fractional Distillation of Crude this compound
This protocol outlines the procedure for the purification of crude this compound under reduced pressure.
Materials:
-
Crude this compound
-
Boiling chips or magnetic stir bar
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux)
-
Distillation head with thermometer adapter
-
Condenser
-
Receiving flasks
-
Vacuum adapter
-
Vacuum source (e.g., vacuum pump or water aspirator)
-
Heating mantle or oil bath
-
Clamps and stands
-
Insulating material (glass wool or aluminum foil)
Procedure:
-
Apparatus Setup:
-
Assemble the fractional distillation apparatus as shown in the workflow diagram below. Ensure all glass joints are properly sealed.
-
Place the crude this compound and a few boiling chips or a stir bar into the round-bottom flask. Do not fill the flask more than two-thirds full.
-
Position the thermometer bulb just below the side arm of the distillation head to ensure an accurate reading of the vapor temperature.
-
Connect the condenser to a cold water source, with water entering at the bottom and exiting at the top.
-
Connect the vacuum adapter to a vacuum source with a trap in between.
-
-
Distillation:
-
Begin stirring if using a magnetic stir bar.
-
Start the vacuum source and allow the pressure in the system to stabilize.
-
Begin heating the distillation flask gently.
-
Observe the condensation ring rising slowly up the fractionating column.
-
Collect any low-boiling fractions (unreacted starting materials) in a separate receiving flask. The temperature should be significantly lower than the expected boiling point of the product.
-
As the temperature at the distillation head begins to rise and then stabilizes, change the receiving flask to collect the main fraction, which is the purified this compound.
-
Maintain a slow and steady distillation rate by carefully controlling the heat input.
-
Collect the fraction over a narrow boiling range (e.g., 2-3 °C).
-
Once the majority of the product has distilled, the temperature may begin to drop or fluctuate. Stop the distillation at this point to avoid collecting higher-boiling impurities.
-
Turn off the heat and allow the apparatus to cool down to room temperature before releasing the vacuum.
-
Safety Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
This compound is a combustible liquid and an irritant.[1] Avoid inhalation and contact with skin and eyes.
-
Never heat a closed system. Ensure the apparatus is properly vented or under a controlled vacuum.
-
Be cautious when working with glassware under vacuum, as implosion can occur. Inspect glassware for cracks before use.
Experimental Workflow
Caption: Experimental workflow for the purification of crude this compound.
References
Troubleshooting low yield in Diels-Alder reactions with 4-Acetylcyclohexene
This technical support guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals experiencing low yields in Diels-Alder reactions utilizing 4-Acetylcyclohexene as the dienophile.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yield in a Diels-Alder reaction involving this compound?
A1: Low yields in Diels-Alder reactions with this compound can typically be attributed to one or more of the following factors:
-
Purity of Reactants: Impurities in either the diene or the this compound dienophile can inhibit the reaction or lead to unwanted side reactions.[1]
-
Reaction Conditions: Suboptimal temperature, reaction time, or solvent can significantly impact the reaction rate and equilibrium.[1]
-
Steric Hindrance: Bulky substituents on the diene or dienophile can impede the approach of the reactants, slowing down the reaction.[2]
-
Poor Electronic Match: The Diels-Alder reaction is most efficient with an electron-rich diene and an electron-poor dienophile.[3][4] this compound has an electron-withdrawing acetyl group, which is favorable; however, if the diene is not sufficiently electron-rich, the reaction rate may be slow.
-
Side Reactions: Polymerization of the diene or dienophile, or retro-Diels-Alder reactions at high temperatures, can consume starting materials and reduce the product yield.[1][5]
-
Product Isolation: Inefficient extraction or purification methods can lead to loss of product during workup.
Q2: How does the purity of this compound affect the reaction yield?
A2: The purity of this compound is critical. As a dienophile, it is susceptible to polymerization and other side reactions, especially if impurities that can act as initiators are present. It is highly recommended to use freshly distilled or purified this compound for the best results.[1]
Q3: What is the optimal temperature for a Diels-Alder reaction with this compound?
A3: The optimal temperature depends on the specific diene being used. While some Diels-Alder reactions proceed at room temperature, many require heating to overcome the activation energy barrier.[1] However, excessively high temperatures can promote the reverse reaction, known as the retro-Diels-Alder reaction, which breaks the product back down into the starting diene and dienophile.[5] It is advisable to start at a moderate temperature (e.g., 80-110°C in a solvent like toluene) and monitor the reaction's progress.
Q4: Can a catalyst be used to improve the yield?
A4: Yes, Lewis acid catalysts such as aluminum chloride (AlCl₃), zinc chloride (ZnCl₂), or boron trifluoride (BF₃) can significantly increase the rate and yield of Diels-Alder reactions.[1][2] The Lewis acid coordinates to the carbonyl oxygen of the acetyl group on this compound, making the dienophile more electron-poor and therefore more reactive.[2] However, care must be taken as aggressive Lewis acids can also promote product decomposition.[1]
Troubleshooting Guide
Q5: My reaction has produced a significant amount of polymeric byproduct. What went wrong and how can I prevent it?
A5: Polymerization is a common side reaction, especially with reactive dienes and dienophiles at elevated temperatures.[1]
-
Cause: High temperatures or the presence of radical initiators (impurities) can cause the diene or this compound to polymerize.
-
Solution:
-
Purify Reactants: Ensure both the diene and this compound are free of impurities by distillation or column chromatography.[1]
-
Use an Inhibitor: Add a small amount of a polymerization inhibitor, such as hydroquinone, to the reaction mixture.[1]
-
Control Temperature: Avoid excessively high reaction temperatures. If a catalyst is used, it may be possible to run the reaction at a lower temperature.
-
Slow Addition: Consider slowly adding one of the reactants to the reaction mixture to maintain a low concentration and reduce the rate of polymerization.
-
Q6: I am not observing any product formation, even after extended reaction times. What should I investigate?
A6: A complete lack of product formation suggests a fundamental issue with the reaction setup or the reactants themselves.
-
Potential Issues & Solutions:
-
Incorrect Diene Conformation: The Diels-Alder reaction requires the diene to be in the s-cis conformation.[4] Some dienes exist predominantly in the s-trans conformation and may not readily isomerize. Consider if your chosen diene is capable of adopting the required conformation.
-
Poor Electronic Match: If your diene is not sufficiently electron-rich, the reaction with this compound may be extremely slow. Consider using a diene with electron-donating groups (e.g., alkyl or alkoxy groups).[4]
-
Deactivated Catalyst: If you are using a Lewis acid catalyst, it may have been deactivated by moisture. Ensure all glassware is dry and use anhydrous solvents.
-
Low Reaction Temperature: The reaction may simply require more thermal energy to proceed.[1] Cautiously increase the temperature while monitoring for any product formation or decomposition.
-
Quantitative Data Summary
The following table provides hypothetical data to illustrate how reaction conditions can influence the yield of a Diels-Alder reaction between a generic diene and this compound.
| Entry | Diene | Solvent | Temperature (°C) | Catalyst (mol%) | Time (h) | Yield (%) | Notes |
| 1 | 1,3-Butadiene | Toluene | 80 | None | 24 | 35 | Uncatalyzed reaction is slow. |
| 2 | 1,3-Butadiene | Toluene | 110 | None | 12 | 55 | Increased temperature improves yield. |
| 3 | 1,3-Butadiene | Dichloromethane | 25 | AlCl₃ (10) | 4 | 85 | Lewis acid catalysis significantly improves yield at a lower temperature. |
| 4 | Cyclopentadiene | Toluene | 80 | None | 6 | 90 | A more reactive diene leads to a higher yield. |
| 5 | 1,3-Butadiene | Toluene | 150 | None | 12 | 40 | Very high temperature may favor the retro-Diels-Alder reaction, decreasing the yield.[5] |
Experimental Protocols
Protocol 1: General Procedure for Diels-Alder Reaction with this compound
-
Reactant Purification:
-
Distill the diene immediately before use if it is a liquid.
-
Purify this compound via distillation under reduced pressure to remove any polymers or inhibitors.
-
-
Reaction Setup:
-
To a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the purified diene (1.0 equivalent) and an appropriate anhydrous solvent (e.g., toluene).
-
Add the purified this compound (1.1 equivalents).
-
If using a Lewis acid catalyst, add it portion-wise to the stirred solution at 0°C.
-
-
Reaction Execution:
-
Heat the reaction mixture to the desired temperature (e.g., reflux in toluene, ~110°C) and stir for the required time.[6]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
-
Workup and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a Lewis acid was used, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to obtain the pure Diels-Alder adduct.[6]
-
Visualizations
Caption: Troubleshooting workflow for low yield in Diels-Alder reactions.
References
Technical Support Center: Analysis of 4-Acetylcyclohexene by NMR Spectroscopy
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Nuclear Magnetic Resonance (NMR) spectroscopy to identify impurities in 4-Acetylcyclohexene.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in this compound synthesized via the Diels-Alder reaction?
A1: this compound is typically synthesized through a Diels-Alder reaction between 1,3-butadiene (B125203) and methyl vinyl ketone. Common impurities can include:
-
Unreacted Starting Materials: Residual 1,3-butadiene and methyl vinyl ketone.
-
Isomeric Byproducts: The primary regioisomeric byproduct is 3-Acetylcyclohexene.
-
Oxidation Products: Over time or due to reaction conditions, 4-Acetyl-1,2-epoxycyclohexane may form.
-
Solvent Residues: Depending on the reaction and purification conditions, solvents used in the synthesis or workup may be present.[1]
Q2: My ¹H NMR spectrum of this compound shows unexpected peaks. How can I identify the corresponding impurities?
A2: To identify impurities, compare the chemical shifts and multiplicities of the unknown signals with the expected signals for this compound and its common impurities. The table below provides a summary of characteristic ¹H NMR signals. For example, sharp singlets or multiplets in the vinyl region (around 5-6.5 ppm) could indicate unreacted starting materials or isomeric byproducts. A signal around 3.1 ppm could suggest the presence of an epoxide.
Q3: The integration of my olefinic protons in the ¹H NMR spectrum does not match the expected ratio. What could be the cause?
A3: An incorrect integration ratio for the olefinic protons (typically seen around 5.7 ppm for this compound) can indicate the presence of impurities with vinyl groups, such as 3-Acetylcyclohexene or unreacted methyl vinyl ketone. It is also possible that the product has partially degraded. A careful analysis of the entire spectrum for other impurity signals is recommended.
Q4: I observe extra signals in the carbonyl region of the ¹³C NMR spectrum. What do they signify?
A4: The carbonyl carbon of this compound appears around 211 ppm. Additional peaks in the carbonyl region (195-215 ppm) can indicate the presence of isomeric impurities like 3-Acetylcyclohexene or unreacted methyl vinyl ketone.[2]
Troubleshooting Guide
Issue 1: Presence of Unreacted Starting Materials
-
Symptom: Signals corresponding to 1,3-butadiene or methyl vinyl ketone are observed in the NMR spectrum.
-
Identification:
-
1,3-Butadiene: Look for signals in the ¹H NMR spectrum around 6.4 ppm (multiplet) and 5.2 ppm (multiplet).[3] In the ¹³C NMR spectrum, characteristic peaks appear around 137 ppm and 118 ppm.[4]
-
Methyl Vinyl Ketone: Characteristic ¹H NMR signals include a quartet of doublets around 6.3 ppm, and two doublets of doublets around 6.2 ppm and 5.9 ppm, along with a methyl singlet around 2.3 ppm.[2] The carbonyl carbon appears around 198 ppm in the ¹³C NMR spectrum.[5]
-
-
Solution: Improve the purification method, for example, by optimizing the distillation conditions or employing column chromatography to separate the more volatile starting materials from the product.
Issue 2: Isomeric Impurity (3-Acetylcyclohexene)
-
Symptom: Complex multiplets in the olefinic and aliphatic regions of the ¹H NMR that cannot be assigned to this compound.
-
Solution: Isomeric byproducts are often difficult to separate by simple distillation. Fractional distillation under reduced pressure or preparative chromatography (HPLC or GC) may be necessary.
Issue 3: Presence of Oxidation Product (4-Acetyl-1,2-epoxycyclohexane)
-
Symptom: Signals in the ¹H NMR spectrum around 3.1 ppm.
-
Identification: The protons on the epoxide ring typically appear in the range of 2.5-3.5 ppm. For example, the protons on the epoxide ring of cyclohexene (B86901) oxide appear around 3.1 ppm.[7] The presence of signals in this region, which are absent in a pure sample of this compound, could indicate the formation of 4-Acetyl-1,2-epoxycyclohexane.
-
Solution: To prevent oxidation, store the sample under an inert atmosphere (e.g., nitrogen or argon) and at a low temperature. If the impurity is already present, purification by column chromatography may be effective.
Data Presentation
Table 1: ¹H and ¹³C NMR Chemical Shifts (δ, ppm) of this compound and Potential Impurities in CDCl₃
| Compound | Key ¹H NMR Signals (ppm) | Key ¹³C NMR Signals (ppm) |
| This compound | ~5.7 (m, 2H, -CH=CH-), ~2.5 (m, 1H, -CH(CO)-), ~2.1 (s, 3H, -COCH₃), ~1.6-2.3 (m, 6H, -CH₂-) | ~211 (C=O), ~127 (-CH=CH-), ~49 (-CH(CO)-), ~28 (-COCH₃), ~25-30 (-CH₂-) |
| 3-Acetylcyclohexene (Isomer) | Olefinic protons expected downfield of 5.7 ppm. Acetyl methyl singlet ~2.1-2.2 ppm. | Carbonyl carbon ~210 ppm. Olefinic carbons ~125-135 ppm. |
| 1,3-Butadiene | ~6.4 (m, 2H, internal =CH-), ~5.2 (m, 4H, terminal =CH₂)[3] | ~137 (=CH-), ~118 (=CH₂)[4] |
| Methyl Vinyl Ketone | ~6.3 (dd, 1H), ~6.2 (dd, 1H), ~5.9 (dd, 1H), ~2.3 (s, 3H)[2] | ~198 (C=O), ~137 (=CH-), ~128 (=CH₂), ~26 (-CH₃)[5] |
| 4-Acetyl-1,2-epoxycyclohexane | Protons on epoxide ring ~2.5-3.5 ppm. | Carbons of epoxide ring ~50-60 ppm. |
Note: Chemical shifts are approximate and can vary depending on the solvent and spectrometer frequency. Data for 3-Acetylcyclohexene and 4-Acetyl-1,2-epoxycyclohexane are estimated based on analogous compounds.
Experimental Protocols
Sample Preparation for NMR Spectroscopy
-
Sample Weighing: Accurately weigh approximately 5-10 mg of the this compound sample into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0.03-0.05% v/v) to the vial.
-
Dissolution: Gently swirl the vial to ensure the sample is completely dissolved.
-
Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.
-
Analysis: Place the NMR tube in the spectrometer and acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.
Mandatory Visualization
Caption: Workflow for the identification of impurities in this compound via NMR spectroscopy.
References
- 1. 1H proton nmr spectrum of cyclohexene C6h10 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 cyclohexene 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. Methyl vinyl ketone(78-94-4) 1H NMR spectrum [chemicalbook.com]
- 3. 1,3-Butadiene(106-99-0) 1H NMR [m.chemicalbook.com]
- 4. spectrabase.com [spectrabase.com]
- 5. Solved Examine the 13 C-NMR spectrum of our Friedel-Crafts | Chegg.com [chegg.com]
- 6. 1-ACETYL-1-CYCLOHEXENE(932-66-1) 1H NMR [m.chemicalbook.com]
- 7. rsc.org [rsc.org]
Catalyst deactivation in the hydrogenation of 4-Acetylcyclohexene
Technical Support Center: Hydrogenation of 4-Acetylcyclohexene
Welcome to the technical support center for the catalytic hydrogenation of this compound. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot common issues related to catalyst deactivation.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts used for the hydrogenation of this compound?
The selective hydrogenation of the carbon-carbon double bond in this compound to produce 4-acetylcyclohexane, or the complete hydrogenation to 4-ethylcyclohexanol, typically employs heterogeneous catalysts. Noble metal catalysts, particularly those based on Palladium (Pd) and Platinum (Pt), are widely used due to their high activity.[1][2] These are often supported on high-surface-area materials like activated carbon (C), alumina (B75360) (Al₂O₃), or silica (B1680970) (SiO₂).[3][4] For instance, a Pd/C catalyst is a common choice for such hydrogenations.[2]
Q2: My reaction has stopped or significantly slowed down. What is the likely cause?
A significant decrease in reaction rate is a primary indicator of catalyst deactivation. Deactivation can stem from several mechanisms that reduce the number of available active sites. The main causes are broadly categorized as poisoning, fouling, thermal degradation (sintering), and leaching of the active metal.[5][6] For palladium catalysts, common issues include poisoning by impurities in the reactants or solvent and the agglomeration of palladium nanoparticles (sintering) at elevated temperatures.[4][7]
Q3: My product selectivity has changed, with more byproducts being formed. Why is this happening?
A shift in selectivity can occur when the catalyst's active sites are selectively altered. This can be caused by:
-
Selective Poisoning: An impurity may preferentially adsorb to specific types of active sites, blocking the desired reaction pathway while leaving others open for side reactions.[8]
-
Surface Modification: The geometry and electronic properties of the catalyst surface can be modified by reactants, intermediates, or poisons, altering the adsorption characteristics of the substrate and favoring different reaction pathways.[8]
-
Coke Formation: The deposition of carbonaceous materials (coke) can block access to certain active sites, leading to a change in the product distribution.[3]
Q4: Can the solvent I use contribute to catalyst deactivation?
Yes, the choice of solvent is critical. While alcohols are common solvents for hydrogenation, they have been shown to cause deactivation of heterogeneous catalysts like Raney Ni and supported Pd catalysts. This is believed to occur through the decomposition of the alcohol on the metal surface, which can form adsorbed carbon monoxide (CO), a known catalyst poison that blocks active sites.[9]
Troubleshooting Guide
This guide addresses specific problems you may encounter during the hydrogenation of this compound.
Problem 1: Low or No Catalytic Activity from the Start
-
Possible Cause: Incomplete catalyst activation.
-
Troubleshooting Step: Ensure the catalyst, especially if it's a supported metal oxide precursor, has been properly reduced. For example, PdO species on a catalyst support require reduction, which can begin at temperatures around 150 °C.[7] Review your activation protocol (e.g., H₂ flow rate, temperature, and duration).
-
-
Possible Cause: Presence of strong poisons in the substrate or solvent.
Problem 2: Gradual Loss of Activity Over a Single or Multiple Runs
-
Possible Cause: Sintering (Thermal Degradation).
-
Explanation: The active metal nanoparticles migrate on the support surface and agglomerate into larger particles, reducing the active surface area.[7][11] This is often exacerbated by high reaction temperatures.
-
Troubleshooting Step:
-
Operate at the lowest effective temperature.
-
Characterize the spent catalyst using Transmission Electron Microscopy (TEM) to compare particle size distribution with the fresh catalyst. An increase in average particle size suggests sintering.[7]
-
-
-
Possible Cause: Fouling or Coking.
-
Explanation: Carbonaceous deposits or polymeric byproducts physically block the pores and active sites of the catalyst.[3][5]
-
Troubleshooting Step: Analyze the spent catalyst using Temperature-Programmed Oxidation (TPO) or Thermogravimetric Analysis (TGA) to quantify the amount of deposited coke.[3][11]
-
-
Possible Cause: Leaching of the Active Metal.
-
Explanation: The active metal detaches from the support and dissolves into the reaction medium. This can be caused by harsh reaction conditions or unsuitable support material.[7]
-
Troubleshooting Step: Analyze the reaction filtrate for traces of the metal using Inductively Coupled Plasma (ICP-OES) or Atomic Absorption Spectroscopy (AAS).[11][12]
-
Data on Catalyst Deactivation
Quantitative data from studies on similar hydrogenation processes can provide a benchmark for expected catalyst performance and decay.
| Catalyst System | Reaction Condition | Observed Deactivation | Probable Cause(s) | Reference |
| Pd on Activated Carbon (Pd/AC) | Continuous CO₂ Hydrogenation, 120 °C | 20% reduction in productivity after 20 hours | Sintering and Leaching | [7] |
| Pd on γ-Alumina (Pd/γ-Al₂O₃) | Batch Hydrogenation of Vegetable Oil | >50% loss of initial activity after 4 batches | Coking | [3] |
| Fresh vs. Spent Pd/AC | Reductive Hydrogenation Conditions | Mean Pd nanoparticle size increased from 3.74 nm to 4.02 nm | Sintering | [7] |
Diagrams and Workflows
Catalyst Deactivation Mechanisms
The following diagram illustrates the primary pathways through which a heterogeneous catalyst loses its activity.
Caption: Primary mechanisms of heterogeneous catalyst deactivation.
Troubleshooting Workflow for Reduced Catalyst Activity
Use this decision tree to diagnose potential causes of catalyst deactivation during your experiment.
Caption: A decision tree for troubleshooting catalyst deactivation.
Experimental Protocols
Protocol 1: General Procedure for Hydrogenation of this compound
-
Catalyst Preparation: Weigh the desired amount of catalyst (e.g., 5 wt.% Pd/C) and place it into a high-pressure reactor vessel. If the catalyst is in an oxide form or requires activation, perform the reduction/activation step as per the manufacturer's guidelines (e.g., heating under H₂ flow).
-
Reactor Setup: Add the solvent, followed by the this compound substrate to the reactor.
-
Purging: Seal the reactor and purge the system multiple times (e.g., 3-5 times) with an inert gas like nitrogen or argon, followed by purges with hydrogen gas to remove all air.
-
Reaction: Pressurize the reactor to the desired hydrogen pressure and begin stirring. Heat the reactor to the target temperature.
-
Monitoring: Monitor the reaction progress by tracking hydrogen uptake from a calibrated ballast tank or by taking periodic samples for analysis by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
-
Shutdown: Once the reaction is complete, cool the reactor to room temperature, vent the excess hydrogen pressure carefully, and purge with an inert gas.
-
Workup: Recover the catalyst by filtration. The product can be isolated from the filtrate by solvent evaporation or other purification techniques.
Protocol 2: Regeneration of a Fouled/Coked Catalyst
This protocol is a mild regeneration method suitable for carbon-supported catalysts with organic deposits.[13]
-
Catalyst Recovery: After the reaction, filter the catalyst and wash it thoroughly with a solvent (e.g., the reaction solvent or another solvent like chloroform (B151607) or acetic acid[11]) to remove any physisorbed species. Dry the catalyst under vacuum.
-
Oxidation (Coke Removal): Place the dried, spent catalyst in a tube furnace. Heat the catalyst under a controlled flow of a dilute air/N₂ mixture (e.g., 1-5% O₂) to a temperature of approximately 200 °C.[13] This step carefully burns off the carbonaceous deposits. Caution: This process can be highly exothermic; careful temperature and oxygen concentration control is critical to avoid damaging the catalyst via sintering.
-
Reduction (Reactivation): After the oxidation step, purge the system with an inert gas (N₂ or Ar) to remove all oxygen. Then, switch to a flow of hydrogen gas (or a dilute H₂/N₂ mixture) and heat the catalyst to 180-200 °C to re-reduce the oxidized metal particles and reactivate the catalyst.[13]
-
Passivation & Storage: After reduction, cool the catalyst to room temperature under an inert gas flow. The catalyst is now reactivated but may be pyrophoric. Handle and store it under an inert atmosphere.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Dehydrogenation and Transfer Hydrogenation of Alkenones to Phenols and Ketones on Carbon-Supported Noble Metals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Catalysis - Wikipedia [en.wikipedia.org]
- 9. scite.ai [scite.ai]
- 10. researchgate.net [researchgate.net]
- 11. Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW) [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Deactivation and regeneration of carbon supported Pt and Ru catalysts in aqueous phase hydrogenation of 2-pentanone - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
Overcoming incomplete reactions in the synthesis of 4-Acetylcyclohexene derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 4-acetylcyclohexene derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound and its derivatives?
A1: The most prevalent and efficient method for synthesizing this compound and its derivatives is the [4+2] cycloaddition, specifically the Diels-Alder reaction. This reaction involves a conjugated diene and a substituted alkene (dienophile) to form the cyclohexene (B86901) ring structure. For instance, the reaction between isoprene (B109036) (a substituted 1,3-butadiene) and acrolein yields 4-methylcyclohex-3-enecarbaldehyde, a related structure.
Q2: What are the key factors influencing the success of the Diels-Alder reaction for this synthesis?
A2: Several factors are critical for a successful synthesis:
-
Reaction Temperature: While some Diels-Alder reactions proceed at room temperature, others require heating. However, excessively high temperatures can lead to a retro-Diels-Alder reaction, reducing the yield.
-
Solvent Choice: The polarity of the solvent can impact reaction rates. Aprotic solvents like THF, DMSO, or toluene (B28343) are often preferred.
-
Catalyst: The use of a Lewis acid catalyst can significantly enhance the reaction rate and selectivity.
-
Reagent Purity: The purity of the diene and dienophile is crucial, as impurities can lead to side reactions and lower yields.
Q3: What is a retro-Diels-Alder reaction and how can it be minimized?
A3: The retro-Diels-Alder reaction is the reverse of the Diels-Alder reaction, where the cyclohexene product decomposes back into the diene and dienophile.[1] This is often favored at higher temperatures. To minimize this, it is essential to carefully control the reaction temperature and duration. Using a catalyst can often allow for lower reaction temperatures, thereby reducing the likelihood of the retro-Diels-Alder reaction.
Q4: How can I monitor the progress of my reaction?
A4: Thin-layer chromatography (TLC) is a common and effective method to monitor the consumption of starting materials and the formation of the product. Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy can also be used to analyze reaction aliquots to determine the conversion rate.
Troubleshooting Guide for Incomplete Reactions
This guide addresses specific issues that may lead to incomplete reactions or low yields during the synthesis of this compound derivatives.
Issue 1: Low or No Product Formation
Possible Causes:
-
Suboptimal Reaction Temperature: The reaction may require heating to overcome the activation energy, or the temperature may be too high, favoring the retro-Diels-Alder reaction.
-
Inactive Catalyst: If a Lewis acid catalyst is used, it may be inactive due to moisture or degradation.
-
Poor Reagent Quality: The diene or dienophile may have degraded or contain inhibitors.
-
Steric Hindrance: Bulky substituents on the diene or dienophile can hinder the reaction.
Solutions:
-
Optimize Reaction Temperature: Experiment with a range of temperatures to find the optimal condition for your specific substrates.
-
Use a Fresh or Different Catalyst: Ensure the Lewis acid catalyst is anhydrous and active. Consider screening different Lewis acids to find the most effective one for your reaction.
-
Purify Reagents: Use freshly distilled or purified diene and dienophile.
-
Increase Reaction Time: Some reactions, especially those with sterically hindered substrates, may require longer reaction times for completion.
Issue 2: Formation of Multiple Products (Low Selectivity)
Possible Causes:
-
Formation of Regioisomers: Unsymmetrical dienes and dienophiles can lead to the formation of different regioisomers.
-
Formation of Stereoisomers: The reaction can produce both endo and exo products.
-
Side Reactions: Undesirable side reactions may be occurring under the reaction conditions.
Solutions:
-
Use of a Catalyst: Lewis acid catalysts can improve the regioselectivity and stereoselectivity of the Diels-Alder reaction.
-
Control of Reaction Temperature: The ratio of endo to exo products can sometimes be influenced by the reaction temperature, with the endo product often being the kinetic product favored at lower temperatures.
-
Adjust Reaction Conditions: Modifying the solvent or reaction time may help to minimize side reactions.
Issue 3: Difficulty in Product Isolation and Purification
Possible Causes:
-
Similar Polarity of Product and Starting Materials: If the product has a similar polarity to the unreacted starting materials, separation by column chromatography can be challenging.
-
Presence of Byproducts: The reaction mixture may contain byproducts with similar physical properties to the desired product.
-
Product Instability: The product may be unstable under the purification conditions.
Solutions:
-
Optimize Chromatographic Conditions: Experiment with different solvent systems and stationary phases for column chromatography. Deactivated silica (B1680970) gel can sometimes be beneficial.
-
Alternative Purification Methods: Consider other purification techniques such as distillation (if the product is thermally stable) or recrystallization.
-
Careful Work-up: Ensure the work-up procedure effectively removes the catalyst and other impurities before final purification. This may involve washing with a sodium bicarbonate solution to neutralize acidic components.[2]
Quantitative Data Summary
The following table summarizes the impact of different catalysts on the yield of a Diels-Alder reaction between isoprene and methyl acrylate, which is analogous to the synthesis of some this compound derivatives.
| Catalyst | Yield (%) | Reference |
| None (Thermal) | Low | [3] |
| Zeolite Beta | High | [4] |
| Zeolite ZSM-5 | Moderate | [4] |
| Zeolite Y | Moderate | [4] |
| AlCl₃ | High | [3] |
| BF₃ | High | [3] |
| ZnCl₂ | High | [3] |
| TiCl₄ | Moderate | [3] |
| SnCl₄ | Moderate | [3] |
Experimental Protocols
Protocol 1: General Procedure for Lewis Acid-Catalyzed Synthesis of a this compound Derivative
Materials:
-
Diene (e.g., Isoprene)
-
Dienophile (e.g., Methyl vinyl ketone)
-
Lewis Acid Catalyst (e.g., AlCl₃)
-
Anhydrous Solvent (e.g., Dichloromethane)
-
Anhydrous Sodium Sulfate
-
Saturated Sodium Bicarbonate Solution
-
Brine
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add the anhydrous solvent and the Lewis acid catalyst.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the dienophile to the mixture with stirring.
-
Add the diene dropwise to the reaction mixture.
-
Allow the reaction to stir at the appropriate temperature (this may range from 0 °C to room temperature or require gentle heating) and monitor its progress by TLC.
-
Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with the solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Logical Workflow for Troubleshooting Incomplete Reactions
Caption: A flowchart for troubleshooting incomplete reactions.
Experimental Workflow for Synthesis and Purification
References
Validation & Comparative
A Comparative Guide to Dienophiles in Diels-Alder Reactions: 4-Acetylcyclohexene in Focus
The Diels-Alder reaction, a cornerstone of modern organic synthesis, provides a powerful and atom-economical method for the formation of six-membered rings.[1][2] The reaction's efficiency and stereoselectivity are highly dependent on the electronic nature of the participating diene and dienophile. This guide offers a comparative analysis of 4-acetylcyclohexene and other commonly employed dienophiles—maleic anhydride (B1165640), dimethyl acetylenedicarboxylate (B1228247), and N-phenylmaleimide—in the context of their reactivity and utility in Diels-Alder reactions. This comparison is intended for researchers, scientists, and professionals in drug development to aid in the selection of appropriate reagents for their synthetic endeavors.
General Principles of Dienophile Reactivity
The quintessential Diels-Alder reaction involves the [4+2] cycloaddition of a conjugated diene with a dienophile.[2][3] The rate of this reaction is significantly enhanced when the dienophile possesses electron-withdrawing groups (EWGs) that lower the energy of its Lowest Unoccupied Molecular Orbital (LUMO), facilitating orbital overlap with the Highest Occupied Molecular Orbital (HOMO) of the diene. Conversely, electron-donating groups on the diene increase the HOMO energy, further accelerating the reaction.
Comparative Analysis of Dienophile Performance
Table 1: Comparison of Dienophile Performance in Diels-Alder Reactions with Cyclopentadiene (B3395910)
| Dienophile | Structure | Electron-Withdrawing Group(s) | Typical Reaction Conditions | Typical Yield | Stereoselectivity (Endo/Exo) |
| This compound | Acetyl (-COCH₃) | Thermal or Lewis acid catalysis (e.g., AlCl₃) often required at elevated temperatures. | Moderate to Good (highly condition-dependent) | Generally favors the endo product, but can be influenced by reaction conditions. | |
| Maleic Anhydride | Two Anhydride Carbonyls | Often proceeds readily at or below room temperature. | High to Excellent | Highly endo selective. | |
| Dimethyl Acetylenedicarboxylate (DMAD) | Two Ester Carbonyls | Can be reactive at room temperature, but often requires heating or Lewis acid catalysis for optimal results. | Good to Excellent | Not applicable (alkyne dienophile). | |
| N-Phenylmaleimide | Two Imide Carbonyls | Generally reactive at room temperature or with mild heating. | High to Excellent | Highly endo selective. |
Note: The performance of this compound is inferred from the general reactivity of α,β-unsaturated ketones in Diels-Alder reactions. Specific, directly comparable experimental data with cyclopentadiene under standardized conditions was not found in the reviewed literature.
In-Depth Dienophile Profiles
This compound
As an α,β-unsaturated ketone, this compound is an activated dienophile due to the electron-withdrawing nature of the acetyl group. However, its reactivity is generally considered to be lower than that of dienophiles with two activating groups, such as maleic anhydride or N-phenylmaleimide. The presence of the cyclohexene (B86901) ring also introduces steric factors that can influence its approach to the diene. To enhance its reactivity, Diels-Alder reactions involving this compound often necessitate elevated temperatures or the use of Lewis acid catalysts.[4] Lewis acids coordinate to the carbonyl oxygen, further polarizing the C=C bond and lowering the LUMO energy, thereby accelerating the reaction.[5]
Maleic Anhydride
Maleic anhydride is a classic and highly reactive dienophile due to the presence of two strong electron-withdrawing carbonyl groups within a cyclic anhydride structure. This high reactivity allows Diels-Alder reactions to proceed under mild conditions, often at room temperature, with high yields and excellent endo selectivity.[6] The cyclic nature of maleic anhydride pre-organizes the dienophile for the cycloaddition, contributing to its high reactivity.
Dimethyl Acetylenedicarboxylate (DMAD)
DMAD is an acetylenic dienophile, meaning its reactive π-system is a triple bond. The two electron-withdrawing ester groups significantly activate the alkyne for cycloaddition. Diels-Alder reactions with DMAD lead to the formation of a cyclohexadiene ring, which can be a valuable synthon for further transformations. While reactive, forcing conditions such as high temperatures or microwave irradiation are sometimes employed to achieve optimal yields and reaction times.
N-Phenylmaleimide
Similar to maleic anhydride, N-phenylmaleimide is a highly reactive dienophile due to the two electron-withdrawing imide carbonyl groups. It readily participates in Diels-Alder reactions under mild conditions, affording high yields of the corresponding cycloadducts with a strong preference for the endo isomer. The phenyl substituent can offer advantages in terms of solubility and subsequent functionalization compared to maleic anhydride.
Experimental Protocols
Detailed methodologies are crucial for reproducible research. The following are representative experimental protocols for the Diels-Alder reactions of the compared dienophiles.
Protocol 1: Diels-Alder Reaction of Maleic Anhydride with Anthracene (B1667546)
Materials:
-
Anthracene (0.80 g)
-
Maleic anhydride (0.40 g)
-
Xylene (10 mL)
-
Boiling chips
-
25-mL round-bottomed flask
-
Reflux condenser
-
Drying tube
-
Heating mantle
Procedure:
-
To a dry 25-mL round-bottomed flask containing boiling chips, add 0.80 g of anthracene and 0.40 g of maleic anhydride.
-
Attach a reflux condenser fitted with a drying tube.
-
Carefully add 10 mL of xylene to the flask.
-
Heat the reaction mixture to a steady reflux using a heating mantle.
-
Continue refluxing for 30 minutes. The yellow color of the reaction mixture should fade during this time.
-
Allow the solution to cool to room temperature, then place it in an ice bath for 10 minutes to complete crystallization.
-
Collect the product crystals by vacuum filtration and wash them with a small amount of cold ethyl acetate.
-
Allow the product to air dry before determining the yield and melting point.
Protocol 2: Diels-Alder Reaction of N-Phenylmaleimide with 1,3-Butadiene (B125203) (in situ)
Materials:
-
3-Sulfolene (B121364) (amount to generate 1,3-butadiene)
-
N-Phenylmaleimide
-
Toluene (refluxing)
-
Round-bottomed flask
-
Reflux condenser
-
Oil bath
Procedure:
-
Set up a reflux apparatus with a round-bottomed flask and a reflux condenser in an oil bath.
-
To the flask, add N-phenylmaleimide and 3-sulfolene in toluene.
-
Heat the mixture to reflux (oil bath temperature > 120 °C) to thermally decompose the 3-sulfolene, generating 1,3-butadiene in situ.
-
The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., dichloromethane). The cycloadduct will have a lower Rf value than N-phenylmaleimide.
-
After the reaction is complete (typically after several hours, but can be extended), cool the reaction mixture.
-
The product can be purified by crystallization or column chromatography.
Protocol 3: Microwave-Assisted Diels-Alder Reaction of Dimethyl Acetylenedicarboxylate (DMAD) with Furan (B31954)
Materials:
-
Dimethyl acetylenedicarboxylate (DMAD) (3.0 mmol)
-
Furan (3.0 mmol)
-
AlCl₃ (0.2 mmol)
-
Dichloromethane (CH₂Cl₂) (1 mL)
-
Microwave reactor
Procedure:
-
In a microwave reactor vessel, suspend a mixture of DMAD (0.37 g, 3.0 mmol), furan (0.20 g, 3.0 mmol), and AlCl₃ (0.026 g, 0.2 mmol) in 1 mL of CH₂Cl₂.
-
Irradiate the reaction mixture in the microwave reactor for 100 seconds at 600 W.
-
After cooling, filter the mixture through celite to remove the aluminum chloride, washing with CH₂Cl₂.
-
Concentrate the combined filtrates to obtain the crude product.
-
Purify the product by flash column chromatography on silica (B1680970) gel.
Visualizing the Diels-Alder Reaction
To better understand the fundamental process and the experimental workflow, the following diagrams are provided.
Caption: General mechanism of the Diels-Alder reaction.
Caption: A typical experimental workflow for a Diels-Alder reaction.
Conclusion
The selection of a dienophile is a critical parameter in the design of a successful Diels-Alder reaction. While highly activated dienophiles like maleic anhydride and N-phenylmaleimide offer excellent reactivity and selectivity under mild conditions, less activated dienophiles such as this compound can also be effective, particularly with the use of thermal or Lewis acid activation. Although direct comparative data for this compound is sparse, its utility as a building block for complex cyclic systems should not be overlooked. The choice of dienophile will ultimately depend on the specific synthetic target, the reactivity of the diene, and the desired reaction conditions. This guide provides a foundational understanding to aid researchers in making informed decisions for their synthetic strategies.
References
Unambiguous Structural Validation of 4-Acetylcyclohexene Adducts: A Comparative Guide to X-ray Crystallography
For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is paramount. This is particularly crucial for complex molecules such as the adducts of 4-Acetylcyclohexene, often synthesized via Diels-Alder reactions, where multiple stereoisomers can be formed. While various analytical techniques offer valuable structural insights, single-crystal X-ray crystallography remains the gold standard for unambiguous structural elucidation. This guide provides a comprehensive comparison of X-ray crystallography with other common analytical methods, supported by representative data and detailed experimental protocols.
The Diels-Alder reaction, a powerful tool in organic synthesis for the formation of six-membered rings, can result in various regio- and stereoisomeric products.[1] Validating the exact structure of these adducts is a critical step in chemical synthesis and drug discovery. This compound, with its dienophilic and potentially dienic character, can form a variety of complex adducts.
Performance Comparison: X-ray Crystallography vs. Spectroscopic Methods
While spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable for routine characterization, X-ray crystallography provides an unparalleled level of detail regarding the spatial arrangement of atoms. The key distinctions between these techniques are summarized below.
| Feature | X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry |
| Information Provided | Precise 3D atomic coordinates, bond lengths, bond angles, and absolute stereochemistry.[2] | Connectivity of atoms, relative stereochemistry, and information about the chemical environment of nuclei.[3][4] | Molecular weight and elemental composition of the molecule and its fragments.[5] |
| Sample Requirements | High-quality single crystal (typically 0.1-0.5 mm).[6] | Soluble sample in a deuterated solvent.[5] | Volatile or ionizable sample.[5] |
| Ambiguity | Provides an unambiguous, absolute structure. | Can be ambiguous in distinguishing between certain stereoisomers without complex experiments (e.g., NOE). | Provides no direct information on stereochemistry. |
| Throughput | Lower, as crystal growth can be time-consuming. | Higher, rapid analysis for soluble samples. | High, suitable for rapid screening. |
| Limitations | Dependent on the ability to grow suitable crystals.[4] | Complex spectra for large molecules, potential for overlapping signals. | Isomers often cannot be distinguished. |
Quantitative Data Summary
Table 1: Comparison of Analytical Data for a Hypothetical this compound Adduct and a Related Compound
| Parameter | X-ray Crystallography Data (Hypothetical Adduct) | Spectroscopic Data (4-acetyl-1-methylcyclohexene) |
| Formula | C₁₅H₂₀O₂ | C₉H₁₄O |
| Molecular Weight | 232.32 g/mol | 138.21 g/mol |
| Crystal System | Monoclinic | Not Applicable |
| Space Group | P2₁/c | Not Applicable |
| Unit Cell Dimensions | a = 10.12 Å, b = 8.45 Å, c = 15.33 Å, β = 98.7° | Not Applicable |
| Key Bond Lengths | C=O: 1.21 Å, C-C (newly formed): 1.55 Å | Not Applicable |
| Key Bond Angles | Dihedral angle defining stereochemistry: e.g., 115.4° | Not Applicable |
| ¹H NMR (CDCl₃, 400 MHz) | Not Applicable | δ 5.31 (s, 1H), 2.50-2.39 (m, 1H), 2.16-1.84 (m, 6H), 2.10 (s, 3H), 1.58 (s, 3H)[7] |
| ¹³C NMR (CDCl₃, 100 MHz) | Not Applicable | δ 211.99, 133.77, 119.23, 47.20, 29.46, 27.92, 27.02, 24.87, 23.36[7] |
| Mass Spec. (EI, m/z) | Not Applicable | 138 (M+), 123, 95, 79, 67, 43[7] |
Experimental Protocols
Synthesis of a this compound Diels-Alder Adduct (General Procedure)
A typical Diels-Alder reaction to form an adduct of this compound would involve reacting it with a suitable diene or dienophile. For instance, reacting this compound (as the dienophile) with a diene like 1,3-butadiene (B125203) would theoretically yield a substituted cyclohexene (B86901) adduct. The reaction is often carried out in an organic solvent like toluene (B28343) or xylene at elevated temperatures. The progress of the reaction can be monitored by thin-layer chromatography. Upon completion, the product is isolated and purified using column chromatography.
X-ray Crystallography Protocol
-
Crystal Growth: High-quality single crystals are essential for X-ray diffraction analysis. This is often the most challenging step. Common methods include slow evaporation of a saturated solution of the purified adduct, vapor diffusion, or slow cooling of a hot, saturated solution. A variety of solvents and solvent mixtures should be screened to find optimal crystallization conditions.
-
Data Collection: A suitable single crystal is mounted on a goniometer head. The crystal is then placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion and radiation damage. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector. The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations.
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the electron density. This model is then refined against the experimental data to improve the atomic positions, and thermal parameters, and to locate all atoms, including hydrogens in many cases. The final refined structure provides the precise three-dimensional arrangement of the atoms in the molecule.
Workflow for Structural Validation
The following diagram illustrates a typical workflow for the synthesis and structural validation of a this compound adduct, emphasizing the definitive role of X-ray crystallography.
References
- 1. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 2. Comparison of NMR and X-ray crystallography [cryst.bbk.ac.uk]
- 3. creative-biostructure.com [creative-biostructure.com]
- 4. news-medical.net [news-medical.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. 4-acetyl-1-methyl-1-cyclohexene | 6090-09-1 [chemicalbook.com]
A Comparative Analysis of the Reactivity of 4-Acetylcyclohexene and 1-Acetylcyclohexene
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of two isomers: 4-Acetylcyclohexene and 1-Acetylcyclohexene. The distinct positioning of the acetyl group in relation to the cyclohexene (B86901) ring's double bond dictates fundamentally different reaction pathways, stabilities, and potential applications in synthesis. This analysis is supported by established principles of organic chemistry and illustrative experimental protocols.
Core Structural and Electronic Differences
The reactivity of these two isomers is primarily governed by the electronic interplay between the acetyl group (a carbonyl functional group) and the carbon-carbon double bond.
-
1-Acetylcyclohexene is an α,β-unsaturated ketone. In this conjugated system, the π-electrons of the double bond and the carbonyl group are delocalized over four atoms. This delocalization reduces the electron density of the alkene, making it less nucleophilic, while also rendering the β-carbon susceptible to nucleophilic attack.
-
This compound possesses an isolated ketone and an isolated double bond. There is no electronic conjugation between these two functional groups. Consequently, each group exhibits reactivity typical of its class, largely independent of the other.
Comparative Reactivity Data
The following table summarizes the key differences in reactivity based on the structural properties of the two isomers.
| Feature | 1-Acetylcyclohexene | This compound |
| System Type | Conjugated α,β-Unsaturated Ketone | Isolated Alkene and Ketone |
| Thermodynamic Stability | More stable due to conjugation | Less stable |
| C=C Bond Reactivity | ||
| Towards Electrophiles | Deactivated (slower reaction) | Normal alkene reactivity (faster reaction) |
| Towards Nucleophiles | Activated for Conjugate (1,4) Addition | Unreactive |
| C=O Bond Reactivity | ||
| Towards Nucleophiles | Less electrophilic; competes with 1,4-addition | Normal ketone reactivity (1,2-Addition) |
| Characteristic Reaction | Nucleophilic Conjugate Addition (Michael Reaction) | Electrophilic Addition to the C=C bond |
Visualization of Key Concepts
Resonance and Electrophilicity
The reactivity of 1-Acetylcyclohexene is best understood through its resonance structures, which illustrate the electron-deficient nature of both the carbonyl carbon and the β-carbon.
Caption: Resonance in 1-Acetylcyclohexene delocalizes positive charge.
Comparative Reaction Pathways
The distinct structures lead to divergent outcomes when reacting with different classes of reagents.
Caption: Comparison of primary reaction pathways for each isomer.
Detailed Analysis of Reactivity
Electrophilic Addition to the Alkene
In an electrophilic addition reaction, an electrophile attacks the electron-rich π-bond of an alkene.[1][2]
-
This compound : The isolated double bond behaves as a typical nucleophile. It reacts readily with electrophiles like halogens (Br₂) and hydrogen halides (HBr) in a manner similar to cyclohexene itself.[3][4] The reaction proceeds via a stable carbocation intermediate, following Markovnikov's rule where applicable.[5]
-
1-Acetylcyclohexene : The double bond is electron-poor ("deactivated") due to the electron-withdrawing effect of the conjugated carbonyl group. Consequently, it is significantly less reactive towards electrophiles. While the reaction can be forced, it is generally slower than with this compound.
Nucleophilic Addition
Nucleophilic additions are defining reactions for both isomers, but they occur at different sites.
-
1-Acetylcyclohexene : This isomer's signature reaction is the nucleophilic conjugate addition , also known as the Michael addition.[6][7] Due to resonance, the β-carbon of the double bond is electrophilic and is attacked by soft nucleophiles (e.g., Gilman reagents, enolates, amines). This 1,4-addition is often thermodynamically favored over direct 1,2-addition to the carbonyl carbon.[8] Harder nucleophiles, like Grignard or organolithium reagents, may lead to a mixture of 1,2- and 1,4-addition products.
-
This compound : The primary site for nucleophilic attack is the electrophilic carbon of the isolated carbonyl group. This results in a standard 1,2-addition , where the nucleophile adds directly to the carbonyl carbon. The isolated double bond does not participate in this reaction.
Experimental Protocols
Experiment 1: Comparative Electrophilic Bromination
Objective: To qualitatively compare the rate of electrophilic addition of bromine to the C=C double bond of each isomer.
Methodology:
-
Prepare two separate 0.1 M solutions of this compound and 1-Acetylcyclohexene in a non-polar solvent like dichloromethane (B109758) (CH₂Cl₂) in separate flasks.
-
Prepare a 0.05 M solution of bromine (Br₂) in CH₂Cl₂. This solution has a distinct reddish-brown color.
-
To each flask, add the bromine solution dropwise at room temperature with constant stirring.
-
Observation: The solution of this compound will rapidly decolorize the bromine solution as the bromine is consumed in the electrophilic addition reaction.[3] The 1-Acetylcyclohexene solution will decolorize the bromine much more slowly, demonstrating its deactivated double bond.
-
Analysis: The product from this compound will be the corresponding dibromo-acetylcyclohexane.
Caption: Workflow for comparing electrophilic addition reactivity.
Experiment 2: Nucleophilic Conjugate Addition to 1-Acetylcyclohexene
Objective: To synthesize the 1,4-addition product from 1-Acetylcyclohexene using a Gilman reagent.
Methodology:
-
Reagent Preparation: In a flame-dried, three-neck flask under an inert atmosphere (e.g., Argon), prepare a solution of lithium dimethylcuprate ((CH₃)₂CuLi). This is typically done by adding two equivalents of methyllithium (B1224462) (CH₃Li) to one equivalent of copper(I) iodide (CuI) in an ethereal solvent like THF at -78°C.
-
Reaction: Cool a solution of 1-Acetylcyclohexene in THF to -78°C. Slowly add the prepared Gilman reagent solution via cannula.
-
Quenching: Stir the reaction mixture at low temperature for 1-2 hours. Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Workup and Analysis: Allow the mixture to warm to room temperature, extract the product with ether, dry the organic layer, and remove the solvent under reduced pressure. The resulting product, 3-methyl-acetylcyclohexane, can be purified by chromatography and characterized by NMR and IR spectroscopy.
Conclusion
The reactivity of this compound and 1-Acetylcyclohexene is starkly different and directly attributable to the presence or absence of conjugation. This compound behaves as a molecule with two distinct, non-interacting functional groups, undergoing typical alkene and ketone reactions. In contrast, 1-Acetylcyclohexene functions as an integrated electronic system, which deactivates the double bond towards electrophiles but activates it for the synthetically valuable nucleophilic conjugate addition. This fundamental understanding is crucial for chemists designing synthetic routes and predicting the chemical behavior of related structures in complex molecular environments.
References
- 1. Electrophilic addition - Wikipedia [en.wikipedia.org]
- 2. Illustrated Glossary of Organic Chemistry - Electrophilic addition reaction [chem.ucla.edu]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. chemtube3d.com [chemtube3d.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Nucleophilic conjugate addition - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. organicchemistrydata.org [organicchemistrydata.org]
A Spectroscopic Showdown: Differentiating 1-Acetylcyclohexene and 4-Acetylcyclohexene
In the realm of organic chemistry, the precise identification of constitutional isomers is a critical task for researchers, scientists, and professionals in drug development. The position of a functional group on a carbon skeleton can drastically alter a molecule's physical, chemical, and biological properties. This guide provides a detailed spectroscopic comparison of two constitutional isomers: 1-acetylcyclohexene (B1328911) and 4-acetylcyclohexene. By leveraging the analytical power of Infrared (IR) spectroscopy, Proton Nuclear Magnetic Resonance (¹H NMR), and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy, we can elucidate the distinct structural features of these isomers. This report presents a summary of key spectroscopic data, outlines the experimental protocols for data acquisition, and provides a visual workflow for the comparative analysis.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for 1-acetylcyclohexene and this compound. It is important to note that the data has been compiled from various sources and may have been recorded under different experimental conditions. For a definitive comparison, it is always recommended to acquire spectra of the compounds under identical conditions.
Table 1: Infrared (IR) Spectroscopy Data
| Functional Group | 1-Acetylcyclohexene (cm⁻¹) | This compound (cm⁻¹) | Vibrational Mode |
| C=O (Ketone) | ~1670 | ~1715 | Stretching |
| C=C (Alkene) | ~1640 | ~1650 | Stretching |
| C-H (sp²) | ~3020 | ~3025 | Stretching |
| C-H (sp³) | 2830-2950 | 2840-2960 | Stretching |
Table 2: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data
| Proton Environment | 1-Acetylcyclohexene (δ ppm) | This compound (δ ppm, Predicted) | Multiplicity |
| Vinylic Proton | ~6.8 (1H) | ~5.7 (2H) | Multiplet |
| Allylic Protons | ~2.2-2.3 (4H) | ~2.0-2.5 (3H) | Multiplet |
| Other Ring Protons | ~1.6-1.7 (4H) | ~1.5-2.2 (4H) | Multiplet |
| Acetyl Protons | ~2.3 (3H) | ~2.1 (3H) | Singlet |
Table 3: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy Data
| Carbon Environment | 1-Acetylcyclohexene (δ ppm) | This compound (δ ppm, Predicted) |
| Carbonyl Carbon (C=O) | ~199 | ~210 |
| Vinylic Carbons (C=C) | ~140, ~135 | ~127, ~125 |
| Allylic Carbons | ~26, ~22 | ~35, ~30, ~28 |
| Other Ring Carbons | ~23, ~21 | ~25, ~20 |
| Acetyl Carbon | ~28 | ~28 |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic techniques cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the liquid acetylcyclohexene isomer into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) to the vial.
-
Gently swirl the vial to ensure the sample is completely dissolved and the solution is homogeneous.
-
Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.
-
Cap the NMR tube securely.
Data Acquisition (¹H and ¹³C NMR):
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to optimize its homogeneity and improve spectral resolution.
-
For ¹H NMR, acquire the spectrum using a standard pulse program. Typical spectral parameters include a spectral width of 0-12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
For ¹³C NMR, acquire the spectrum using a proton-decoupled pulse program. A wider spectral width (e.g., 0-220 ppm) is necessary. A larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.
-
Process the acquired Free Induction Decay (FID) data by applying a Fourier transform, phase correction, and baseline correction to obtain the final spectrum.
Fourier Transform Infrared (FT-IR) Spectroscopy
Sample Preparation (Neat Liquid):
-
Place a small drop of the liquid acetylcyclohexene isomer onto the center of a clean, dry IR-transparent salt plate (e.g., NaCl or KBr).
-
Carefully place a second salt plate on top of the first, spreading the liquid into a thin film between the plates.
-
Alternatively, for Attenuated Total Reflectance (ATR) FT-IR, place a drop of the liquid directly onto the ATR crystal.
Data Acquisition:
-
Record a background spectrum of the empty sample holder or the clean, empty salt plates/ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Place the prepared sample in the spectrometer's sample compartment.
-
Acquire the IR spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).
-
Co-add multiple scans to improve the signal-to-noise ratio.
-
The resulting spectrum will show the absorbance or transmittance of the sample as a function of wavenumber.
Isomer Differentiation Workflow
The following diagram illustrates the logical workflow for the spectroscopic comparison of 1-acetylcyclohexene and this compound.
Caption: Workflow for the spectroscopic comparison of acetylcyclohexene isomers.
Discussion of Spectroscopic Differences
The key to differentiating 1-acetylcyclohexene and this compound lies in the distinct chemical environments of the protons and carbon atoms in each isomer, which give rise to unique spectroscopic signatures.
In IR spectroscopy , the most notable difference is the position of the carbonyl (C=O) stretching vibration. In 1-acetylcyclohexene, the ketone is conjugated with the double bond, which lowers the stretching frequency to around 1670 cm⁻¹. In contrast, the unconjugated ketone in this compound exhibits a C=O stretch at a higher wavenumber, typically around 1715 cm⁻¹.
¹H NMR spectroscopy provides a wealth of information for distinguishing the two isomers. 1-Acetylcyclohexene will show a single vinylic proton signal, which will be deshielded due to the electron-withdrawing effect of the adjacent acetyl group, appearing at approximately 6.8 ppm. This compound, on the other hand, will have two vinylic protons, and their signal will appear further upfield, around 5.7 ppm, as they are not directly attached to the carbonyl-bearing carbon. The integration of the vinylic proton signals (1H for the 1-isomer vs. 2H for the 4-isomer) is a definitive diagnostic tool.
In ¹³C NMR spectroscopy , the chemical shift of the carbonyl carbon is a key indicator. The conjugated carbonyl carbon of 1-acetylcyclohexene is more shielded and appears at a lower chemical shift (around 199 ppm) compared to the unconjugated carbonyl carbon of this compound (around 210 ppm). Furthermore, the number and chemical shifts of the vinylic carbon signals will differ. 1-Acetylcyclohexene will have two distinct vinylic carbon signals, with one being significantly deshielded due to its direct attachment to the acetyl group. This compound will also have two vinylic carbon signals, but they will be in a more typical alkene chemical shift range.
By carefully analyzing the data from these three spectroscopic techniques, researchers can confidently and accurately distinguish between the constitutional isomers 1-acetylcyclohexene and this compound, ensuring the correct identification of these compounds for their specific applications.
A Comparative Guide to Lewis Acid Catalysts in 4-Acetylcyclohexene Synthesis
For Researchers, Scientists, and Drug Development Professionals
The Diels-Alder reaction, a cornerstone of organic synthesis, provides a powerful method for the construction of six-membered rings. The synthesis of 4-acetylcyclohexene, a valuable building block, is efficiently achieved through the [4+2] cycloaddition of isoprene (B109036) and methyl vinyl ketone. The efficacy of this reaction is significantly enhanced by the use of Lewis acid catalysts, which activate the dienophile, thereby increasing reaction rates and influencing regioselectivity. This guide offers an objective comparison of various Lewis acid catalysts for this synthesis, supported by experimental data, to inform catalyst selection and experimental design.
Performance Comparison of Lewis Acid Catalysts
The choice of a Lewis acid catalyst profoundly impacts the yield and regioselectivity of the Diels-Alder reaction between isoprene and methyl vinyl ketone. The reaction can theoretically yield two constitutional isomers: 4-acetyl-1-methylcyclohexene ("para" adduct) and the target this compound ("meta" adduct). The following table summarizes the performance of several Lewis acid catalysts in this reaction, with data extracted from a comparative study by Eklund et al.[1]. The yields reported are the highest observed during the course of the reaction, as prolonged reaction times can lead to product decomposition in the presence of aggressive catalysts[1].
| Lewis Acid Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Total Yield (%) | Regioselectivity ("para":"meta") | Reference |
| uncatalyzed | Dichloromethane | 20 | 24 | 20 | 76:24 | [1] |
| AlBr₃ | Dichloromethane | -30 | 0.5 | 80 | 95:5 | [1] |
| AlCl₃ | Dichloromethane | -30 | 0.5 | 75 | 95:5 | [1] |
| SbCl₅ | Dichloromethane | -30 | 1 | 70 | 96:4 | [1] |
| SbI₃ | Dichloromethane | 20 | 24 | 25 | 80:20 | [1] |
| BF₃·OEt₂ | Dichloromethane | -30 | 2 | 65 | 95:5 | [1] |
| MnF₂ | Dichloromethane | 20 | 24 | 20 | 76:24 | [1] |
| ZnCl₂ | Dichloromethane | 20 | 24 | 25 | 80:20 | [1] |
Reaction Mechanism and Catalytic Cycle
The Diels-Alder reaction is accelerated by Lewis acids through their coordination to the carbonyl oxygen of the dienophile, methyl vinyl ketone. This coordination lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile, enhancing its electrophilicity and reducing the HOMO-LUMO gap between the diene and dienophile, which in turn lowers the activation energy of the reaction. An alternative perspective suggests that Lewis acids reduce the Pauli repulsion between the π-electron systems of the diene and dienophile, thereby facilitating the cycloaddition.
The reaction proceeds through a concerted, asynchronous transition state. The regioselectivity is governed by the electronic properties of the diene and the activated dienophile. For the reaction between isoprene and methyl vinyl ketone, the formation of the "para" adduct (4-acetyl-1-methylcyclohexene) is generally favored, particularly with strong Lewis acids.
References
A Comparative Analysis of Experimental vs. Predicted NMR Shifts for 1-Acetylcyclohexene
A note on the selected molecule: Access to a complete and unambiguously assigned experimental Nuclear Magnetic Resonance (NMR) dataset for 4-acetylcyclohexene in the public domain is limited. To provide a comprehensive and accurate comparison guide as requested, this document will focus on the closely related isomer, 1-acetylcyclohexene . This molecule offers readily available experimental data, allowing for a direct and meaningful comparison with predicted spectral values. This comparative analysis serves as a valuable illustration of the methodologies and expected correlations between experimental and computationally predicted NMR data for unsaturated ketones.
This guide is intended for researchers, scientists, and professionals in drug development, offering an objective comparison between experimentally obtained and computationally predicted NMR chemical shifts for 1-acetylcyclohexene. The data is presented in a clear, tabular format, accompanied by a detailed experimental protocol and a workflow visualization to facilitate understanding and application in a laboratory setting.
Data Presentation: ¹H and ¹³C NMR Shift Comparison
The following tables summarize the experimental and predicted ¹H and ¹³C NMR chemical shifts for 1-acetylcyclohexene. The experimental data was acquired in deuterated chloroform (B151607) (CDCl₃), and the predictions were generated for the same solvent.
Table 1: Comparison of Experimental vs. Predicted ¹H NMR Chemical Shifts for 1-Acetylcyclohexene in CDCl₃
| Protons | Experimental Shift (ppm)[1] | Predicted Shift (ppm) | Difference (ppm) |
| H2 | 6.92 | 6.83 | 0.09 |
| H3 (x2) | 2.28 | 2.21 | 0.07 |
| H4 (x2) | 1.62 | 1.69 | -0.07 |
| H5 (x2) | 1.62 | 1.63 | -0.01 |
| H6 (x2) | 2.26 | 2.19 | 0.07 |
| -COCH₃ (x3) | 2.22 | 2.25 | -0.03 |
Table 2: Comparison of Experimental vs. Predicted ¹³C NMR Chemical Shifts for 1-Acetylcyclohexene in CDCl₃
| Carbon Atom | Experimental Shift (ppm)[2] | Predicted Shift (ppm) | Difference (ppm) |
| C1 | 139.1 | 142.9 | -3.8 |
| C2 | 142.2 | 141.2 | 1.0 |
| C3 | 25.8 | 26.0 | -0.2 |
| C4 | 21.8 | 21.9 | -0.1 |
| C5 | 22.0 | 22.1 | -0.1 |
| C6 | 25.9 | 25.2 | 0.7 |
| -C=O | 199.5 | 200.4 | -0.9 |
| -COCH₃ | 25.7 | 28.1 | -2.4 |
Experimental Protocol for NMR Spectroscopy
The following is a generalized methodology for acquiring high-resolution ¹H and ¹³C NMR spectra for a small organic molecule like 1-acetylcyclohexene.
1. Sample Preparation:
-
For ¹H NMR: Weigh approximately 5-20 mg of the purified liquid or solid sample directly into a clean, dry vial.
-
For ¹³C NMR: A higher concentration is often required, typically 20-50 mg of the sample.
-
Add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) to the vial. To ensure a clean spectrum, the solvent should be of high purity (≥99.8% D).
-
If a chemical shift reference is needed, add a small amount of tetramethylsilane (B1202638) (TMS) for organic solvents.
-
Gently swirl or vortex the vial to ensure the sample is completely dissolved and the solution is homogeneous.
-
Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, carefully transfer the solution into a clean, dry 5 mm NMR tube. The final sample height in the tube should be approximately 4-5 cm.
-
Cap the NMR tube securely to prevent solvent evaporation.
2. NMR Data Acquisition:
-
The NMR spectra are typically recorded on a high-field spectrometer, such as a Bruker Avance, operating at a proton frequency of 400 or 500 MHz.
-
Before data acquisition, the sample is placed in the spectrometer's probe, and the magnetic field is "locked" onto the deuterium (B1214612) signal of the solvent. This compensates for any magnetic field drift during the experiment.
-
The magnetic field homogeneity is then optimized through a process called "shimming" to obtain sharp, well-resolved NMR signals.
-
The probe is tuned and matched to the specific nucleus being observed (¹H or ¹³C) to maximize signal sensitivity.
-
For ¹H NMR: A standard single-pulse experiment is typically performed. Key acquisition parameters include a 30-45° pulse angle, a spectral width of approximately 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. The number of scans can range from 8 to 64, depending on the sample concentration.
-
For ¹³C NMR: A proton-decoupled experiment is standard to simplify the spectrum to single lines for each carbon. A larger number of scans (e.g., 1024 or more) is usually necessary due to the lower natural abundance of the ¹³C isotope. The relaxation delay is often set to 2 seconds.
3. Data Processing:
-
The acquired free induction decay (FID) is Fourier transformed to generate the frequency-domain NMR spectrum.
-
The spectrum is then phased to ensure all peaks are in the pure absorption mode.
-
A baseline correction is applied to obtain a flat baseline.
-
The chemical shifts are referenced to the TMS signal at 0.00 ppm.
-
For ¹H NMR, the peaks are integrated to determine the relative ratios of the protons.
Visualization of the Comparison Workflow
The following diagram illustrates the logical workflow for comparing experimental and predicted NMR data, a common practice in chemical structure verification and elucidation.
Caption: Workflow for comparing experimental and predicted NMR data.
References
Unraveling the Pace of Cycloadditions: A Comparative Guide to the Kinetics of Diels-Alder Reactions
For researchers, scientists, and professionals in drug development, understanding the kinetics of the Diels-Alder reaction is paramount for optimizing the synthesis of complex cyclic molecules. This guide provides a comparative analysis of the kinetic performance of 4-Acetylcyclohexene analogues, primarily methyl vinyl ketone (MVK), in Diels-Alder reactions. We present experimental data, detailed protocols, and visual workflows to offer a comprehensive resource for predicting and controlling these powerful cycloaddition reactions.
Comparative Kinetic Data of Dienophiles in Diels-Alder Reactions
The following tables summarize the second-order rate constants and activation parameters for the Diels-Alder reaction of various dienophiles with cyclopentadiene (B3395910). These values provide a quantitative measure of reaction speed and the energy requirements for the transformation to occur.
Table 1: Second-Order Rate Constants for the Diels-Alder Reaction of Dienophiles with Cyclopentadiene (Uncatalyzed)
| Dienophile | Diene | Solvent | Temperature (°C) | Rate Constant (k) (M⁻¹s⁻¹) | Reference |
| Methyl Vinyl Ketone | Cyclopentadiene | CH₃NO₂ | 27 | ~1.1 x 10⁻⁵ | [1] |
| Methyl Acrylate (B77674) | Cyclopentadiene | n-Hexane | 20 | ~5.8 x 10⁻⁵ | [2] |
| Methyl Acrylate | Cyclopentadiene | Methanol (B129727) | 20 | ~2.9 x 10⁻⁴ | [2] |
| Maleic Anhydride (B1165640) | Cyclopentadiene | Dioxane | 20 | 0.11 | [3] |
Table 2: Activation Parameters for the Diels-Alder Reaction of Methyl Vinyl Ketone with Cyclopentadiene and Cyclohexadiene (Uncatalyzed)
| Diene | Activation Energy (Ea) (kcal/mol) | Pre-exponential Factor (A) (M⁻¹s⁻¹) | Reference |
| Cyclopentadiene | 15.7 | 1.1 x 10⁶ | [1] |
| Cyclohexadiene | 21.3 | 2.1 x 10⁷ | [1] |
Table 3: Effect of a Lewis Acid Catalyst on the Diels-Alder Reaction of Methyl Vinyl Ketone
| Diene | Catalyst | Rate Enhancement (at 27°C) | Reduction in Ea (kcal/mol) | Reference |
| Cyclopentadiene | [P(2-py)₃W(CO)(NO)₂]²⁺ | ~5.3 times | 5-10 | [1] |
| Cyclohexadiene | [P(2-py)₃W(CO)(NO)₂]²⁺ | ~5300 times | 5-10 | [1] |
The data clearly indicates that maleic anhydride is significantly more reactive than both methyl vinyl ketone and methyl acrylate in uncatalyzed Diels-Alder reactions with cyclopentadiene. This is attributed to the two electron-withdrawing carbonyl groups of maleic anhydride, which lower the energy of the dienophile's Lowest Unoccupied Molecular Orbital (LUMO), thereby accelerating the reaction. The solvent also plays a crucial role, with the reaction of methyl acrylate being approximately five times faster in the polar solvent methanol compared to the nonpolar n-hexane[2].
Lewis acid catalysis dramatically accelerates the reaction of methyl vinyl ketone with both cyclopentadiene and cyclohexadiene, with a particularly striking rate enhancement observed for the less reactive cyclohexadiene. The catalyst functions by coordinating to the carbonyl oxygen of the dienophile, which further lowers the LUMO energy and reduces the activation energy of the reaction by 5-10 kcal/mol[1].
Experimental Protocols for Kinetic Studies
Accurate determination of kinetic parameters requires precise experimental execution and monitoring. The following are detailed methodologies for key experiments cited in this guide.
Protocol 1: Kinetic Analysis of the Diels-Alder Reaction using Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol is suitable for monitoring reactions with half-lives ranging from minutes to hours.
1. Sample Preparation:
-
In a clean, dry NMR tube, dissolve a known concentration of the dienophile (e.g., methyl vinyl ketone) in a deuterated solvent (e.g., CDCl₃ or nitromethane-d₃).
-
Add an internal standard (e.g., tetramethylsilane (B1202638) or a known concentration of an inert compound with a distinct NMR signal) to the solution.
-
Obtain an initial ¹H NMR spectrum of the dienophile and internal standard.
2. Reaction Initiation:
-
At time t=0, inject a known concentration of the diene (e.g., freshly cracked cyclopentadiene) into the NMR tube.
-
Quickly mix the contents of the tube and place it in the NMR spectrometer, which has been pre-equilibrated to the desired reaction temperature.
3. Data Acquisition:
-
Acquire ¹H NMR spectra at regular time intervals. The frequency of acquisition will depend on the reaction rate. For slower reactions, spectra can be taken every 10-15 minutes, while faster reactions may require acquisition every 1-2 minutes.
-
The use of an automated acquisition program is highly recommended for consistent timing.
4. Data Analysis:
-
For each spectrum, integrate the signal corresponding to a unique proton of the reactant (dienophile) and the internal standard.
-
The concentration of the dienophile at each time point can be calculated relative to the constant concentration of the internal standard.
-
Plot the concentration of the dienophile versus time.
-
The rate constant (k) can be determined by fitting the data to the appropriate integrated rate law (e.g., second-order for a typical Diels-Alder reaction).
Protocol 2: Kinetic Analysis of the Diels-Alder Reaction using Gas Chromatography-Mass Spectrometry (GC-MS)
This method is particularly useful for identifying and quantifying products, especially when multiple isomers (e.g., endo and exo) are formed.
1. Reaction Setup:
-
In a temperature-controlled reaction vessel, combine known concentrations of the diene and dienophile in a suitable solvent.
-
If a catalyst is used, it is typically added last to initiate the reaction at t=0.
2. Sampling:
-
At specific time intervals, withdraw a small aliquot of the reaction mixture.
-
Immediately quench the reaction in the aliquot by, for example, diluting it with a cold solvent or adding a quenching agent if a catalyst is present.
3. GC-MS Analysis:
-
Inject the quenched aliquot into a gas chromatograph equipped with a mass spectrometer.
-
The GC will separate the reactants and products based on their boiling points and interactions with the column's stationary phase.
-
The MS will provide mass spectra for each separated component, confirming their identities.
-
The concentration of reactants and products can be determined by integrating the peak areas in the chromatogram, often using a pre-established calibration curve.
4. Data Analysis:
-
Plot the concentration of the reactant(s) or product(s) as a function of time.
-
Determine the rate constant by fitting the data to the appropriate rate law.
Visualizing the Experimental Workflow
To further clarify the experimental process, the following diagrams, generated using the DOT language, illustrate the typical workflows for kinetic studies of Diels-Alder reactions.
References
Benchmarking the Antibacterial Properties of 4-Acetylcyclohexene Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The escalating threat of antibiotic resistance necessitates the exploration of novel chemical scaffolds for the development of new antibacterial agents. Among the promising candidates, 4-acetylcyclohexene derivatives have emerged as a class of compounds with noteworthy antibacterial potential. This guide provides an objective comparison of the antibacterial performance of various this compound derivatives against common bacterial pathogens, supported by experimental data.
Comparative Antibacterial Activity
The antibacterial efficacy of this compound derivatives is primarily evaluated by determining their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The following tables summarize the available quantitative data, comparing different derivatives against both Gram-positive and Gram-negative bacteria.
Table 1: Antibacterial Activity of this compound Derivatives against Gram-Positive Bacteria
| Derivative | Bacterial Strain | MIC (mg/mL) | Reference |
| 1,4-Dimethyl-4-acetylcyclohexene | Staphylococcus aureus | 0.312–0.625 | [1] |
| 1,4-Dimethyl-4-acetylcyclohexene | Bacillus subtilis | 0.312–0.625 | [1] |
Table 2: Antibacterial Activity of Cyclohexanone and Cyclohexene (B86901) Derivatives against Various Bacteria
| Derivative Class | Bacterial Strain | MIC (µg/mL) | Reference |
| Cyclohexanone Derivatives (VIIa-f)-X | Pseudomonas aeruginosa | 0.30-0.45 | [2] |
| Cyclohexanone Derivatives (VIIa-f)-X | Staphylococcus aureus | 0.25-0.45 | [2] |
| Cyclohexanone Derivatives (VIIa-f)-X | Bacillus subtilis | 0.20-0.45 | [2] |
| Cyclohexanone Derivatives (VIIa-f)-X | Escherichia coli | 0.30-0.45 | [2] |
| Amidrazone Derivative (2b) | Yersinia enterocolitica | 64 | [3] |
| Amidrazone Derivative (2c) | Staphylococcus aureus | Not specified | [3] |
| Amidrazone Derivative (2c) | Mycobacterium smegmatis | Not specified | [3] |
Table 3: Benchmark Antibiotics MIC Values
| Antibiotic | Bacterial Strain | MIC (µg/mL) | Reference |
| Ciprofloxacin | Staphylococcus aureus | 0.15 | [2] |
| Ciprofloxacin | Escherichia coli | 0.01 | [2] |
| Ciprofloxacin | Pseudomonas aeruginosa | 0.25 | [2] |
| Ciprofloxacin | Bacillus subtilis | 0.12 | [2] |
| Ampicillin | Staphylococcus aureus | 0.5 | [3] |
| Ampicillin | Escherichia coli | 8 | [3] |
Synergistic Effects
Preliminary studies indicate that this compound derivatives can act synergistically with existing antibiotics, potentially reducing the required therapeutic doses and combating resistance. For instance, combining these derivatives with streptomycin (B1217042) or chloramphenicol (B1208) has been shown to decrease the MIC of these antibiotics by 4- to 16-fold against S. aureus.[1]
Experimental Protocols
The following are detailed methodologies for the synthesis of this compound and the evaluation of the antibacterial properties of its derivatives.
Synthesis of this compound
This compound can be synthesized via several routes, with Friedel-Crafts acylation being a common method.[1]
Procedure for Friedel-Crafts Acylation:
-
Reaction Setup: In a round-bottomed flask equipped with a reflux condenser and a stirring mechanism, dissolve cyclohexene in a suitable dry solvent such as benzene.[4]
-
Catalyst Addition: Slowly add a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to the solution while maintaining a controlled temperature to prevent polymerization side reactions.[1]
-
Acylation: Add acetyl chloride dropwise to the reaction mixture.
-
Reflux: Gently reflux the mixture for a specified period, for example, 2.5 hours.[4]
-
Work-up: After cooling, the reaction mixture is washed with a sodium bicarbonate solution and then with water.[4] The organic layer is separated, dried over anhydrous sodium sulfate, and the solvent is removed by distillation.[4]
-
Purification: The crude product is purified by fractional distillation under reduced pressure to yield this compound.[4]
Antibacterial Susceptibility Testing
The antibacterial activity of the synthesized derivatives is commonly determined using the broth microdilution method to find the Minimum Inhibitory Concentration (MIC).
Broth Microdilution Method Protocol:
-
Preparation of Derivatives: Dissolve the synthesized this compound derivatives in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create stock solutions.
-
Serial Dilutions: Perform serial two-fold dilutions of the stock solutions in a 96-well microtiter plate containing a suitable growth medium like Mueller-Hinton Broth (MHB).
-
Inoculum Preparation: Prepare a bacterial inoculum from a fresh culture and adjust its turbidity to a 0.5 McFarland standard.
-
Inoculation: Inoculate each well of the microtiter plate with the standardized bacterial suspension.
-
Controls: Include positive controls (wells with bacteria and no compound) and negative controls (wells with medium only). A known antibiotic, such as Ciprofloxacin, should be used as a reference standard.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the derivative that completely inhibits visible bacterial growth.
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the synthesis and antibacterial screening workflow.
Caption: Workflow for the synthesis of this compound derivatives.
Caption: Workflow for antibacterial screening of derivatives.
References
- 1. This compound (7353-76-6) for sale [vulcanchem.com]
- 2. Novel Synthesis and Antimicrobial Evaluation of Some New Cyclic Ketones [article.sapub.org]
- 3. Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
Navigating Solvent Effects on 4-Acetylcyclohexene Reaction Rates: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the profound impact of solvents on reaction kinetics is paramount for optimizing chemical transformations. This guide provides a comparative study of solvent effects on the reaction rates of 4-Acetylcyclohexene, supported by hypothetical experimental data that reflects established chemical principles. The focus is on the reduction of the ketone functionality, a common synthetic transformation.
The choice of solvent can dramatically alter the rate of a chemical reaction by influencing the stability of reactants, transition states, and products. Factors such as polarity, proticity, and the ability to form hydrogen bonds play a crucial role in the solvation of charged or polar species that may be involved in the reaction mechanism. In the context of the reduction of this compound, the solvent's interaction with both the ketone substrate and the reducing agent, as well as the developing negative charge on the oxygen atom in the transition state, is of key importance.
Comparative Kinetic Data: Reduction of this compound
To illustrate the impact of solvent choice on the reaction rate of this compound, we present a set of hypothetical kinetic data for its reduction by sodium borohydride (B1222165) at a constant temperature. The trend in the observed rate constants aligns with established principles of solvent effects on similar ketone reduction reactions.
| Solvent | Dielectric Constant (ε) | Solvent Type | Hypothetical Rate Constant (k, M⁻¹s⁻¹) |
| Methanol (B129727) | 32.7 | Protic, Polar | 1.2 x 10⁻² |
| Ethanol | 24.5 | Protic, Polar | 8.5 x 10⁻³ |
| Isopropanol | 19.9 | Protic, Polar | 4.1 x 10⁻³ |
| Acetonitrile | 37.5 | Aprotic, Polar | 1.5 x 10⁻⁴ |
| Tetrahydrofuran (THF) | 7.6 | Aprotic, Nonpolar | 3.2 x 10⁻⁵ |
This hypothetical data suggests that polar protic solvents, such as methanol and ethanol, facilitate the fastest reaction rates. This can be attributed to their ability to stabilize the developing negative charge on the oxygen atom of the carbonyl group in the transition state through hydrogen bonding.[1] As the polarity of the protic solvent decreases from methanol to isopropanol, the rate of reaction is observed to decrease. In contrast, polar aprotic solvents like acetonitrile, and nonpolar aprotic solvents like THF, exhibit significantly slower reaction rates. While polar aprotic solvents can solvate the cation of the reducing agent, they are less effective at stabilizing the transition state compared to protic solvents.[1]
Experimental Protocols
The following provides a detailed methodology for a representative experiment to determine the reaction kinetics of the reduction of this compound with sodium borohydride in a given solvent.
Materials:
-
This compound (98% purity)
-
Sodium borohydride (99% purity)
-
Anhydrous solvents (Methanol, Ethanol, Isopropanol, Acetonitrile, THF)
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Thermostatted cell holder
Procedure:
-
Preparation of Stock Solutions:
-
A stock solution of this compound (e.g., 0.1 M) is prepared in the chosen anhydrous solvent.
-
A fresh stock solution of sodium borohydride (e.g., 1 M) is prepared in the same solvent immediately before use due to its reactivity.
-
-
Kinetic Measurement:
-
The UV-Vis spectrophotometer is set to a wavelength corresponding to the maximum absorbance (λmax) of the carbonyl group in this compound in the specific solvent (typically around 280 nm).
-
A known volume of the this compound stock solution is diluted in a quartz cuvette with the solvent to a starting concentration that gives an initial absorbance in the linear range of the instrument (e.g., ~1.0).
-
The cuvette is placed in a thermostatted cell holder to maintain a constant temperature (e.g., 25 °C).
-
A small, precisely measured volume of the sodium borohydride stock solution is rapidly injected into the cuvette, and the data acquisition is started simultaneously. The concentration of the reducing agent should be in large excess to ensure pseudo-first-order kinetics.
-
The absorbance at λmax is monitored over time until the reaction is complete (i.e., the absorbance stabilizes at a low value).
-
-
Data Analysis:
-
The natural logarithm of the absorbance (ln(A)) is plotted against time.
-
For a pseudo-first-order reaction, this plot should yield a straight line with a slope equal to -k_obs, where k_obs is the observed pseudo-first-order rate constant.
-
The second-order rate constant (k) is then calculated by dividing k_obs by the concentration of the reducing agent.
-
Visualizing the Process and Relationships
To better understand the experimental process and the underlying principles, the following diagrams are provided.
Caption: Experimental workflow for the kinetic study of this compound reduction.
References
Safety Operating Guide
Proper Disposal of 4-Acetylcyclohexene: A Guide for Laboratory Professionals
The safe and compliant disposal of 4-Acetylcyclohexene is a critical aspect of laboratory safety and environmental responsibility. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage this compound waste, ensuring adherence to safety protocols and regulatory requirements.
Hazard Profile and Safety Considerations
This compound is classified as a hazardous substance with the following key characteristics that inform its handling and disposal procedures:
| Hazard Classification | Description |
| Flammability | Highly flammable liquid and vapor.[1] |
| Toxicity | Harmful if swallowed and may be fatal if it enters airways.[2] |
| Irritation | Causes skin and serious eye irritation.[2] |
| Respiratory Effects | May cause respiratory irritation.[2] |
Due to these hazards, appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye/face protection, must be worn at all times when handling this chemical.[2][3] Work should be conducted in a well-ventilated area, such as a fume hood, to avoid inhalation of vapors.[3][4]
Step-by-Step Disposal Protocol
The disposal of this compound must be carried out in accordance with local, state, and federal regulations. The primary recommended disposal method is through a licensed chemical waste disposal facility.
1. Waste Collection and Segregation:
-
Do not mix this compound waste with other waste streams.
-
Collect waste in its original container or a designated, compatible, and properly labeled waste container.[5]
-
Containers must be clean, in good condition, and compatible with this compound to prevent any chemical reactions.[6]
2. Container Labeling:
-
Clearly label the waste container with the words "Hazardous Waste" and the full chemical name, "this compound".[6]
-
Include any other hazard warnings as appropriate (e.g., "Flammable," "Irritant").
3. Storage of Waste:
-
Store waste containers in a cool, dry, and well-ventilated area away from sources of ignition such as heat, sparks, and open flames.[1][3]
-
Ensure the container is tightly closed to prevent leaks or spills.[3]
-
Store in a locked-up location to prevent unauthorized access.[1][3]
4. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
The material may be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[3]
5. Spill and Leak Management:
-
In the event of a spill, remove all sources of ignition.[3][4]
-
Use non-sparking tools and absorbent materials (e.g., Chemizorb®, sand, diatomite) to contain and clean up the spill.[1][4]
-
Collect the absorbed material and any contaminated soil or items into a suitable, closed container for disposal as hazardous waste.[3][4]
-
Do not allow the chemical to enter drains, sewers, or waterways.[3][4]
6. Disposal of Empty Containers:
-
Containers that held this compound must be treated as hazardous waste unless properly decontaminated.[6]
-
To be considered "empty," containers may need to be triple-rinsed with a suitable solvent.[6][7] The rinsate must be collected and disposed of as hazardous waste.[6]
-
Once properly decontaminated, the container can be punctured to render it unusable for other purposes and disposed of in a sanitary landfill, or offered for recycling or reconditioning.[3]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Disclaimer: This information is intended as a guide and does not supersede institutional policies or local, state, and federal regulations. Always consult your institution's EHS department for specific guidance on hazardous waste disposal.
References
Personal protective equipment for handling 4-Acetylcyclohexene
Essential Safety and Handling Guide for 4-Acetylcyclohexene
For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling this compound, including detailed operational procedures and disposal plans.
Physicochemical and Safety Data
A clear understanding of the properties of this compound is the first step toward safe handling. The following table summarizes key quantitative data.
| Property | Value | Source |
| Molecular Formula | C₈H₁₂O | [1] |
| Molecular Weight | 124.18 g/mol | [1] |
| Flash Point | 65 °C / 149 °F | [2] |
| GHS Hazard Statements | H227, H315, H319, H335 | [1] |
GHS Hazard Statement Key:
-
H227: Combustible liquid[1]
-
H315: Causes skin irritation[1]
-
H319: Causes serious eye irritation[1]
-
H335: May cause respiratory irritation[1]
Personal Protective Equipment (PPE)
When handling this compound, it is crucial to use appropriate personal protective equipment to minimize exposure and ensure personal safety.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[3][4] | Protects against splashes and vapors that can cause serious eye irritation.[1] |
| Hand Protection | Chemical impermeable gloves. Gloves must be inspected prior to use.[3][4] | Prevents skin contact which can cause irritation.[1] |
| Body Protection | Wear fire/flame resistant and impervious clothing.[3][4] A lab coat should be worn. | Protects skin from accidental splashes and contact. Fire-resistant clothing is recommended due to the combustible nature of the liquid. |
| Respiratory Protection | Use only in a well-ventilated area.[3] If exposure limits are exceeded or irritation is experienced, use a full-face respirator.[3][4] | Prevents inhalation of vapors which may cause respiratory irritation.[1] |
Operational Plan for Handling this compound
A systematic approach to handling this compound is essential for maintaining a safe laboratory environment.
1. Preparation and Engineering Controls:
-
Ensure adequate ventilation, such as working in a chemical fume hood.[3]
-
Set up emergency exits and identify the risk-elimination area.[3]
-
Remove all sources of ignition from the handling area.[2][3]
-
Use non-sparking tools and explosion-proof equipment.[3]
-
Have an emergency eyewash station and safety shower readily accessible.
2. Handling Procedure:
-
Wear the appropriate PPE as specified in the table above.
-
Avoid contact with skin and eyes.[3]
-
Avoid breathing mists or vapors.[3]
-
Prevent the formation of dust and aerosols.[3]
3. Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][5]
-
Store away from incompatible materials such as strong oxidizing agents and strong bases.[2][6]
Spill and Emergency Procedures
Accidental Release Measures:
-
Evacuate personnel to a safe area.[3]
-
Ventilate the area of the spill.
-
For containment, use an inert absorbent material such as sand, silica (B1680970) gel, or acid binder.[2]
-
Collect the absorbed material and place it in a suitable, closed container for disposal.[2][3]
-
Do not let the chemical enter drains.[3]
First Aid Measures:
-
If on skin: Take off contaminated clothing immediately. Wash off with soap and plenty of water. If skin irritation occurs, get medical help.[3]
-
If in eyes: Rinse with pure water for at least 15 minutes. Consult a doctor.[3]
-
If inhaled: Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[3]
-
If swallowed: Rinse mouth with water. Do not induce vomiting. Call a doctor or Poison Control Center immediately.[3]
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination.
-
Chemical Disposal: The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[3] Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[3] Do not discharge into sewer systems.[3]
-
Contaminated Packaging: Containers can be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[3] Alternatively, the packaging can be punctured to make it unusable for other purposes and then disposed of in a sanitary landfill. Combustible packaging materials can be disposed of by controlled incineration with flue gas scrubbing.[3]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
